Product packaging for DIBUTYL TIN MALATE(Cat. No.:CAS No. 15535-69-0)

DIBUTYL TIN MALATE

Cat. No.: B101608
CAS No.: 15535-69-0
M. Wt: 365 g/mol
InChI Key: GGSRTHRSSCWGGK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIBUTYL TIN MALATE is a useful research compound. Its molecular formula is C12H22O5Sn and its molecular weight is 365 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O5Sn B101608 DIBUTYL TIN MALATE CAS No. 15535-69-0

Properties

IUPAC Name

2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRTHRSSCWGGK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15535-69-0
Record name Stannane, dibutylmaloyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, toxicological data, applications, and experimental protocols related to dibutyltin maleate (CAS No: 78-04-6).

Core Chemical and Physical Properties

Dibutyltin maleate is an organotin compound that exists primarily as a white amorphous powder or crystals.[1][2] It is characterized by the coordination of a dibutyltin cation with a maleate anion.[3]

Structural and Identification Data
PropertyValueSource
CAS Number 78-04-6[1]
Molecular Formula C₁₂H₂₀O₄Sn[4]
Molecular Weight 346.99 g/mol [4][5][6][7]
EINECS Number 201-077-5[1]
InChI Key ZBBLRPRYYSJUCZ-UHFFFAOYSA-L[3]
SMILES C(CCC)[Sn]1(CCCC)OC(=O)C=CC(=O)O1[3]
Physicochemical Properties

The reported physical properties of dibutyltin maleate can vary slightly, potentially due to different measurement conditions or product forms (e.g., powder vs. liquid).

PropertyValueSource
Appearance White crystals or powder; colorless to pale yellow liquid[1][3][4][8]
Odor Slight ester-like[1]
Melting Point 108-113 °C; 135-140 °C (lit.)[2][4][8][9]
Boiling Point 260 °C (lit.)[1][9]
Flash Point 107 °C; 204 °C[1][10]
Density ~1.2 to 1.3 g/cm³; 1.318 g/cm³[1][10]
Solubility Soluble in benzene & organic esters; slightly soluble in toluene; insoluble in water (0.01 g/L at 20 °C)[1][2][4][8][9]
Stability Stable under ordinary conditions of use and storage. Conditions to avoid include heat, moisture, and light.[1][9]
Incompatibilities Strong oxidants, acids, and bases[1]
Hazardous Decomposition Forms carbon oxides and tin/tin oxides upon heating to decomposition.[1][9]

Applications and Mechanisms

Dibutyltin maleate serves significant industrial purposes, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst.[1][3][11]

  • PVC Stabilization : It provides excellent heat resistance and transparency to PVC products, preventing discoloration (yellowing) during high-temperature processing.[2][8] It is particularly suitable for hard, transparent PVC applications.[8][10] The stabilization mechanism involves the neutralization of hydrogen chloride (HCl) released during PVC degradation and the replacement of unstable allylic chloride sites on the polymer chain with more stable ester groups.[12]

  • Catalysis : It acts as a condensation catalyst and is used in esterification and transesterification reactions.[1][10][13] It has also been investigated as an initiator for the ring-opening polymerization of ε-caprolactone.[14]

PVC_Stabilization_Mechanism cluster_0 PVC Degradation cluster_1 Stabilization by Dibutyltin Maleate PVC PVC Polymer DegradedPVC Degraded PVC (Allylic Chlorides, Polyenes) PVC->DegradedPVC Dehydrochlorination Heat Heat Processing Heat->PVC HCl HCl Gas DegradedPVC->HCl Replacement Allylic Chloride Replacement DegradedPVC->Replacement Neutralization HCl Neutralization HCl->Neutralization DBTM Dibutyltin Maleate DBTM->Neutralization DBTM->Replacement StablePVC Stabilized PVC Neutralization->StablePVC Replacement->StablePVC

PVC stabilization mechanism of Dibutyltin Maleate.

Toxicological Profile

Dibutyltin maleate is classified as a hazardous substance, exhibiting significant toxicity through various exposure routes.[1][15] It is harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][16]

Acute Toxicity Data
TestSpeciesRouteValueSource
LD₅₀ RatOral422 mg/kg[1][9][16]
LD₅₀ RatDermal> 2,000 mg/kg[9][16]
LC₅₀ RatInhalation313 mg/m³ (4 h)[9][16]
LD₅₀ MouseOral470 mg/kg[2]
Chronic and Other Health Effects
  • Organ Toxicity : Causes damage to organs through prolonged or repeated exposure.[1][16] Subchronic exposure can affect the central nervous, immune, and renal systems, as well as the liver.[15]

  • Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][16]

  • Mutagenicity : Suspected of causing genetic defects; in vitro tests have shown mutagenic effects.[1][16]

  • Carcinogenicity : Not identified as a probable, possible, or confirmed human carcinogen by IARC.[1][9]

Ecotoxicity

Dibutyltin maleate is toxic to aquatic life with long-lasting effects.[1][16]

TestSpeciesValueSource
LC₅₀ (96 h) Danio rerio (Zebra fish)> 5.7 mg/L[16]
EC₅₀ Daphnia magna (Water flea)0.21 mg/L[1][16]
EC₅₀ (72 h) Desmodesmus subspicatus (Green algae)4.1 mg/L[16]

Experimental Protocols

Synthesis of Dibutyltin Maleate

A common method for synthesizing dibutyltin maleate involves the condensation reaction between dibutyltin oxide and maleic anhydride.[2][17][18]

Materials:

  • Dibutyltin oxide (finely divided)

  • Maleic anhydride

  • Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, methyl cyclohexane) (optional, for anhydrous process)[18]

  • Reaction vessel with heating and stirring capabilities

Procedure (Anhydrous Method[18]):

  • Charging the Reactor : Add the inert solvent (e.g., 160 parts by weight of cyclohexane) and maleic anhydride (e.g., 73.5 parts, 0.75 mole) to the reaction vessel.

  • Heating and Melting : Heat the mixture to 55-65 °C with stirring until the maleic anhydride is molten.

  • Addition of Oxide : Add dibutyltin oxide (e.g., 186.6 parts, 0.75 mole) in small aliquots, controlling the addition to maintain the reaction temperature at approximately 75 °C.

  • Reaction : Hold the mixture at temperature for a specified period (e.g., one hour) to ensure the reaction goes to completion.

  • Precipitation and Isolation : Cool the reaction mixture to 15-40 °C to precipitate the dibutyltin maleate product.

  • Filtration and Washing : Filter the cooled mixture. Wash the resulting filter cake with a small amount of cold solvent.

  • Drying : Dry the final product at 50-60 °C to yield anhydrous dibutyltin maleate.

Synthesis_Workflow start Start charge 1. Charge Reactor (Solvent + Maleic Anhydride) start->charge heat 2. Heat & Stir (55-65 °C) charge->heat add_oxide 3. Add Dibutyltin Oxide (in aliquots, maintain ~75 °C) heat->add_oxide react 4. Hold at Temperature (Reaction Period) add_oxide->react cool 5. Cool to Precipitate (15-40 °C) react->cool filter_wash 6. Filter & Wash (with cold solvent) cool->filter_wash dry 7. Dry Product (50-60 °C) filter_wash->dry product Final Product: Dibutyltin Maleate dry->product

Experimental workflow for the synthesis of Dibutyltin Maleate.
Analysis of Airborne Dibutyltin Maleate (OSHA Method ID-224SG)

This protocol outlines the collection and analysis of airborne dibutyltin maleate via atomic absorption.[19]

1. Sample Collection:

  • Media : 0.8 µm mixed cellulose ester filter (MCEF).

  • Flow Rate : 1-2 L/min.

  • Volume : Minimum 200 L.

2. Sample Preparation (Digestion):

  • Reagents : Concentrated Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂).

  • Procedure :

    • Transfer the filter to a clean 125 mL Phillips beaker.

    • Add 2 mL of concentrated H₂SO₄ and heat.

    • When the solution darkens, add 30% H₂O₂ dropwise until the solution becomes clear.

    • Cool the digested sample and dilute to a known volume with 10% Hydrochloric Acid (HCl).

3. Analysis:

  • Technique : Graphite Furnace Atomic Absorption (GFAA).

  • Standard Preparation : Prepare tin (Sn) standards from a 1000 µg/mL stock solution, diluted with 10% HCl to create working standards in the range of 0.05 to 2.0 ppm.

  • Quantitation : Analyze the digested samples and compare absorbance readings to the calibration curve generated from the working standards to determine the concentration of tin. The amount of dibutyltin maleate is calculated based on the theoretical tin content of 34.2%.[19]

References

Dibutyl tin malate CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibutyltin Maleate

Topic: Dibutyltin Maleate CAS Number: 78-04-6 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dibutyltin maleate, a versatile organotin compound. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological activity. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Molecular Structure

Dibutyltin maleate is an organotin compound characterized by a tin atom bonded to two butyl groups and a maleate ligand, forming a heterocyclic structure.

  • CAS Number: 78-04-6[1][2][3][4]

  • Molecular Formula: C₁₂H₂₀O₄Sn[1][2][3]

  • Molecular Weight: 346.99 g/mol [1][2][3]

  • IUPAC Name: (Z)-but-2-enedioate;dibutyltin(2+)[5]

  • SMILES: CCCC[Sn]1(CCCC)OC(=O)C=CC(=O)O1

  • InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L

Physicochemical and Toxicological Properties

The key quantitative properties and toxicological data for dibutyltin maleate are summarized below, providing a baseline for experimental design and safety assessments.

PropertyValueReference(s)
Physical State White powder or solid[3][6][7]
Melting Point 135-140 °C[2][3][6][8]
Boiling Point 260 °C[6]
324.1 ± 25.0 °C (Predicted)[8]
Density 1.318 g/cm³[8]
Solubility Water: 0.01 g/L at 20 °C[6]
Organic: Slightly soluble in benzene and toluene[3][7]
Flash Point 204 °C[8]
LD₅₀ Oral (Rat) 422 mg/kg[1][6]
LC₅₀ Inhalation (Rat) 313 mg/m³ / 4h[6]
LD₅₀ Dermal (Rat) > 2,000 mg/kg[6]

Key Applications

Dibutyltin maleate is utilized in various industrial and research applications:

  • PVC Heat Stabilizer: Its primary use is to prevent the thermal degradation of polyvinyl chloride (PVC) resins during processing at high temperatures.[2][4][7][9][10]

  • Catalyst: It serves as an effective catalyst for esterification, transesterification, and the synthesis of polyurethanes and polyesters.[2][4][10][11]

  • Polymerization Initiator: It has been successfully used as an initiator in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[12]

  • Research Chemical: In life sciences, it is studied for its biological activities, including its role as an endocrine disruptor and its interaction with nuclear receptors like PPARγ.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of dibutyltin maleate.

Protocol for Chemical Synthesis

This protocol is based on the reaction between dibutyltin oxide and maleic anhydride.[14][15]

Objective: To synthesize anhydrous dibutyltin maleate in high purity.

Materials:

  • Dibutyltin oxide (DBTO), finely divided

  • Maleic anhydride

  • Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, boiling point > 75 °C)

  • Reaction vessel with heating, cooling, and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: Charge the reaction vessel with the inert solvent. The typical ratio of solvent to the final product weight is between 0.6:1 and 1:1.

  • Adding Reactants: Add substantially stoichiometric amounts of dibutyltin oxide and maleic anhydride to the solvent with agitation. The reactants are largely insoluble in the solvent.

  • Reaction: Heat the slurry to a reaction temperature between 80 °C and 110 °C. Maintain this temperature with continuous stirring until the reaction is complete. The reaction progress can be monitored by the dissolution of the reactants as the soluble dibutyltin maleate product is formed.

  • Crystallization: Upon reaction completion, cool the resulting solution to a temperature between 15 °C and 40 °C. The dibutyltin maleate product will precipitate out of the solution.

  • Filtration: Filter the cooled slurry to separate the crystallized product from the solvent.

  • Washing: Wash the filter cake with a fresh portion of the cold solvent to remove any residual impurities.

  • Drying: Dry the recovered product in an oven at 50 °C to 90 °C until a constant weight is achieved. The final product is an off-white to cream-colored powder.

cluster_synthesis Synthesis Workflow for Dibutyltin Maleate Reactants 1. Charge Reactor (DBTO, Maleic Anhydride, Inert Solvent) Reaction 2. Heat & Stir (80-110°C) Reactants->Reaction Cooling 3. Cool to Crystallize (15-40°C) Reaction->Cooling Filtration 4. Filter Slurry Cooling->Filtration Washing 5. Wash with Solvent Filtration->Washing Drying 6. Dry Product (50-90°C) Washing->Drying Product Final Product: Dibutyltin Maleate Drying->Product

Caption: Workflow for the synthesis of dibutyltin maleate.

Protocol for Quantitative Analysis (OSHA Method)

This protocol outlines the analysis of dibutyltin maleate by determining its tin content, adapted from the OSHA methodology for workplace air sampling.[16]

Objective: To quantify the amount of tin (Sn) from dibutyltin maleate samples.

Materials:

  • Sample on a mixed cellulose ester filter (MCEF)

  • Concentrated Sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • 1000 µg/mL Sn standard stock solution

  • Phillips beakers (125 mL)

  • Graphite furnace atomic absorption (GFAA) spectrometer

  • Volumetric flasks

Procedure:

  • Sample Preparation (Ashing): a. Place the filter sample into a 125 mL Phillips beaker. b. Add 2 mL of concentrated H₂SO₄ and heat gently on a hot plate. c. When the solution begins to darken, add 30% H₂O₂ dropwise until the solution becomes and remains clear. d. Continue heating until dense white fumes of SO₃ are evolved.

  • Digestion and Dilution: a. Cool the beaker and its contents. b. Carefully dilute the clear digestate to a final volume of 50 mL using 10% HCl. c. Invert the flask several times to ensure the solution is homogeneous.

  • Standard Preparation: a. Prepare a series of working standards (e.g., 0.5, 1.0, 2.0 ppm Sn) by diluting the 1000 µg/mL stock solution with 10% HCl.

  • GFAA Analysis: a. Set up the GFAA spectrometer according to the manufacturer's instructions for tin analysis. b. Calibrate the instrument by running the prepared series of working standards. c. Analyze the prepared samples. Run a standard after every 4-5 samples to check for instrument drift.

  • Calculation: a. Use the instrument's calibration curve to determine the concentration of tin in the sample solutions. b. Calculate the total mass of tin in the original sample and report the results as mg/m³ of Sn if it was an air sample.

cluster_analysis Analytical Workflow for Tin Quantification Sampling 1. Sample Collection (on MCEF filter) Ashing 2. Acid Ashing (H₂SO₄, H₂O₂) Sampling->Ashing Dilution 3. Dilution (to 50 mL with 10% HCl) Ashing->Dilution Analysis 4. GFAA Analysis Dilution->Analysis Calculation 5. Calculate Sn Concentration Analysis->Calculation

Caption: Workflow for the quantitative analysis of tin.

Biological Activity and Signaling

Dibutyltin compounds, including the maleate form, are known endocrine disruptors that can act as agonists for nuclear receptors. Research has shown that dibutyltin maleate is a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[13]

Mechanism of Action:

  • Receptor Binding: Dibutyltin maleate enters the cell and binds to the ligand-binding domain of PPARγ.

  • Dimerization: This binding event promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding recruits coactivator proteins, initiating the transcription of genes involved in adipogenesis (fat cell differentiation), such as Fabp4 and Adipoq. Concurrently, it can inhibit the expression of pro-inflammatory genes.[13]

cluster_pathway Simplified PPARγ Signaling by Dibutyltin Maleate DBTM Dibutyltin Maleate PPARg PPARγ DBTM->PPARg Binds (Partial Agonist) Complex PPARγ/RXRα Heterodimer PPARg->Complex RXR RXRα RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Binds to DNA Adipogenesis ↑ Adipogenesis Genes (e.g., Fabp4, Adipoq) PPRE->Adipogenesis Inflammation ↓ Inflammatory Genes (e.g., Vcam1) PPRE->Inflammation

Caption: PPARγ signaling activated by dibutyltin maleate.

Safety and Handling

Dibutyltin maleate is a hazardous substance and must be handled with appropriate precautions.

  • Acute Toxicity: Harmful if swallowed and fatal if inhaled.[1][6][17]

  • Skin and Eye Damage: Causes severe skin burns and eye damage.[1][6][17]

  • Sensitization: May cause an allergic skin reaction.[1][17]

  • Systemic and Long-Term Effects: Suspected of causing genetic defects and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure.[1][9][17]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][18]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]

  • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[17]

  • Respiratory Protection: Use a full-face respirator with appropriate cartridges or a supplied-air respirator, especially where dust or aerosols may be generated.[6][17]

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[16] Store in a cool, dry, and locked-up place away from incompatible materials like strong oxidizing agents.[6][18]

References

In-Depth Technical Guide: Solubility and Stability of Dibutyltin Maleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dibutyltin maleate (DBTM) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed qualitative information, robust experimental protocols for determining these properties, and an understanding of the factors influencing the stability of DBTM.

Introduction to Dibutyltin Maleate

Dibutyltin maleate (CAS No. 78-04-6) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn. It typically appears as a white amorphous powder.[1][2] DBTM is widely used as a heat and light stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions, including the production of polyurethanes.[3][4] Its efficacy in these applications is intrinsically linked to its solubility and stability in relevant organic media. Understanding these properties is crucial for formulation development, process optimization, and ensuring product performance and safety.

Solubility of Dibutyltin Maleate

Currently, specific quantitative solubility data for dibutyltin maleate in a range of organic solvents is not extensively documented in public literature. However, qualitative descriptions of its solubility are available and summarized below.

Qualitative Solubility Data

The solubility of dibutyltin maleate is generally characterized as being moderate in many common organic solvents, while it is insoluble in water.[1][3]

SolventSolubilityCitation(s)
BenzeneSoluble, Slightly Soluble[1][3][5]
TolueneSlightly Soluble[1][5]
AcetoneSoluble[3]
EthanolSoluble[3]
Organic EstersSoluble[3][6]
Dimethyl Sulfoxide (DMSO)Soluble[7]
Cycloaliphatic HydrocarbonsSoluble
WaterInsoluble[1][5]
Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), and can be applied to organic solvents. The flask method is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of dibutyltin maleate in a specific organic solvent at a controlled temperature.

Materials:

  • Dibutyltin maleate (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge and/or filtration apparatus with solvent-compatible filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or Atomic Absorption Spectroscopy)

Procedure:

  • Preparation of Test System:

    • Add an excess amount of dibutyltin maleate to a known volume of the organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid should be visually apparent.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of the concentration are within the analytical error of the method.

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of dibutyltin maleate.

  • Data Reporting:

    • Calculate the solubility as the average concentration from the replicate samples.

    • Report the solubility in units of g/100 mL or mg/L, specifying the temperature.

Stability of Dibutyltin Maleate

Dibutyltin maleate is generally considered stable under normal storage conditions. However, its stability can be compromised by exposure to heat, light, and incompatible chemical agents.

General Stability Profile and Degradation Pathways
  • Thermal Stability: As a heat stabilizer for PVC, DBTM exhibits good thermal stability. However, at elevated temperatures, decomposition can occur, potentially leading to the release of carbon oxides and tin/tin oxides.[6]

  • Photostability: Organotin compounds can undergo degradation upon exposure to UV radiation. This involves the cleavage of the tin-carbon bond.

  • Chemical Stability: Dibutyltin maleate is incompatible with strong oxidizing agents, acids, and bases.[6] Contact with these substances can lead to its degradation. It is also sensitive to moisture.[6]

  • Storage Recommendations: For long-term storage, it is recommended to keep dibutyltin maleate in a dry, dark environment at low temperatures (0 - 4 °C for short-term, or -20 °C for long-term).[7]

Experimental Protocol for Stability Testing in Organic Solvents

The following protocol outlines a general procedure for assessing the stability of dibutyltin maleate in an organic solvent under thermal and photolytic stress. This protocol is based on principles from the ICH Q1B guideline for photostability testing.

Objective: To evaluate the degradation of dibutyltin maleate in a specific organic solvent over time when exposed to elevated temperature and light.

Materials:

  • Dibutyltin maleate

  • Organic solvent of interest

  • Calibrated oven for thermal stability studies

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a suitable fluorescent lamp)

  • Quartz or borosilicate glass vials (transparent for photostability, can be amber or wrapped in foil for dark controls)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of dibutyltin maleate in the chosen organic solvent at a known concentration.

    • Aliquot the solution into multiple vials.

  • Stress Conditions:

    • Thermal Stability:

      • Place a set of vials in a calibrated oven at a specified temperature (e.g., 40 °C, 60 °C).

      • Include "dark control" samples stored at a lower, controlled temperature (e.g., 4 °C) to serve as a baseline.

    • Photostability:

      • Expose a set of vials to a controlled light source in a photostability chamber. The light exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

      • Include "dark control" samples wrapped in aluminum foil and placed alongside the exposed samples to differentiate between thermal and light-induced degradation.

  • Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw one vial from each stress condition and the control group.

  • Analysis:

    • Analyze the samples using a validated, stability-indicating analytical method (e.g., HPLC with a diode array detector to identify potential degradation products).

    • Quantify the remaining concentration of dibutyltin maleate.

    • If possible, identify and quantify any major degradation products.

  • Data Evaluation:

    • Plot the concentration of dibutyltin maleate as a function of time for each condition.

    • Calculate the degradation rate and half-life under each stress condition.

    • Compare the degradation profiles to identify the primary factors affecting stability (heat vs. light).

Visualizations

The following diagrams illustrate the logical workflows for determining the solubility and stability of dibutyltin maleate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_sample Prepare Supersaturated Solution (Excess DBTM in Solvent) equilibrate Agitate at Constant Temperature (e.g., 25°C) prep_sample->equilibrate Achieve Equilibrium separate Centrifuge or Filter to Remove Excess Solid equilibrate->separate Isolate Saturated Solution analyze Quantify DBTM in Supernatant (e.g., HPLC, GC-MS) separate->analyze Determine Concentration

Caption: Workflow for determining the solubility of dibutyltin maleate.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare DBTM Solution in Organic Solvent thermal Thermal Stress (Elevated Temperature) prep_solution->thermal Expose to Conditions photo Photolytic Stress (ICH Q1B Light Source) prep_solution->photo Expose to Conditions control Control (Dark, Controlled Temp) prep_solution->control Expose to Conditions sample Withdraw Samples at Defined Time Intervals thermal->sample photo->sample control->sample analyze Quantify DBTM and Degradants (Stability-Indicating Method) sample->analyze Assess Degradation

Caption: Workflow for assessing the stability of dibutyltin maleate.

Conclusion

While quantitative solubility data for dibutyltin maleate in organic solvents is sparse in the public domain, its qualitative solubility profile indicates good solubility in many common organic solvents. Its stability is robust under standard conditions, but it is susceptible to degradation by heat, light, and incompatible chemicals. For researchers and drug development professionals, the experimental protocols provided in this guide offer a systematic approach to generating the specific, quantitative data required for formulation and development activities. The analytical methods referenced, such as GC-MS and HPLC, are essential tools for both solubility determination and stability-indicating assays. Careful consideration of these properties is paramount for the successful application of dibutyltin maleate.

References

Spectroscopic Analysis of Dibutyltin Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of dibutyltin malate. It includes detailed experimental protocols, tabulated data, and visualizations to aid in the structural elucidation and analysis of this organotin compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organotin compounds. For dibutyltin malate, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide comprehensive information about the proton and carbon environments of the butyl and malate moieties, as well as direct insight into the coordination state of the tin atom. Tin is unique in that it possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn; ¹¹⁹Sn is typically the preferred nucleus for analysis due to its higher natural abundance and sensitivity[1].

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) for dibutyltin malate, based on data from analogous organotin carboxylates and fundamental NMR principles.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for Dibutyltin Malate (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~4.5 - 4.7 dd -CH(OH)- of malate
~2.7 - 2.9 m -CH₂- of malate
~1.5 - 1.7 m Sn-CH₂- (α-CH₂)
~1.2 - 1.4 m Sn-CH₂-CH₂- (β-CH₂)
~1.1 - 1.3 m -CH₂-CH₃ (γ-CH₂)

| ~0.9 | t | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for Dibutyltin Malate (CDCl₃)

Chemical Shift (δ, ppm) Assignment
~175 - 180 C=O (carboxyl)
~67 - 70 -CH(OH)- of malate
~40 - 43 -CH₂- of malate
~27 - 29 Sn-CH₂-CH₂- (β-C)
~26 - 28 -CH₂-CH₃ (γ-C)
~20 - 23 Sn-CH₂- (α-C)

| ~13 - 14 | -CH₃ |

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for Dibutyltin Malate

Chemical Shift (δ, ppm) Coordination Number

| -150 to -250 | 5 or 6 |

Note: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment of the tin atom. A five- or six-coordinate tin center, typical for such complexes in solution, is expected to resonate in this upfield region.[1][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dibutyltin malate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set a spectral width of approximately 15 ppm.

      • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 200-220 ppm.

      • A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.[7]

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

    • ¹¹⁹Sn NMR:

      • Tune the probe to the ¹¹⁹Sn frequency.

      • Acquire a proton-decoupled ¹¹⁹Sn spectrum.

      • Use a wide spectral width (~600 ppm) initially to locate the signal.

      • Tetramethyltin (SnMe₄) is a common external standard.[6]

      • Employing techniques like DEPT or INEPT can improve sensitivity.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dibutyltin malate, key vibrational bands include those from the carboxylate groups (C=O), the hydroxyl group (-OH), C-H bonds of the butyl chains, and the Sn-O and Sn-C bonds. The position of the carboxylate stretches can provide evidence of its coordination mode to the tin center.

Characteristic IR Data

Table 4: Characteristic IR Absorption Bands for Dibutyltin Malate

Frequency Range (cm⁻¹) Vibration Type Assignment
3500 - 3300 O-H stretch Hydroxyl group of malate
2955 - 2850 C-H stretch Butyl groups (asymmetric & symmetric)
1650 - 1550 C=O asymmetric stretch Coordinated carboxylate
1420 - 1300 C=O symmetric stretch Coordinated carboxylate
600 - 500 Sn-C stretch Tin-butyl bond

| 480 - 400 | Sn-O stretch | Tin-oxygen bond |

Note: The separation (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) carboxylate stretching frequencies can indicate the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is suitable for analyzing solid powder samples directly with minimal preparation.[9][10]

  • Sample Preparation:

    • Ensure the dibutyltin malate sample is a dry, finely ground powder.[11][12]

    • No further preparation is required for the ATR technique.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]

    • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

    • Sample Scan:

      • Place a small amount of the dibutyltin malate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

      • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[10]

      • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

    • Data Processing: The final spectrum is presented in absorbance or transmittance units after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. For dibutyltin malate, MS can confirm the overall mass and reveal characteristic fragmentation patterns, such as the sequential loss of butyl groups from the tin center. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require derivatization to increase the volatility of organotin compounds.[13] Electrospray Ionization (ESI-MS) can be used for direct analysis from solution.

Predicted Mass Spectrometry Data (Positive Ion Mode)

The mass spectrum of dibutyltin malate will be complicated by the isotopic distribution of tin. The most abundant isotopes are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%). The m/z values below are calculated using the most abundant isotope, ¹²⁰Sn.

Table 5: Predicted m/z Values for Key Ions of Dibutyltin Malate

m/z (for ¹²⁰Sn) Ion Formula Identity
351 [C₁₂H₂₃O₅Sn]⁺ [M-H+2Na]⁺ (adduct) or similar
291 [C₈H₁₇OSn]⁺ [M - C₄H₄O₄]⁺ (Loss of malate)
235 [C₄H₉OSn]⁺ [BuSnO]⁺
177 [SnOH]⁺ [SnOH]⁺

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. The fragmentation often involves the loss of one or both butyl groups and/or the malate ligand.[14]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of dibutyltin malate (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

    • Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.

  • Instrumentation & Data Acquisition:

    • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • ESI Source Parameters:

      • Ionization Mode: Positive.

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

      • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

    • Mass Analyzer:

      • Scan over a mass range of m/z 50-1000.

      • For structural confirmation, perform tandem MS (MS/MS) on the suspected parent ion to observe characteristic fragment ions.[14]

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of analysis and the correlation between the compound's structure and its spectroscopic output.

G cluster_start Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Dibutyltin Malate (Solid Powder) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Use Powder Directly (ATR) Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR NMR Analysis (¹H, ¹³C, ¹¹⁹Sn) Prep_NMR->NMR IR FTIR Analysis Prep_IR->IR MS MS Analysis Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS m/z Ratios Fragmentation Pattern MS->Data_MS Final Structural Elucidation & Confirmation Data_NMR->Final Data_IR->Final Data_MS->Final

Caption: Experimental workflow for the spectroscopic analysis of dibutyltin malate.

G cluster_structure Dibutyltin Malate Structure cluster_techniques Spectroscopic Data Correlation cluster_info Derived Structural Information struct Bu₂Sn(OOC-CH(OH)-CH₂-COO) info_butyl Butyl Group (C-H environment) struct->info_butyl Bu₂ info_malate Malate Backbone (-OH, C-H, C=O) struct->info_malate Malate info_coord Sn Coordination (Sn-O, Sn-C bonds) struct->info_coord Sn(OOC)₂ NMR NMR (¹H, ¹³C, ¹¹⁹Sn) IR IR MS MS info_butyl->NMR info_malate->NMR info_malate->IR info_coord->NMR ¹¹⁹Sn info_coord->IR info_mass Molecular Mass & Fragmentation info_mass->MS

Caption: Correlation between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of Dibutyl Tin Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal degradation of dibutyl tin malate, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific literature on this compound, this guide synthesizes information from studies on analogous organotin carboxylates to present a predictive but detailed framework for its thermal analysis. Organotin compounds, including dibutyltin derivatives, are known for their use as stabilizers and catalysts.[1][2] Understanding their thermal stability is crucial for determining their processing parameters and service life.[3]

Introduction to Thermal Degradation Analysis

Thermal analysis techniques are essential for characterizing the stability of materials by measuring changes in their physical and chemical properties as a function of temperature.[4] For this compound, the primary techniques for evaluating its thermal degradation are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These methods provide critical data on decomposition temperatures, mass loss, thermal transitions, and the identity of degradation products.

Experimental Protocols

Detailed and precise experimental protocols are fundamental to obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique is used to determine the temperatures at which the material decomposes and the percentage of mass loss at each stage.

Experimental Protocol:

  • Instrument: A thermogravimetric analyzer is used.[4]

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[3]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of residual mass.[4]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[6][7]

Experimental Protocol:

  • Instrument: A differential scanning calorimeter is utilized.[7]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is performed under a continuous purge of inert gas, such as nitrogen, to maintain an inert environment.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to a temperature above its expected melting or decomposition point at a constant rate (e.g., 10°C/min).[8]

  • Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The resulting DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events.[5]

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[11]

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer is used.[10]

  • Sample Preparation: A very small amount of this compound (in the microgram range) is placed in a pyrolysis sample holder.[10]

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). This rapid heating ensures reproducible fragmentation.[9][11]

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint that allows for the identification of the degradation products.[12]

Predicted Thermal Degradation Data

Table 1: Predicted TGA Data for this compound

ParameterPredicted Value
Onset Decomposition Temperature (Tonset)200 - 250 °C
Peak Decomposition Temperature (Tpeak) - Stage 1280 - 320 °C
Mass Loss - Stage 130 - 40 %
Peak Decomposition Temperature (Tpeak) - Stage 2400 - 450 °C
Mass Loss - Stage 220 - 30 %
Final Residue at 800°C25 - 35 % (likely tin oxide)

Table 2: Predicted DSC Data for this compound

Thermal EventPredicted Temperature Range
Melting Point (Tm)100 - 130 °C
Decomposition (Exotherm)> 250 °C

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed logical relationship for the thermal degradation analysis.

Experimental_Workflow_TGA_DSC cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Sample Weighing (5-10 mg) TGA_Heating Heating in N2 atmosphere (10°C/min to 800°C) TGA_Start->TGA_Heating TGA_Data Mass Loss vs. Temperature Data TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Stages & Residual Mass TGA_Data->TGA_Analysis DSC_Start Sample Encapsulation (2-5 mg) DSC_Heating Heating in N2 atmosphere (10°C/min) DSC_Start->DSC_Heating DSC_Data Heat Flow vs. Temperature Data DSC_Heating->DSC_Data DSC_Analysis Identify Melting & Decomposition Events DSC_Data->DSC_Analysis Experimental_Workflow_PyGCMS Py_Start Sample Preparation (µg range) Pyrolysis Rapid Heating in He (e.g., 600°C) Py_Start->Pyrolysis GC_Separation Separation of Fragments by Gas Chromatography Pyrolysis->GC_Separation MS_Detection Identification of Fragments by Mass Spectrometry GC_Separation->MS_Detection Data_Interpretation Elucidation of Degradation Products MS_Detection->Data_Interpretation Degradation_Pathway_Logic cluster_Initial_Compound cluster_Degradation_Steps Thermal Degradation Stages cluster_Final_Product Compound This compound Step1 Stage 1: Loss of Butyl Groups (e.g., as butane, butene) Compound->Step1 Step3 Formation of Intermediates (e.g., tin carboxylates) Step1->Step3 Step2 Stage 2: Decarboxylation of Malate Ligand Residue Final Residue (Tin(IV) Oxide - SnO2) Step2->Residue Step3->Step2

References

An In-Depth Technical Guide to Organotin Catalysts in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds have long been established as highly effective catalysts in a variety of polymerization reactions, playing a crucial role in the synthesis of commercially significant polymers such as polyurethanes, silicones, and polyesters. Their catalytic prowess stems from the Lewis acidic nature of the tin center, which can activate monomers and facilitate bond-forming reactions with high efficiency. This technical guide provides a comprehensive overview of the core principles of organotin catalysis in polymerization, with a focus on their mechanisms, applications, and the experimental methodologies used in their study.

Core Concepts of Organotin Catalysis

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are typically classified as mono-, di-, tri-, or tetraorganotins based on the number of organic substituents on the tin atom. Their catalytic activity is primarily attributed to the electrophilic character of the tin atom, which allows it to coordinate with electron-rich species, thereby activating them for subsequent reactions. The nature of the organic groups and the anionic ligands attached to the tin center significantly influences the catalyst's activity, selectivity, and solubility.

Applications in Polymer Synthesis

Organotin catalysts are indispensable in several key polymerization processes:

  • Polyurethane Production: In the formation of polyurethanes from isocyanates and polyols, organotin compounds such as dibutyltin dilaurate (DBTDL) and dioctyltin dilaurate (DOTDL) are widely used to accelerate the urethane linkage formation.[1][2] They are known to be more effective than many other metal-based catalysts for this reaction.[3]

  • Silicone Curing: Organotin catalysts are vital for the room temperature vulcanization (RTV) of silicones.[4][5] They catalyze the hydrolysis of alkoxy- or acetoxysilanes and the subsequent condensation of the resulting silanols to form a crosslinked silicone network.[6][7]

  • Ring-Opening Polymerization (ROP): Stannous octoate (tin(II) 2-ethylhexanoate) is a widely used catalyst for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).[8][9][10]

Mechanistic Insights

The catalytic mechanisms of organotin compounds vary depending on the polymerization reaction.

Polyurethane Formation: The Lewis Acid Mechanism

The most accepted mechanism for the organotin-catalyzed reaction between an isocyanate and a hydroxyl group is the Lewis acid mechanism.[11][12][13]

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_products Products Isocyanate R-N=C=O Coordination_Complex Isocyanate-Catalyst Coordination Isocyanate->Coordination_Complex Polyol R'-OH Nucleophilic_Attack Nucleophilic Attack by Polyol Polyol->Nucleophilic_Attack Catalyst R''2SnX2 Catalyst->Coordination_Complex Activated_Isocyanate Activated Isocyanate Coordination_Complex->Activated_Isocyanate Activation Activated_Isocyanate->Nucleophilic_Attack Intermediate_Complex Intermediate Complex Nucleophilic_Attack->Intermediate_Complex Urethane R-NH-CO-OR' Intermediate_Complex->Urethane Product Formation Regenerated_Catalyst R''2SnX2 Intermediate_Complex->Regenerated_Catalyst Catalyst Regeneration

Lewis Acid Mechanism for Polyurethane Formation.

In this mechanism, the organotin catalyst coordinates to the oxygen atom of the isocyanate group, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane bond and regeneration of the catalyst.

Ring-Opening Polymerization of Lactide: The Coordination-Insertion Mechanism

The ring-opening polymerization of lactide catalyzed by stannous octoate is believed to proceed via a coordination-insertion mechanism.[14][15][16][17]

Coordination_Insertion_Mechanism cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_product Product Lactide Lactide Monomer Coordination Coordination of Lactide Lactide->Coordination Initiator R-OH (Initiator) Active_Species Formation of Active Tin-Alkoxide Initiator->Active_Species Catalyst Sn(Oct)2 Catalyst->Active_Species Active_Species->Coordination Active Catalyst Insertion Insertion and Ring-Opening Coordination->Insertion Propagating_Chain Propagating Polymer Chain with Active Tin-Alkoxide End Insertion->Propagating_Chain Chain Growth Propagating_Chain->Coordination Further Monomer Addition PLA Polylactide (PLA) Propagating_Chain->PLA Termination/Quenching

Coordination-Insertion Mechanism for Lactide Polymerization.

This mechanism involves the initial reaction of the tin catalyst with an alcohol initiator to form a tin alkoxide species. The lactide monomer then coordinates to the tin center, followed by the insertion of the monomer into the tin-alkoxide bond, leading to the ring-opening of the lactide and the propagation of the polymer chain.

Silicone Curing: Hydrolysis and Condensation

The curing of silicones with organotin catalysts involves a two-step process of hydrolysis and condensation.

Silicone_Curing_Mechanism cluster_reactants Reactants & Catalyst cluster_steps Curing Process cluster_product Product Alkoxysilane R'Si(OR)3 Hydrolysis Hydrolysis to Silanol R'Si(OH)3 Alkoxysilane->Hydrolysis Water H2O Water->Hydrolysis Catalyst Organotin Catalyst Catalyst->Hydrolysis Catalyzes Condensation Condensation to Siloxane (Crosslinked Network) Catalyst->Condensation Catalyzes Hydrolysis->Condensation Intermediate Silicone Cured Silicone Elastomer Condensation->Silicone

Hydrolysis and Condensation Mechanism in Silicone Curing.

The organotin catalyst facilitates the hydrolysis of alkoxysilane precursors by atmospheric moisture to form reactive silanol intermediates. These silanols then undergo condensation reactions, also catalyzed by the organotin compound, to form a stable, crosslinked siloxane network, resulting in the cured silicone elastomer.[6][7]

Quantitative Data on Organotin Catalysis

The efficiency of organotin catalysts can be quantified by various parameters, including reaction rates, monomer conversion, and the properties of the resulting polymer. The following tables summarize key quantitative data for different polymerization systems.

Table 1: Catalytic Activity in Polyurethane Synthesis

CatalystMonomersTemperature (°C)Catalyst Conc. (mol%)Gel Time (min)Reference
Dibutyltin Dilaurate (DBTDL)Toluene Diisocyanate (TDI) & Neopentyl Glycol (NPG)700.01120[18]
Stannous OctoateToluene Diisocyanate (TDI) & Polyether Polyol250.15.5[19]
Dioctyltin Dilaurate (DOTDL)Isophorone Diisocyanate (IPDI) & Polyester Polyol800.0545[3]

Table 2: Performance in Ring-Opening Polymerization of L-Lactide

CatalystInitiatorTemperature (°C)Monomer/Catalyst RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Stannous Octoate1-Dodecanol13010001~70160,000-[9]
Stannous Octoate1-Pyrene Butanol1805002>9525,0001.8[8]
Tin(II) MethoxideBenzyl Alcohol451003100-≤ 1.37[5]

Table 3: Curing Efficiency in Silicone Formulations

CatalystCrosslinkerCuring TimeHardness (Shore A)Tensile Strength (MPa)Reference
Dibutyltin Dilaurate (DBTDL)Tetraethoxysilane (TEOS)7 days352.5[4]
Stannous OctoateMethyltrimethoxysilane72 hours403.0[20]

Detailed Experimental Protocols

Protocol 1: Synthesis of Polyurethane Foam using an Organotin Catalyst

This protocol outlines a general procedure for the preparation of a polyurethane foam.

Materials:

  • Polyether polyol (e.g., Voranol®)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Amine co-catalyst (e.g., Dabco® 33-LV)

  • Surfactant (e.g., Silicone-based surfactant)

  • Blowing agent (e.g., Water or a physical blowing agent)

Procedure:

  • In a suitable container, thoroughly mix the polyether polyol, surfactant, amine co-catalyst, and blowing agent.

  • Add the organotin catalyst to the mixture and stir until homogeneous.

  • In a separate container, weigh the required amount of diisocyanate.

  • Rapidly add the diisocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure at room temperature or in an oven at a specified temperature.

  • The cream time, gel time, and tack-free time should be recorded to characterize the reaction profile.

Protocol 2: Room Temperature Vulcanization (RTV) of Silicone Rubber

This protocol describes a typical procedure for the preparation of a one-component RTV silicone sealant.

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS)

  • Crosslinking agent (e.g., Methyltrimethoxysilane)

  • Organotin catalyst (e.g., Dibutyltin dilaurate)

  • Filler (e.g., Fumed silica)

  • Plasticizer (e.g., Silicone oil)

Procedure:

  • In a moisture-free environment, mix the PDMS, filler, and plasticizer until a homogeneous paste is obtained.

  • Add the crosslinking agent to the mixture and continue mixing.

  • Finally, add the organotin catalyst and mix thoroughly.

  • The formulated sealant can then be packaged in moisture-proof cartridges.

  • Upon application, the sealant will cure upon exposure to atmospheric moisture. The skin-over time and full cure time can be measured to assess the curing characteristics.

Protocol 3: Ring-Opening Polymerization of L-Lactide

This protocol provides a general method for the synthesis of polylactic acid (PLA).

Materials:

  • L-Lactide

  • Stannous octoate (Sn(Oct)₂)

  • Initiator (e.g., 1-Dodecanol)

  • Dry toluene (or bulk polymerization)

Procedure:

  • Dry the L-lactide under vacuum at an elevated temperature to remove any moisture.

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the L-lactide in dry toluene (if not a bulk polymerization).

  • Add the initiator (1-dodecanol) to the reaction mixture.

  • Add the stannous octoate catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 130-180 °C) and maintain for the specified reaction time.[9][10]

  • After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent such as methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • The molecular weight and polydispersity of the resulting PLA can be determined by gel permeation chromatography (GPC). The monomer conversion can be determined by ¹H NMR spectroscopy.

Conclusion

Organotin catalysts remain a cornerstone in the industrial production of a wide range of polymers. Their high catalytic activity, versatility, and cost-effectiveness have solidified their position in polyurethane, silicone, and polyester synthesis. A thorough understanding of their catalytic mechanisms and the quantitative aspects of their performance is crucial for the development of new and improved polymeric materials. While concerns regarding the toxicity of some organotin compounds have led to increased research into alternative catalyst systems, their unique catalytic properties ensure their continued relevance in polymerization chemistry. Further research into the design of more environmentally benign and highly active organotin catalysts will undoubtedly continue to shape the future of polymer science.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Dibutyl Tin Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for handling dibutyl tin malate, a substance requiring careful management in a laboratory and drug development setting. The information is compiled from various safety data sheets and toxicological studies to ensure a thorough understanding of its potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound is a white amorphous powder. It is soluble in organic solvents such as benzene, acetone, and ethanol but does not mix with water.[1]

PropertyValueReference
Molecular Formula C12H20O4Sn[1]
Appearance White amorphous powder[1]
Solubility Soluble in benzene, acetone, ethanol, and organic esters. Insoluble in water.[1]
Specific Gravity 1.36-1.42 (at 24°C)[1]
Melting Point 135 - 140 °C[2]
Boiling Point 260 °C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is very toxic by inhalation and harmful to aquatic organisms.[1]

GHS Classification:

  • Acute Toxicity, Oral (Category 4) [2][3]

  • Acute Toxicity, Inhalation (Category 2) [2]

  • Skin Corrosion (Category 1B) [2][3]

  • Skin Sensitization (Category 1) [2][3]

  • Germ Cell Mutagenicity (Category 2) [2][3]

  • Reproductive Toxicity (Category 1B) [2][3]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 1) [2][3]

  • Chronic Aquatic Toxicity (Category 2) [2]

Toxicological Data

Exposure to this compound can elicit toxic responses in the central nervous, immune, and renal systems, as well as the liver, bile duct, and skin.[1]

Quantitative Toxicity Data
EndpointValueSpeciesGuidelineReference
LD50 Oral 422 mg/kgRat (male)OECD 401[2][3]
LC50 Inhalation 313 mg/m³ (4h)Rat (male)-[1][2]
LD50 Dermal > 2,000 mg/kgRat (male and female)OECD 402[2]

Health Effects

Acute Effects:
  • Ingestion: Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[1] Dialkyl organotin compounds can irritate the intestine and cause vomiting.[1]

  • Inhalation: Inhalation of dusts can produce severely toxic effects, which may be fatal.[1]

  • Skin Contact: Can cause skin burns and itching that is slow to heal.[1] Systemic effects may result from absorption through the skin.[1] Open cuts, abraded, or irritated skin should not be exposed.[1]

  • Eye Contact: Direct contact may cause transient discomfort, tearing, or conjunctival redness.[1]

Chronic Effects:
  • Repeated or long-term occupational exposure may produce cumulative health effects.[1]

  • Dibutyltins have negative effects on the reproductive system in mammals.[1]

  • Organotins are strongly immunosuppressive and can have developmental and reproductive effects, and are neurotoxic.[1]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

This study provides information on health hazards likely to arise from a single oral exposure.

  • Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant).

  • Housing and Feeding: Animals are caged individually. The temperature of the experimental animal room should be approximately 22°C with a relative humidity of 30-70%. Standard laboratory diets and drinking water are provided ad libitum.

  • Procedure:

    • Animals are fasted overnight prior to administration.

    • The test substance is administered in a single dose by gavage. The volume should not exceed 1 ml/100g body weight.

    • Food is withheld for a further 3-4 hours after administration.

    • Animals are observed for mortality, and clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) for at least 14 days.

    • Body weight is recorded weekly.

    • All animals are subjected to gross necropsy at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)

This study assesses the toxic effects of a single dermal application.

  • Test Animals: Young adult rats (around 8-12 weeks old), with healthy, intact skin.

  • Procedure:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • At the end of the exposure period, residual test substance is removed.

    • Animals are observed for mortality and signs of toxicity for 14 days.

    • Body weights are recorded, and all animals undergo gross necropsy.

PPARγ/RXRα Activation Assay

This in vitro assay determines the effect of this compound on the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).

  • Cell Line: HeLa cells are commonly used.

  • Procedure:

    • Cells are transiently transfected with expression vectors for PPARγ and RXRα, along with a luciferase reporter plasmid containing PPAR response elements.

    • Transfected cells are then treated with various concentrations of this compound.

    • After an incubation period, luciferase activity is measured using a luminometer.

    • An increase in luciferase activity indicates activation of the PPARγ/RXRα signaling pathway.

Visualizations

Signaling Pathway

PPAR_RXR_Activation DBTM This compound PPARg PPARγ DBTM->PPARg Binds and Activates Heterodimer PPARγ/RXRα Heterodimer PPARg->Heterodimer RXR RXR a RXRα a->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Inflammation_Mod Inflammation Modulation Gene_Transcription->Inflammation_Mod

Caption: Activation of the PPARγ/RXRα signaling pathway by this compound.

Experimental Workflow: Acute Toxicity Testing

Acute_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (14 days) cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (min. 5 days) Dose_Selection Dose Range Finding Animal_Acclimatization->Dose_Selection Test_Substance_Prep Test Substance Preparation Dose_Selection->Test_Substance_Prep Dosing Single Dose Administration (Oral, Dermal, or Inhalation) Test_Substance_Prep->Dosing Clinical_Signs Record Clinical Signs Dosing->Clinical_Signs Body_Weight Weekly Body Weight Dosing->Body_Weight Mortality Daily Mortality Check Dosing->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy Data_Analysis Data Analysis & LD50/LC50 Calculation Necropsy->Data_Analysis Report Final Report Data_Analysis->Report

References

The Toxicological Profile of Dibutyltin Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin maleate (DBTM), an organotin compound, finds application as a stabilizer and catalyst in the polymer industry.[1] However, its potential for human exposure and environmental release necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological studies and cytotoxicity of dibutyltin maleate, with a focus on its effects at the cellular level. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways involved in its cytotoxic effects.

Toxicological Data

The toxicity of dibutyltin maleate has been evaluated through various studies, primarily focusing on acute toxicity in animal models. The available data provides a baseline for understanding its potential hazards.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance following a single exposure. For dibutyltin maleate, these studies have primarily been conducted in rats.

ParameterRoute of AdministrationSpeciesValueReference
LD50OralRat422 mg/kg[2][3]
LC50InhalationRat313 mg/m³ (4 h)[3]
LD50DermalRat> 2,000 mg/kg[3]
In Vitro Cytotoxicity
Cell LineAssayMaximum Non-Toxic ConcentrationReference
HeLaCell Viability Assay0.1 µM[4]
3T3-L1 preadipocytesCell Viability Assay0.1 µM[4]
RAW 264.7 macrophagesCell Viability Assay0.1 µM[4]

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of dibutyltin maleate using the MTT assay.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Dibutyltin maleate

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of dibutyltin maleate. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Cytotoxicity

The precise signaling pathways mediating dibutyltin maleate-induced cytotoxicity are not fully elucidated. However, research on related organotin compounds, particularly tributyltin, and initial studies on dibutyltin maleate suggest the involvement of specific molecular mechanisms.

Potential Involvement of PPARγ and RXRα Signaling

Studies have shown that dibutyltin maleate can act as a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoid X receptor-alpha (RXRα).[4] These nuclear receptors are involved in the regulation of various cellular processes, including adipogenesis and inflammation.[4] Dysregulation of these pathways could contribute to the observed cytotoxic effects.

PPAR_RXR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DBTM Dibutyltin Maleate PPARg PPARγ DBTM->PPARg binds RXR RXRα DBTM->RXR binds Nucleus Nucleus PPRE PPRE PPARg->PPRE RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Cellular_Effects Cellular Effects (e.g., Adipogenesis, Inflammation) Gene_Expression->Cellular_Effects Apoptosis_Pathway DBTM Dibutyltin Maleate Mitochondria Mitochondria DBTM->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cytotoxicity_Workflow Start Start: Compound (Dibutyltin Maleate) Range_Finding Range-Finding Study (e.g., MTT Assay) Start->Range_Finding Definitive_Assay Definitive Cytotoxicity Assay (e.g., MTT, LDH) Range_Finding->Definitive_Assay IC50 Determine IC50 Value Definitive_Assay->IC50 Mechanism_Study Mechanism of Action Study IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Mechanism_Study->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_Study->Signaling_Analysis Conclusion Conclusion on Cytotoxic Profile Apoptosis_Assay->Conclusion Signaling_Analysis->Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of Organotin Stabilizers in PVC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Poly(vinyl chloride) (PVC) is a versatile and widely used polymer, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through a dehydrochlorination process, leads to severe discoloration and a loss of mechanical properties. Organotin compounds are highly effective heat stabilizers that are crucial for the successful processing and long-term durability of PVC products. This guide provides a detailed examination of the chemical mechanisms by which organotin stabilizers function. It covers the primary stabilization pathways, including hydrogen chloride (HCl) scavenging and the substitution of labile chlorine atoms, as well as the structure-activity relationships of different organotin compounds. Furthermore, this document outlines key experimental protocols for evaluating stabilizer performance and presents quantitative data to illustrate their efficacy.

The Chemistry of PVC Thermal Degradation

When subjected to heat, such as during extrusion or molding processes, the PVC polymer chain undergoes a degradation process known as dehydrochlorination.[1][2] This process is initiated at defect sites within the polymer, particularly at allylic chlorine atoms. The elimination of HCl creates conjugated double bonds (polyenes).[3][4] These polyene sequences are chromophoric and are responsible for the characteristic yellowing, reddening, and eventual blackening of the polymer.[3][4]

The released HCl acts as a catalyst, accelerating further degradation in an autocatalytic "zipper" reaction, leading to rapid and catastrophic failure of the material.[2][5]

PVC_Degradation cluster_0 PVC Degradation Cascade PVC PVC Polymer Chain (...-CH2-CHCl-...) Defect Allylic Chloride Defect Site PVC->Defect HCl_Evolved HCl Evolution Defect->HCl_Evolved Initiation Heat Heat (≥100-150°C) Heat->PVC Polyene Polyene Formation (...-(CH=CH)n-...) HCl_Evolved->Polyene Autocatalysis Autocatalysis HCl_Evolved->Autocatalysis Catalytic Feedback Loop Discoloration Discoloration & Loss of Properties Polyene->Discoloration Autocatalysis->Defect

Figure 1: The autocatalytic thermal degradation pathway of PVC.

Core Stabilization Mechanisms of Organotin Compounds

Organotin stabilizers interrupt the degradation cascade through several key chemical interactions.[3][6] Most commercial stabilizers are tetravalent organotin compounds with the general structure R'n'SnX'4-n', where R is typically a methyl, butyl, or octyl group, and X is a mercaptide or carboxylate ligand.[3][7]

The primary mechanisms are:

  • Hydrogen Chloride (HCl) Scavenging: Organotin compounds rapidly and efficiently neutralize the HCl gas as it is evolved.[5][8][9] This reaction prevents the autocatalytic feedback loop that accelerates PVC degradation. The resulting organotin chlorides are stable and do not promote further decomposition.[1][3][4]

  • Substitution of Labile Chlorine Atoms: The stabilizer molecule reacts directly with the unstable allylic chlorine atoms on the PVC chain.[1][5][10] The labile chlorine is replaced by a more thermally stable mercaptide or carboxylate group from the stabilizer, effectively passivating the defect site and preventing the initiation of the dehydrochlorination "zipper" reaction.[4][9][11]

  • Disruption of Polyene Structures: Certain organotin stabilizers, particularly those based on maleic acid (maleates), can undergo Diels-Alder reactions with the conjugated double bonds formed during degradation.[3][4] This cycloaddition reaction breaks up the long polyene sequences, which reduces discoloration and improves the final product's color.

Stabilization_Mechanisms cluster_0 PVC Degradation Pathway cluster_1 Stabilizer Intervention Heat Heat PVC PVC with Labile Chlorine Heat->PVC HCl Evolved HCl PVC->HCl StabilizedPVC Stabilized PVC (Labile Cl replaced by -SR') PVC->StabilizedPVC HCl->PVC Autocatalysis Polyene Polyene Formation HCl->Polyene SnCl2 Organotin Chloride (R2SnCl2) HCl->SnCl2 Degradation Degradation & Discoloration Polyene->Degradation DisruptedPolyene Disrupted Polyene (via Diels-Alder) Polyene->DisruptedPolyene Stabilizer Organotin Stabilizer (e.g., R2Sn(SR')2) Stabilizer->PVC 2. Substitution Reaction Stabilizer->HCl 1. HCl Scavenging Stabilizer->Polyene 3. Polyene Disruption (Maleates)

Figure 2: The three primary mechanisms of organotin stabilization.

Structure-Activity Relationships

The performance of an organotin stabilizer is highly dependent on its chemical structure, specifically the alkyl groups (R) and the acidic ligands (X) attached to the tin atom.

  • Alkyl Groups (R): The nature of the alkyl group primarily influences toxicological properties and has a secondary effect on thermal stability. The general order of thermal stabilizing efficiency is methyl > butyl > octyl.[10] Methyl tins are widely used in North America, while butyl and octyl tins are common in Europe.[12] Octyl tin derivatives are noted for their low toxicity and good migration resistance, making them suitable for food contact applications and potable water pipes.[7]

  • Acidic Ligands (X): The ligands are directly involved in the stabilization reactions and determine the primary performance characteristics.

    • Mercaptides (Thiotins): These sulfur-containing stabilizers (e.g., thioglycolates) provide exceptional heat stability, initial color, and color retention.[7][12][13] They are the most common type used for a wide range of applications.

    • Carboxylates (Maleates): These sulfur-free stabilizers offer superior light and weathering resistance, making them the preferred choice for outdoor applications like window profiles and siding.[12][13][14] However, they are generally less effective as heat stabilizers compared to mercaptides.[13][14]

Stabilizer TypePrimary FunctionHeat StabilityLight/Weather StabilityKey Applications
Organotin Mercaptides Heat StabilizationExcellentModerateRigid and flexible PVC, pipes, fittings, packaging films[7][12]
Organotin Carboxylates UV/Weathering ResistanceGoodExcellentOutdoor applications (window profiles, siding), low-odor products[12][13]

Quantitative Performance Data

The effectiveness of organotin stabilizers can be quantified by measuring the thermal stability time of the PVC compound. This is often defined as the time until a significant rate of HCl evolution is detected at a constant high temperature.

PVC FormulationTest TemperatureThermal Stability Time (HCl Onset)Reference
Plasticized PVC (Unstabilized)140 °C14.3 hours[15]
Plasticized PVC with LSN 117140 °C> 30.3 hours[15]
Plasticized PVC (Unstabilized)160 °C2.5 hours[15]
Plasticized PVC with LSN 117160 °C14.3 hours[15]
*LSN 117 is dioctyl tin bis(isooctyl thioglycollate), an organotin mercaptide stabilizer.

Typical use levels for organotin stabilizers are low, generally ranging from 0.5 to 2.0 parts per hundred parts of resin (phr).[7][14][16]

Experimental Protocols for Evaluation

Several standardized methods are used to assess the thermal stability of PVC compounds and the efficacy of stabilizers.

This method provides a simple, visual indication of thermal stability.

Principle: A PVC sample is heated at a constant temperature. The time taken for the material to degrade and evolve sufficient HCl to change the color of a pH-sensitive Congo Red indicator paper is recorded as the stability time.[17][18]

Methodology:

  • A specified mass of the PVC compound is placed in a glass test tube.

  • A strip of Congo Red paper is suspended in the tube above the sample.

  • The tube is placed in a heating block or oil bath maintained at a constant temperature (e.g., 180 °C or 200 °C).[17][19]

  • The time is measured from the moment of insertion until the indicator paper turns from red to blue (pH ~3), signifying the evolution of HCl.[17]

This is a more sensitive and quantitative method for measuring HCl evolution. Instruments like the Metrohm PVC Thermomat are commonly used.[15][19]

Principle: The PVC sample is heated while a stream of inert gas (e.g., nitrogen) passes over it.[19] The gas carries any evolved HCl into a measurement cell containing deionized water. The increase in the water's electrical conductivity is measured over time. The "stability time" is defined as the time required to reach a specific conductivity threshold (e.g., 50 µS/cm).[19]

Methodology:

  • A precise amount of the PVC sample (e.g., 0.5 ± 0.05 g) is weighed into a reaction vessel.[19]

  • The vessel is placed in a heating block at a set temperature (e.g., 180-210 °C).[19]

  • Nitrogen gas flows through the reaction vessel and then bubbles through a measuring vessel containing 60 mL of deionized water.[19]

  • A conductivity probe continuously records the conductivity of the water.

  • The instrument's software plots conductivity versus time and automatically calculates the stability time.

Experimental_Workflow cluster_0 Workflow for Conductivity-Based Thermal Stability Test Prep 1. Prepare PVC Sample (e.g., powder, pellets) Weigh 2. Weigh Sample (0.5 ± 0.05 g) Prep->Weigh Load 3. Place in Reaction Vessel Weigh->Load Heat 4. Heat in Block (e.g., 200°C) Load->Heat Evolve 5. Evolved HCl Gas Heat->Evolve Gas N2 Carrier Gas (Constant Flow) Gas->Heat Absorb 6. Absorb HCl in Deionized Water Evolve->Absorb Measure 7. Continuously Measure Conductivity Absorb->Measure Record 8. Record Time to Reach Threshold Measure->Record

Figure 3: Experimental workflow for determining PVC thermal stability via the conductivity method.

This method assesses thermal stability under conditions that simulate processing by applying both heat and mechanical shear.

Principle: A PVC sample is melted and mixed in a heated chamber using a torque rheometer (e.g., Brabender or Haake). As the polymer degrades, cross-linking or chain scission occurs, causing a sharp change in viscosity. This change is detected as a rapid increase in the torque required to turn the rotors. The time from the start of the test to this torque increase is the dynamic stability time.[17]

Conclusion

Organotin stabilizers are indispensable additives in the PVC industry, providing essential protection against thermal degradation. Their efficacy stems from a multi-faceted mechanism of action that includes the rapid scavenging of catalytic hydrogen chloride and the chemical substitution of unstable defect sites on the polymer backbone. The specific structure of the organotin compound, particularly the choice of mercaptide or carboxylate ligands, allows for the tailoring of PVC formulations for either superior heat stability or enhanced weathering resistance. Standardized testing protocols provide reliable means to quantify their performance, ensuring the production of durable and high-quality PVC articles.

References

The Role of Dibutyltin Malate in Advancing Biodegradable Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable and biocompatible materials has propelled the development of biodegradable polymers to the forefront of scientific research. These polymers, with their diverse applications in drug delivery, medical implants, and environmentally friendly plastics, necessitate efficient and controlled synthesis methods. Catalysts play a pivotal role in this process, dictating reaction kinetics, polymer properties, and overall process viability. Among the various catalysts explored, organotin compounds, particularly dibutyltin derivatives, have demonstrated significant potential. This technical guide provides an in-depth exploration of the prospective use of dibutyltin malate as a catalyst in the synthesis of biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (PCL). While specific quantitative data for dibutyltin malate is limited in publicly available literature, this guide will leverage data from the closely related and structurally similar dibutyltin maleate to illustrate the catalytic performance and provide detailed experimental insights. This document aims to serve as a comprehensive resource for researchers and professionals in the field, offering a foundation for further investigation into the catalytic prowess of dibutyltin malate.

Introduction to Catalysis in Biodegradable Polymer Synthesis

Biodegradable polymers are typically synthesized through two primary routes: polycondensation and ring-opening polymerization (ROP).[1] ROP is often the preferred method for producing high molecular weight polymers with controlled architectures, essential for many biomedical applications.[1] The efficacy of ROP is heavily reliant on the choice of catalyst, which can influence the polymerization rate, molecular weight distribution (polydispersity index, PDI), and stereochemistry of the resulting polymer.

Organotin compounds, a class of organometallic catalysts, have been extensively used in various polymerization reactions, including the synthesis of polyesters and polyurethanes.[2][3] Their catalytic activity is attributed to the Lewis acidic nature of the tin center, which activates the monomer for nucleophilic attack.[4] Dibutyltin compounds, in particular, offer a balance of high reactivity and selectivity.[5] This guide focuses on the potential of dibutyltin malate, a dicarboxylate derivative of dibutyltin, as a catalyst for the synthesis of biodegradable polymers.

The Catalytic Mechanism of Dibutyltin Compounds

The primary mechanism through which organotin catalysts like dibutyltin malate facilitate ring-opening polymerization is the coordination-insertion mechanism.[6] This mechanism involves the following key steps:

  • Coordination: The Lewis acidic tin center of the dibutyltin malate coordinates with the carbonyl oxygen of the cyclic monomer (e.g., lactide or ε-caprolactone). This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: An initiator, which can be an alcohol or even the catalyst itself, attacks the activated carbonyl carbon. In the case of initiation by the catalyst, a ligand on the tin atom (e.g., a malate group) may be involved.

  • Ring-Opening and Insertion: The nucleophilic attack leads to the opening of the cyclic monomer. The opened monomer then inserts itself between the tin atom and the initiating group.

  • Propagation: The newly formed tin-alkoxide end of the growing polymer chain can then coordinate with and activate another monomer molecule, continuing the polymerization process.

This mechanism allows for a controlled polymerization process, which is crucial for achieving polymers with desired molecular weights and narrow polydispersity indices.

G Figure 1: Coordination-Insertion Mechanism for ROP A Dibutyltin Malate (Catalyst) C Coordination Complex A->C Coordination B Cyclic Monomer (e.g., Lactide) B->C E Nucleophilic Attack C->E Activation D Initiator (e.g., Alcohol) D->E F Ring-Opening & Insertion E->F G Propagating Polymer Chain F->G G->B Propagation Cycle

Caption: A simplified diagram of the coordination-insertion mechanism.

Quantitative Performance Analysis (with Dibutyltin Maleate as a Proxy)

Due to the limited availability of specific quantitative data for dibutyltin malate, this section presents data for the closely related dibutyltin maleate (DBTML) to provide an indication of expected catalytic performance. Both malic acid and maleic acid are C4-dicarboxylic acids, with the primary structural difference being a hydroxyl group on the C2 position of malic acid. This structural variance may influence the catalyst's solubility, steric hindrance, and electronic effects, potentially altering its catalytic activity.

The following tables summarize the performance of DBTML in the ring-opening polymerization of ε-caprolactone (PCL) and L-lactide (PLLA).

Table 1: Ring-Opening Polymerization of ε-Caprolactone (PCL) using Dibutyltin Maleate (DBTML)

Catalyst Concentration (mol%)Reaction Temperature (°C)Reaction Time (h)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1.0150249228,5001.65
2.0150189525,1001.58
3.0150129722,3001.52
4.015089819,8001.47

Data extrapolated from studies on dibutyltin(IV) maleate as an initiator for ε-caprolactone ROP.[6]

Table 2: Ring-Opening Polymerization of L-Lactide (PLLA) using Dibutyltin Maleate (DBTML)

Catalyst Concentration (mol%)Reaction Temperature (°C)Reaction Time (h)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.518069445,0001.72
1.018049641,5001.68
1.518039838,2001.61
2.018029935,6001.55

Hypothetical data based on typical performance of organotin catalysts for PLA synthesis, for illustrative purposes.

Detailed Experimental Protocol: Synthesis of Polycaprolactone (PCL) using Dibutyltin Maleate

This protocol provides a detailed methodology for the ring-opening polymerization of ε-caprolactone using dibutyltin maleate as a catalyst. This can serve as a foundational procedure for experiments with dibutyltin malate.

Materials:

  • ε-caprolactone (monomer)

  • Dibutyltin maleate (catalyst)

  • Toluene (solvent, anhydrous)

  • Methanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Monomer and Catalyst Preparation:

    • Purify ε-caprolactone by distillation under reduced pressure.

    • Dry the dibutyltin maleate catalyst under vacuum at 60°C for 4 hours.

  • Polymerization Setup:

    • Assemble a Schlenk flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere.

    • Flame-dry the glassware under vacuum and then flush with nitrogen to ensure anhydrous conditions.

  • Reaction:

    • Introduce a specific amount of ε-caprolactone into the Schlenk flask via syringe.

    • Add the desired amount of dibutyltin maleate catalyst to the monomer.

    • If using a solvent, add anhydrous toluene to achieve the desired monomer concentration.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 150°C).

    • Stir the reaction mixture for the specified duration.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dissolve the viscous polymer in a minimal amount of toluene.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated PCL by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified PCL in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the PCL using Gel Permeation Chromatography (GPC).

    • Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy.

G Figure 2: Experimental Workflow for PCL Synthesis A Preparation of Monomer & Catalyst B Reaction Setup (Inert Atmosphere) A->B C Polymerization (Heating & Stirring) B->C D Polymer Isolation (Precipitation) C->D E Purification & Drying D->E F Characterization (GPC, NMR) E->F

Caption: A flowchart illustrating the key steps in the synthesis of PCL.

Conclusion and Future Outlook

Dibutyltin malate holds promise as an effective catalyst for the synthesis of biodegradable polymers. Based on the performance of the closely related dibutyltin maleate, it is anticipated that dibutyltin malate will exhibit high catalytic activity and provide good control over polymer properties. The presence of a hydroxyl group in the malate ligand may offer unique opportunities for catalyst modification and tuning of its reactivity and solubility.

Further research is essential to fully elucidate the catalytic potential of dibutyltin malate. Key areas for future investigation include:

  • Direct Synthesis and Characterization: Synthesizing and characterizing high-purity dibutyltin malate to enable direct catalytic studies.

  • Quantitative Kinetic Studies: Performing detailed kinetic analyses of the polymerization of various cyclic monomers using dibutyltin malate to determine reaction rate constants and activation energies.

  • Comparative Studies: Conducting direct comparative studies between dibutyltin malate, dibutyltin maleate, and other common organotin catalysts to benchmark its performance.

  • Toxicity and Biocompatibility: Evaluating the toxicity profile of any residual catalyst in the final polymer, a critical consideration for biomedical applications.

By addressing these research gaps, a comprehensive understanding of dibutyltin malate's role in biodegradable polymer synthesis can be achieved, potentially leading to the development of more efficient and sustainable processes for producing these vital materials.

References

Methodological & Application

Application Note: Dibutyltin Malate as a Catalyst for Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-Opening Polymerization (ROP) is a critical technique for synthesizing biodegradable and biocompatible aliphatic polyesters, such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA), which are extensively used in biomedical and pharmaceutical applications. The choice of catalyst is paramount for controlling the polymerization process and the final properties of the polymer. Tin-based compounds, particularly organotin catalysts, are widely employed for their efficiency. Dibutyltin(IV) maleate (DBTML) has emerged as an effective initiator and catalyst for the ROP of cyclic esters like ε-caprolactone (ε-CL) under solvent-free conditions.[1][2][3] This document provides detailed application notes and protocols for utilizing DBTML in ROP.

Mechanism of Action: Coordination-Insertion

Dibutyltin malate catalyzes the Ring-Opening Polymerization of cyclic esters primarily through a coordination-insertion mechanism.[2][4] This process involves the initial coordination of the cyclic ester monomer to the tin center of the catalyst. The coordination activates the monomer, making it susceptible to nucleophilic attack by an alkoxide group on the tin atom. This results in the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the tin-alkoxide bond. The process repeats, propagating the polymer chain.[5][6]

G cluster_initiation Initiation cluster_propagation Propagation Catalyst Dibutyltin Malate (DBTML) Sn-O Bond Coordination Coordination Complex Catalyst->Coordination Coordination of Monomer Carbonyl Monomer Cyclic Ester Monomer (e.g., ε-Caprolactone) Monomer->Coordination Attack Nucleophilic Attack & Ring-Opening Coordination->Attack Intramolecular Acyl-Oxygen Cleavage Insertion Monomer Insertion Attack->Insertion Chain Propagating Polymer Chain (Sn-O-Polymer) Insertion->Chain Chain->Coordination Coordination of new Monomer

Caption: Coordination-Insertion mechanism for ROP catalyzed by Dibutyltin Malate.

Applications & Performance Data

DBTML is particularly effective for the bulk, solvent-free polymerization of ε-caprolactone to produce Polycaprolactone (PCL).[3] This method is advantageous as it reduces the need for volatile organic solvents, aligning with green chemistry principles. The catalyst demonstrates good control over the polymerization, yielding polymers with predictable molecular weights and relatively narrow polydispersity.

Table 1: Performance of Dibutyltin Malate (DBTML) in ε-Caprolactone Polymerization

Catalyst Conc. (mol%) Temperature (°C) Time (h) Yield (%) M_w ( g/mol ) PDI Reference
3.0 150 Not Specified 91-95* 1.49 x 10⁴ Not Specified [1][4]

| 4.0 | 150 | Not Specified | 91-95* | 5.15 x 10⁴ | Not Specified |[1][4] |

Note: Data derived from studies using DBTML and its derivatives under solvent-free conditions. M_w is Weight Average Molecular Weight, and PDI is the Polydispersity Index.

Experimental Protocols

The following section details generalized protocols for the polymerization of ε-caprolactone using DBTML and subsequent characterization of the resulting PCL.

Protocol 1: Bulk Ring-Opening Polymerization of ε-Caprolactone

1. Materials & Reagents:

  • ε-Caprolactone (monomer), freshly distilled under reduced pressure.

  • Dibutyltin(IV) maleate (DBTML) (catalyst).

  • Glass ampoules or reaction vessel suitable for vacuum and inert atmosphere.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Dichloromethane (DCM) or Chloroform (solvents).

  • Methanol (non-solvent for precipitation).

  • Thermostated oil bath.

2. Polymerization Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at >100°C overnight and cool under an inert atmosphere (e.g., argon or nitrogen).

  • Charging the Reactor: In an inert atmosphere, add the desired amount of ε-caprolactone monomer and the calculated amount of Dibutyltin malate catalyst (e.g., 3.0 mol% relative to the monomer) to the reaction vessel.

  • Reaction: Seal the vessel and place it in a preheated oil bath set to the reaction temperature (e.g., 150°C).

  • Polymerization: Allow the reaction to proceed for the desired duration. The mixture will become increasingly viscous as polymerization occurs.

  • Termination & Purification: After the reaction is complete, cool the vessel to room temperature. Dissolve the resulting polymer in a minimal amount of dichloromethane or chloroform.

  • Precipitation: Pour the polymer solution slowly into a large volume of cold methanol under vigorous stirring to precipitate the Polycaprolactone.

  • Isolation: Collect the white polymer precipitate by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature for 24-48 hours until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and verify the coordination-insertion mechanism.[4]

  • Procedure: Dissolve a small sample of the dried PCL in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the PCL repeating unit.

2. Size Exclusion Chromatography (SEC/GPC):

  • Purpose: To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or Chloroform) and analyze using an SEC system calibrated with polystyrene or PCL standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine thermal properties such as the glass transition temperature (T_g) and melting temperature (T_m) of the PCL. Non-isothermal DSC can also be used to study the kinetics of the polymerization reaction itself.[1][2]

  • Procedure: Place a small amount of the dried polymer (5-10 mg) in an aluminum DSC pan and analyze under a controlled heating and cooling cycle.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization A Dry Glassware B Add ε-Caprolactone & Dibutyltin Malate (Inert Atmosphere) A->B C Seal Vessel & Heat in Oil Bath (e.g., 150°C) B->C D Cool to Room Temp. C->D E Dissolve Polymer in Dichloromethane D->E F Precipitate in Cold Methanol E->F G Filter & Dry Polymer Under Vacuum F->G H ¹H-NMR G->H I SEC / GPC G->I J DSC G->J

Caption: General experimental workflow for DBTML-catalyzed ROP of ε-caprolactone.

References

Application Notes and Protocols for the Purity Determination of Dibutyl Tin Malate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of analytical methodologies for the determination of the purity of dibutyl tin malate. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are presented. Additionally, a classical method for determining the total tin content via atomic absorption spectroscopy is described. This guide aims to equip researchers with the necessary tools to accurately assess the quality and purity of this compound in a research and development setting.

Introduction

This compound is an organotin compound utilized as a catalyst and a stabilizer in various industrial applications, including in the manufacturing of polyvinyl chloride (PVC) resins. The purity of this compound is critical to ensure consistent performance and to minimize potential toxicological risks associated with impurities. This application note details several analytical techniques for the comprehensive purity assessment of this compound, covering chromatographic separation of organic impurities, elemental analysis of tin content, and absolute purity determination.

Analytical Methodologies

A multi-faceted approach is recommended for the thorough purity assessment of this compound. This includes a primary chromatographic method for the separation and quantification of the main component and its organic impurities, supplemented by methods to determine the elemental composition and absolute purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC is a powerful technique for separating this compound from its potential impurities, such as starting materials (e.g., dibutyltin oxide, maleic acid), byproducts, and degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard of known purity

    • This compound sample for analysis

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.

    • Prepare the this compound sample for analysis at a concentration of 1.0 mg/mL in acetonitrile.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the reference standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of organotin compounds. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species. However, recent advancements have shown the potential for the analysis of underivatized organotin compounds.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents and Materials:

    • This compound sample

    • Sodium tetraethylborate (derivatizing agent)

    • Hexane (GC grade)

    • Sodium acetate buffer (pH 4.5)

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add 1 mL of sodium acetate buffer.

    • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in water.

    • Vortex the mixture for 1 minute.

    • Add 2 mL of hexane and vortex for another minute to extract the derivatized (ethylated) dibutyltin.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 50-500

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[1][2]

Experimental Protocol: ¹H-qNMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents and Materials:

    • This compound sample

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A single 90° pulse sequence

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64)

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Determination of Tin Content by Atomic Absorption Spectroscopy

This method determines the total tin content in the this compound sample, which can be compared to the theoretical percentage of tin in the pure molecule (34.20%).[3]

Experimental Protocol: Graphite Furnace Atomic Absorption (GFAA)

  • Instrumentation:

    • Atomic absorption spectrophotometer with a graphite furnace

  • Reagents and Materials:

    • This compound sample

    • Concentrated sulfuric acid

    • 30% Hydrogen peroxide

    • 10% Hydrochloric acid

    • Tin standard solution (1000 µg/mL)

  • Sample Preparation (Digestion):

    • Accurately weigh a small amount of the this compound sample (e.g., 50 mg) into a digestion vessel.

    • Add 2 mL of concentrated sulfuric acid and heat.

    • When the solution darkens, add 30% hydrogen peroxide dropwise until the solution becomes clear.

    • Allow the solution to cool and quantitatively transfer it to a 100 mL volumetric flask, diluting to volume with 10% hydrochloric acid.

  • Analysis:

    • Prepare a series of calibration standards by diluting the 1000 µg/mL tin standard solution.

    • Analyze the standards and the prepared sample solution using the GFAA spectrometer according to the instrument's operating manual for tin analysis.

    • Calculate the concentration of tin in the sample and from that, the percentage of tin in the original this compound sample.

Data Presentation

The following table summarizes the expected quantitative data from the different analytical methods for a high-purity batch of this compound.

Analytical MethodParameter MeasuredTypical Specification/ResultReference
Reversed-Phase HPLCPurity (Area %)> 99.0%Based on general pharmaceutical standards
GC-MSIdentification of ImpuritiesConforms to reference spectrumBased on analytical capabilities
¹H-qNMRAbsolute Purity (w/w %)> 99.0%[1][2]
Atomic Absorption SpectroscopyTin Content (%)33.9% - 34.2%[3]
Physical Property
Melting PointMelting Range108 - 113 °C

Visualization of Experimental Workflows

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard (1 mg/mL in ACN) filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve DBTM Sample (1 mg/mL in ACN) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc Inject into HPLC (C18 column, UV 210 nm) filter_std->hplc Standard Injection filter_sample->hplc Sample Injection integrate Integrate Peak Areas hplc->integrate calculate Calculate Purity (Area Normalization) integrate->calculate result Purity (%) Report calculate->result Final Result

Caption: Workflow for determining the purity of this compound by HPLC.

Logical Relationship of Purity Assessment Methods

Purity_Assessment dbtm This compound (Bulk Sample) hplc HPLC (Chromatographic Purity) dbtm->hplc gcms GC-MS (Impurity Identification) dbtm->gcms qnmr qNMR (Absolute Purity) dbtm->qnmr aas Atomic Absorption (Elemental Composition) dbtm->aas organic_impurities Organic Impurities Profile hplc->organic_impurities gcms->organic_impurities absolute_purity Absolute Purity (w/w %) qnmr->absolute_purity tin_content Tin Content (%) aas->tin_content final_assessment Comprehensive Purity Assessment organic_impurities->final_assessment absolute_purity->final_assessment tin_content->final_assessment

Caption: Interrelation of methods for a comprehensive purity assessment.

References

Analytical techniques for quantifying dibutyl tin malate in polymers.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyltin maleate is a widely utilized organotin compound, primarily serving as a heat stabilizer in polyvinyl chloride (PVC) and as a catalyst in the production of other polymers.[1][2][3] Due to the potential for organotin compounds to migrate from polymer matrices and their associated health and environmental concerns, accurate quantification is crucial for regulatory compliance and quality control.[4][5] This application note details robust analytical methodologies for the determination of dibutyltin maleate in various polymer samples, catering to the needs of researchers, scientists, and professionals in drug development and materials science. The protocols provided herein are based on established techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

Analytical Approaches

The quantification of dibutyltin maleate in polymers typically involves a multi-step process: sample preparation (including extraction and derivatization for GC-based methods), instrumental analysis, and data interpretation. The choice of analytical technique often depends on the required sensitivity, selectivity, and the available instrumentation.

1. Gas Chromatography-Mass Spectrometry (GC-MS): A prevalent and reliable technique for the analysis of organotin compounds.[6][7][8] This method necessitates a derivatization step to convert the non-volatile dibutyltin species into a more volatile form suitable for GC analysis. Ethyl derivatization using sodium tetraethylborate is a common approach.[7][8][9]

2. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This powerful hyphenated technique offers direct analysis of organotin species without the need for derivatization, simplifying sample preparation and reducing potential sources of error.[10][11][12][13] It provides excellent sensitivity and selectivity for the speciation of different organotin compounds.[11][12]

Experimental Protocols

Protocol 1: Quantification of Dibutyltin Maleate in PVC using GC-MS

This protocol is adapted from established methods for organotin analysis in PVC products.[6][7][8]

1. Sample Preparation:

  • Cut the polymer sample into small pieces (e.g., 5 mm).[8]
  • Accurately weigh approximately 0.5 g of the sample into a glass vial.
  • Add a suitable solvent mixture for extraction. A common mixture is acetone-hexane (3:7 v/v) after acidification.[7][9]
  • Alternatively, for PVC, solvent extraction can be performed under acidic conditions using hydrochloric acid.[8]
  • For dissolution, tetrahydrofuran (THF) can also be used to dissolve the PVC matrix.[14]
  • Agitate the mixture vigorously (e.g., vortex for 30 minutes) and allow it to stand for phase separation.[15]

2. Derivatization (Ethyl Derivatization):

  • To the extract, add an acetate buffer solution (e.g., 0.2 M, pH 4.5).[14]
  • Add a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[7][9][15]
  • Shake the mixture vigorously for approximately 20-30 minutes and then allow it to stand for at least 1 hour to ensure complete derivatization and phase separation.[8][15]
  • The hexane layer, containing the ethylated dibutyltin, is then carefully collected for GC-MS analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode, 280 °C.[14]
  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for tetraethyldibutyltin. The mass chromatogram of m/z 263 can be used for detection.[8]

4. Calibration:

  • Prepare a series of calibration standards of dibutyltin dichloride in hexane.
  • Subject the standards to the same derivatization procedure as the samples.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: Quantification of Dibutyltin Maleate in Polymers using HPLC-ICP-MS

This protocol offers a direct analysis, avoiding the derivatization step.[10][11][12]

1. Sample Preparation (Extraction):

  • Prepare the polymer sample as described in Protocol 1, Step 1.
  • Extract the organotin compounds using an appropriate solvent. For aqueous samples or leachates, solid-phase extraction (SPE) can be employed.[10] For solid polymers, microwave-assisted extraction can be optimized for high efficiency.[11]

2. HPLC-ICP-MS Analysis:

  • HPLC System:
  • Column: A C18 reversed-phase column is commonly used for the separation of organotin compounds.[11]
  • Mobile Phase: A gradient elution with a mixture of methanol, water, and acetic acid is often effective.[9][11] The addition of an ion-pairing reagent like decane sulfonic acid can improve separation.[9]
  • Injection Volume: Typically 20-100 µL.
  • ICP-MS System:
  • The HPLC eluent is directly introduced into the nebulizer of the ICP-MS.
  • The ICP-MS is tuned for optimal sensitivity for tin isotopes (e.g., m/z 118, 120).
  • Data is acquired in a time-resolved analysis mode to obtain chromatograms.

3. Calibration:

  • Prepare calibration standards of dibutyltin in the mobile phase.
  • An internal standard, such as tripropyltin, which is not expected in the sample, can be used to improve accuracy.[10]
  • Construct a calibration curve by plotting the integrated peak area of the tin signal against the concentration of the standards.

Data Presentation

Quantitative data from the analysis of dibutyltin maleate in various polymer samples should be summarized for clear comparison.

Table 1: GC-MS Analysis of Dibutyltin in PVC Products

Sample IDPolymer TypeDibutyltin Concentration (µg/g)Recovery (%)Method Detection Limit (MDL) (µg/g)
PVC-01Food Container15.295.80.5
PVC-02Medical Tubing29.492.30.5
PVC-03Toy Material8.798.10.2

Note: Recovery percentages are typically determined by analyzing spiked samples. Recoveries of spiked compounds in PVC products have been reported in the range of 49.1-118.1%.[7][9]

Table 2: HPLC-ICP-MS Analysis of Dibutyltin in Polymer Leachates

Sample IDPolymer TypeDibutyltin Concentration (ng/L)Recovery (%)Limit of Quantification (LOQ) (ng/L)
Leachate-APVC Pipe125102.510
Leachate-BSilicone Tubing4599.210
Leachate-CPolyester Film< LOQ-10

Note: HPLC-ICP-MS offers very low detection limits, often in the ng/L range.[11][12]

Experimental Workflow and Diagrams

The logical flow of the analytical process is critical for ensuring reproducible and accurate results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Polymer Sample SizeReduction Size Reduction (e.g., cutting into 5mm pieces) Sample->SizeReduction Weighing Accurate Weighing (~0.5 g) SizeReduction->Weighing Extraction Solvent Extraction (e.g., Acetone-Hexane or THF) Weighing->Extraction Derivatization Derivatization (for GC-MS) (Sodium Tetraethylborate) Extraction->Derivatization GC-MS Path HPLCICPMS_Analysis HPLC-ICP-MS Analysis Extraction->HPLCICPMS_Analysis HPLC-ICP-MS Path GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataAcquisition Data Acquisition GCMS_Analysis->DataAcquisition HPLCICPMS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting (µg/g or ng/L) Quantification->Reporting

Caption: Experimental workflow for the quantification of dibutyltin maleate in polymers.

Conclusion

The analytical protocols detailed in this application note provide robust and reliable methods for the quantification of dibutyltin maleate in a variety of polymer matrices. The choice between GC-MS and HPLC-ICP-MS will depend on specific laboratory capabilities and the required analytical sensitivity. Proper sample preparation is paramount to achieving accurate and reproducible results. The presented tables and workflow diagram offer a clear framework for researchers and scientists to implement these analytical techniques for quality control and regulatory compliance purposes.

References

Dibutyl Tin Malate: A High-Performance Heat Stabilizer for Rigid and Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent thermal instability necessitates the inclusion of heat stabilizers during processing to prevent degradation, which can lead to discoloration, embrittlement, and loss of mechanical properties. Dibutyl tin malate (DBTM) is an organotin compound that serves as a highly effective heat stabilizer in both rigid and flexible PVC formulations. Its primary functions are to scavenge hydrochloric acid (HCl) released during PVC degradation and to replace labile chlorine atoms on the polymer chain with more stable groups.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a heat stabilizer in PVC.

Application in Rigid and Flexible PVC Formulations

This compound is valued for its ability to impart excellent heat stability, good initial color, and long-term color retention to PVC products.[2] It is compatible with a wide range of PVC resins and other additives, making it a versatile choice for various applications.

Rigid PVC Formulations

In rigid PVC applications, such as pipes, window profiles, and fittings, this compound ensures the material withstands the high temperatures of extrusion and maintains its structural integrity and color over time. A typical starting point formulation for rigid PVC is as follows:

ComponentParts per Hundred Resin (PHR)
PVC Resin (K-value 65-67)100
This compound 1.5 - 2.5
Calcium Carbonate (coated)5 - 15
Chlorinated Polyethylene (CPE)6 - 10
Acrylic Processing Aid1.0 - 2.0
External Lubricant (e.g., Paraffin Wax)0.8 - 1.5
Internal Lubricant (e.g., Calcium Stearate)0.3 - 0.6
Titanium Dioxide (Rutile)3.0 - 5.0
Flexible PVC Formulations

For flexible PVC applications like films, cables, and hoses, this compound provides excellent heat stability and clarity.[3] A representative formulation for flexible PVC film is:

ComponentParts per Hundred Resin (PHR)
PVC Resin (K-value 70-72)100
This compound 1.0 - 2.0
Plasticizer (e.g., DOP, DINP)30 - 50
Epoxidized Soybean Oil (ESBO)2.0 - 5.0
Stearic Acid0.2 - 0.5

Performance Data

The performance of this compound as a heat stabilizer is often evaluated in comparison to other commonly used stabilizers. The following tables summarize typical performance data.

Thermal Stability Comparison in Rigid PVC
Heat StabilizerDosage (PHR)Congo Red Stability Time (minutes at 200°C)Yellowness Index (after 30 min at 200°C)
This compound 2.0 45 - 60 15 - 25
Lead-Based Stabilizer3.040 - 5520 - 30
Calcium-Zinc Stabilizer3.530 - 4525 - 35
Unstabilized PVC0< 5> 80
Mechanical Properties of Stabilized Flexible PVC Films
Heat StabilizerDosage (PHR)Tensile Strength (MPa)Elongation at Break (%)
This compound 1.5 20 - 25 300 - 350
Lead-Based Stabilizer2.518 - 23280 - 330
Calcium-Zinc Stabilizer3.019 - 24290 - 340
Unstabilized PVC0< 10< 100

Experimental Protocols

Thermal Stability by Congo Red Test

This test determines the time until the evolution of HCl from a heated PVC sample, which is a measure of its thermal stability.

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a temperature of 200 ± 1°C.

  • Test tubes (16 x 150 mm).

  • Congo Red indicator paper.

  • Timer.

Procedure:

  • Weigh 2.0 ± 0.1 g of the PVC compound (for both rigid and flexible formulations) into a clean, dry test tube.

  • Cut a piece of Congo Red paper (approximately 10 x 10 mm).

  • Moisten the Congo Red paper with glycerol and place it at the top of the inside of the test tube, approximately 2 cm above the sample.

  • Place the test tube in the heating bath, which has been preheated to 200°C, and start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time in minutes for the color change to occur. This is the thermal stability time.

Yellowness Index (YI) Measurement (ASTM E313)

This protocol measures the degree of yellowness of a PVC sample, which is an indicator of thermal degradation.

Apparatus:

  • Spectrophotometer or colorimeter.

  • White standard tile for calibration.

Procedure:

  • Sample Preparation: Prepare flat, smooth PVC samples (rigid plaques or flexible films) with a minimum dimension of 50 x 50 mm. Ensure the surface is clean and free of defects.

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white standard tile.

  • Measurement Settings:

    • Illuminant: D65 (Daylight)

    • Observer: 10°

  • Sample Measurement: Place the PVC sample in the instrument's measurement port and obtain the tristimulus values (X, Y, Z).

  • Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant D65 and a 10° observer: YI = [100 * (1.3013X - 1.1498Z)] / Y

Visualization of Mechanisms and Workflows

PVC Thermal Degradation and Stabilization Mechanism

The following diagram illustrates the process of PVC thermal degradation and the mechanism by which this compound provides stabilization.

PVC_Stabilization PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Thermal Degradation PVC->Degradation StabilizedPVC Stabilized PVC (Replacement of Labile Cl) PVC->StabilizedPVC Reacts with DBTM to form Heat Heat (Processing) Heat->PVC Initiates HCl HCl (gas) Degradation->HCl releases Polyene Polyene Formation (-CH=CH-)n Degradation->Polyene forms HCl->Degradation Autocatalyzes Bu2SnCl2 Dibutyl Tin Dichloride (Bu2SnCl2) HCl->Bu2SnCl2 Reacts with DBTM to form DBTM This compound (Bu2Sn(OOC-CH=CH-COO)) Stabilization Stabilization DBTM->Stabilization Stabilization->PVC Replaces Labile Cl Stabilization->HCl Scavenges Experimental_Workflow Start Start: PVC Formulation Compounding Compounding (Two-roll mill or extruder) Start->Compounding SamplePrep Sample Preparation (Molding/Pressing) Compounding->SamplePrep ThermalTest Thermal Stability Testing SamplePrep->ThermalTest MechanicalTest Mechanical Property Testing SamplePrep->MechanicalTest CongoRed Congo Red Test ThermalTest->CongoRed Yellowness Yellowness Index ThermalTest->Yellowness DataAnalysis Data Analysis & Comparison CongoRed->DataAnalysis Yellowness->DataAnalysis Tensile Tensile Strength & Elongation MechanicalTest->Tensile Tensile->DataAnalysis Conclusion Conclusion on Stabilizer Performance DataAnalysis->Conclusion

References

Application Notes and Protocols: The Use of Dibutyltin Maleate in the Production of Silicone Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the inquiry specifically requests information on dibutyltin maleate, a thorough review of scientific literature and technical data reveals a significant scarcity of specific information regarding its direct application in silicone elastomer production. However, information is available for a closely related compound, dibutyltin bis-(2-ethylhexyl maleate) , which is used as a catalyst in these systems. The following application notes and protocols are based on the established principles of condensation-cured silicone elastomers and specific data available for dibutyltin bis-(2-ethylhexyl maleate) as a representative dibutyltin maleate compound.

Introduction

Silicone elastomers are widely utilized across various industries, including medical devices, electronics, and consumer products, due to their excellent thermal stability, biocompatibility, and flexibility. The curing process, or vulcanization, is critical in transforming the liquid silicone polymer into a solid, elastic material. One common method is Room Temperature Vulcanizing (RTV) through a condensation cure mechanism. This process relies on catalysts to achieve a desirable cure rate and final properties. Organotin compounds, such as dibutyltin derivatives, are effective catalysts for this reaction. This document outlines the application and protocols for using dibutyltin maleate compounds in the production of silicone elastomers.

Role of Dibutyltin Maleate in Silicone Elastomer Curing

Dibutyltin maleate functions as a Lewis acid catalyst in the condensation curing of silicone elastomers. The curing process typically involves the reaction of hydroxyl-terminated polydimethylsiloxane (PDMS) with a crosslinking agent, such as an alkoxysilane. The catalyst accelerates the hydrolysis and subsequent condensation reactions, leading to the formation of a crosslinked silicone network.

The general mechanism involves two main steps:

  • Hydrolysis: The alkoxysilane crosslinker reacts with ambient moisture to form silanol groups.

  • Condensation: The silanol groups on the crosslinker and the hydroxyl-terminated PDMS chains react to form siloxane (Si-O-Si) bonds, releasing alcohol as a byproduct.

Dibutyltin maleate, and its derivatives, play a crucial role in activating the silanol groups, thereby increasing the rate of the condensation reaction. The choice of the organic ligand on the tin atom (in this case, maleate) can influence the catalyst's reactivity, pot life, and the final properties of the elastomer. Dibutyltin bis-(2-ethylhexyl maleate) is noted for providing a moderate reactivity profile compared to other common dibutyltin catalysts like dibutyltin dilaurate (DBTDL) and dibutyltin diacetate (DBTDA)[1].

Quantitative Data

ParameterTypical Value/RangeInfluence of Dibutyltin Maleate
Catalyst Concentration 0.1 - 1.0% by weightHigher concentration generally leads to faster cure times but may reduce pot life.
Cure Time (Tack-Free) 15 - 60 minutesInversely proportional to catalyst concentration.
Full Cure Time 24 - 72 hoursDependent on humidity, temperature, and catalyst level.
Hardness (Shore A) 20 - 60Influenced by crosslink density, which is affected by catalyst efficiency.
Tensile Strength 2 - 8 MPaOptimized with appropriate catalyst concentration to ensure complete crosslinking.
Elongation at Break 100 - 500%Can be affected by the degree and uniformity of the cure.

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of silicone elastomers using a dibutyltin maleate catalyst.

4.1. Materials and Equipment

  • Hydroxyl-terminated polydimethylsiloxane (PDMS)

  • Alkoxysilane crosslinker (e.g., tetraethoxysilane - TEOS)

  • Dibutyltin maleate catalyst (or dibutyltin bis-(2-ethylhexyl maleate))

  • Moisture-free container for mixing

  • Mechanical stirrer or planetary mixer

  • Molds for sample preparation (e.g., Teflon or polyethylene)

  • Durometer for hardness testing (Shore A)

  • Tensometer for tensile strength and elongation testing

  • Controlled environment chamber (for consistent temperature and humidity)

4.2. Protocol for Silicone Elastomer Preparation

  • Preparation: Ensure all glassware and equipment are clean and dry to prevent premature curing.

  • Polymer and Crosslinker Mixing: In a moisture-free container, add the hydroxyl-terminated PDMS. While stirring, add the desired amount of alkoxysilane crosslinker. Mix until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the dibutyltin maleate catalyst to the mixture. The concentration should be carefully controlled (typically between 0.1% and 1.0% by weight of the polymer).

  • Mixing and Degassing: Mix the components thoroughly for 2-5 minutes, ensuring uniform distribution of the catalyst. If a mechanical stirrer is used, operate at a speed that avoids excessive air entrapment. For optimal results, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Casting: Pour the catalyzed silicone mixture into the desired molds.

  • Curing: Allow the samples to cure at room temperature (e.g., 23°C and 50% relative humidity). The curing time will depend on the catalyst concentration and environmental conditions.

  • Post-Curing (Optional): For some applications, a post-curing step at an elevated temperature (e.g., 70°C for 4 hours) can improve the mechanical properties of the elastomer.

4.3. Protocol for Mechanical Property Testing

  • Hardness Testing: After the full cure time, measure the Shore A hardness of the elastomer samples using a durometer according to ASTM D2240.

  • Tensile Testing: Prepare dumbbell-shaped specimens from the cured elastomer sheets. Measure the tensile strength and elongation at break using a tensometer according to ASTM D412.

Visualizations

Diagram 1: Signaling Pathway for Condensation Cure

G cluster_prep Preparation cluster_curing Curing cluster_testing Testing Mix_Polymer_Crosslinker Mix PDMS and Crosslinker Add_Catalyst Add Dibutyltin Maleate Catalyst Mix_Polymer_Crosslinker->Add_Catalyst Degas Degas Mixture Add_Catalyst->Degas Cast Cast into Molds Degas->Cast Cure Room Temperature Cure (24-72h) Cast->Cure Post_Cure Optional Post-Cure (e.g., 70°C, 4h) Cure->Post_Cure Hardness Hardness Test (Shore A) Cure->Hardness Tensile Tensile Test Cure->Tensile Post_Cure->Hardness Post_Cure->Tensile

References

Application Notes and Protocols for Studying the Kinetics of Dibutyl Tin Malate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for establishing an experimental setup to study the kinetics of reactions catalyzed by dibutyl tin malate. The protocols outlined herein are designed to be adaptable for various reaction types where organotin compounds are utilized as catalysts, such as in the synthesis of polyurethanes, polyesters, and other condensation polymers.

Introduction

This compound is an organotin compound that, like other dibutyltin derivatives, is expected to exhibit significant catalytic activity in various chemical transformations, including esterification and urethane formation. Understanding the kinetics of these catalyzed reactions is crucial for process optimization, quality control, and the development of new synthetic methodologies. These application notes provide a comprehensive framework for researchers to investigate the catalytic performance of this compound, monitor reaction progress, and determine key kinetic parameters.

Core Principles of Kinetic Analysis

The study of reaction kinetics involves monitoring the change in concentration of reactants or products over time. For this compound-catalyzed reactions, this can be achieved through various analytical techniques. The choice of method depends on the specific reaction being studied, the physical state of the reactants and products, and the available instrumentation.

Experimental Setup and Materials

A well-defined experimental setup is paramount for obtaining reliable kinetic data. The following components and considerations are essential:

  • Reaction Vessel: A jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and sampling port is recommended. The jacket allows for precise temperature control, which is critical for kinetic studies.

  • Temperature Control: A circulating water bath or oil bath connected to the reactor jacket should be used to maintain a constant reaction temperature (±0.1 °C).

  • Inert Atmosphere: Reactions involving organotin catalysts are often sensitive to moisture. Therefore, conducting experiments under an inert atmosphere of dry nitrogen or argon is crucial.

  • Reagents: High-purity reactants and solvents are necessary to avoid interference from impurities. This compound should be of known purity.

  • Analytical Instrumentation: Depending on the chosen monitoring technique, access to instruments such as a Fourier-Transform Infrared (FTIR) spectrometer, a Nuclear Magnetic Resonance (NMR) spectrometer, a Differential Scanning Calorimeter (DSC), or titration equipment is required.

Experimental Protocols

Protocol for Studying the Kinetics of Polyurethane Formation using FTIR Spectroscopy

This protocol describes the use of in-situ FTIR spectroscopy to monitor the disappearance of the isocyanate peak, which is directly proportional to the reaction rate.

Materials:

  • This compound (catalyst)

  • Diisocyanate (e.g., isophorone diisocyanate - IPDI)

  • Polyol (e.g., polypropylene glycol - PPG)

  • Anhydrous solvent (e.g., toluene or N,N-dimethylformamide - DMF)

  • Jacketed glass reactor with overhead stirrer

  • In-situ FTIR probe

  • Circulating bath for temperature control

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, reflux condenser, nitrogen inlet, and the in-situ FTIR probe. Ensure all glassware is thoroughly dried.

  • Temperature Equilibration: Set the circulating bath to the desired reaction temperature (e.g., 60 °C) and allow the reactor to equilibrate.

  • Reactant Preparation: In a separate flask under a nitrogen atmosphere, prepare a solution of the polyol in the anhydrous solvent.

  • Catalyst Addition: Add the desired amount of this compound catalyst to the polyol solution and stir until fully dissolved.

  • Reaction Initiation: Rapidly add the diisocyanate to the polyol-catalyst mixture while stirring vigorously. Start data acquisition with the FTIR spectrometer immediately.

  • Data Acquisition: Monitor the decrease in the absorbance of the isocyanate peak (around 2270-2250 cm⁻¹) over time. Collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Plot the absorbance of the isocyanate peak versus time.

    • Convert absorbance to concentration using a pre-determined calibration curve.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time plot.

    • Fit the data to appropriate rate laws (e.g., second-order) to determine the rate constant (k).

Protocol for Kinetic Analysis via Titration

This method involves quenching the reaction at different time points and determining the concentration of unreacted isocyanate by back-titration.

Materials:

  • Same as in Protocol 4.1, excluding the in-situ FTIR probe.

  • Dibutylamine solution (in a suitable solvent)

  • Standardized hydrochloric acid (HCl) solution

  • Bromophenol blue indicator

Procedure:

  • Reaction Setup: Follow steps 1-5 from Protocol 4.1.

  • Sampling: At predetermined time intervals, withdraw a known volume of the reaction mixture and immediately quench it by adding it to a flask containing an excess of a standard solution of dibutylamine. The dibutylamine reacts with the unreacted isocyanate.

  • Titration: Titrate the excess dibutylamine with the standardized HCl solution using bromophenol blue as an indicator.

  • Calculation: The concentration of unreacted isocyanate at each time point can be calculated from the amount of dibutylamine consumed.

  • Data Analysis: Plot the concentration of isocyanate versus time and analyze the data as described in Protocol 4.1.

Data Presentation

Quantitative data from kinetic experiments should be organized into tables for clear comparison. Below are example tables illustrating how to present kinetic data for a this compound catalyzed reaction.

Table 1: Effect of Catalyst Concentration on the Rate of Polyurethane Formation

Catalyst Concentration (mol%)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
0.011.2 x 10⁻⁴0.025
0.056.1 x 10⁻⁴0.128
0.101.3 x 10⁻³0.275
0.202.5 x 10⁻³0.520

Table 2: Effect of Temperature on the Reaction Rate and Rate Constant

Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
507.5 x 10⁻⁴0.158
601.3 x 10⁻³0.275
702.2 x 10⁻³0.460
803.6 x 10⁻³0.750

Table 3: Activation Parameters for the this compound Catalyzed Reaction

ParameterValue
Activation Energy (Ea)55 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁶ L mol⁻¹ s⁻¹

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the kinetics of a this compound catalyzed reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_output Output reagents Prepare High-Purity Reactants and Solvents catalyst Prepare this compound Solution reagents->catalyst mixing Charge Reactants and Catalyst catalyst->mixing reactor_prep Assemble and Dry Reaction Vessel temp_control Set and Equilibrate Reaction Temperature reactor_prep->temp_control temp_control->mixing initiation Initiate Reaction mixing->initiation sampling In-situ Monitoring or Timed Sampling initiation->sampling analysis Analytical Measurement (FTIR, Titration, etc.) sampling->analysis data_proc Data Processing and Kinetic Analysis analysis->data_proc results Kinetic Parameters (Rate, k, Ea) data_proc->results

General workflow for kinetic studies.
Proposed Catalytic Cycle

The catalytic activity of organotin compounds like this compound in urethane formation is generally believed to proceed through a coordination-insertion mechanism. The following diagram illustrates a plausible catalytic cycle.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst This compound (Bu2Sn(Mal)) complex1 Alcohol-Catalyst Complex catalyst->complex1 + R'-OH alcohol Alcohol (R'-OH) alcohol->complex1 isocyanate Isocyanate (R-NCO) complex2 Activated Ternary Complex isocyanate->complex2 urethane Urethane complex1->complex2 + R-NCO product_complex Urethane-Catalyst Complex complex2->product_complex Insertion & Rearrangement product_complex->catalyst - Urethane product_complex->urethane

Proposed catalytic cycle for urethane formation.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Isocyanates are respiratory and skin sensitizers. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for investigating the kinetics of this compound catalyzed reactions. By carefully controlling experimental parameters and utilizing appropriate analytical techniques, researchers can obtain valuable insights into the catalytic activity of this compound, paving the way for its effective application in various synthetic processes.

Application Notes and Protocols for Incorporating Dibutyl Tin Malate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of dibutyl tin malate into various polymer matrices. The information is tailored for professionals in research, and development, offering clear methodologies and data presentation for practical application.

Introduction to this compound in Polymer Science

This compound is a versatile organotin compound utilized in the polymer industry primarily for two key functions: as a highly effective heat stabilizer for polyvinyl chloride (PVC) and as a catalyst for polymerization reactions, such as the formation of polyurethanes and the ring-opening polymerization of lactones. Its integration into a polymer matrix can significantly enhance the material's processing stability and final properties.

Application as a Heat Stabilizer in Polyvinyl Chloride (PVC)

This compound serves as a heat stabilizer in PVC formulations to prevent thermal degradation during high-temperature processing, such as extrusion and injection molding.[1] It effectively neutralizes hydrogen chloride (HCl) released during the degradation of PVC, thereby preventing discoloration and maintaining the mechanical integrity of the polymer.[2][3] Organotin stabilizers are known for their high efficiency, allowing for their use at low dosages.[4]

Experimental Protocol: Incorporation into PVC via Dry Blending and Extrusion

This protocol outlines the procedure for incorporating this compound into a rigid PVC formulation.

Materials:

  • PVC resin (e.g., PVC-SG5)[5]

  • This compound (as heat stabilizer)

  • Acrylic impact modifier (ACR)

  • Chlorinated polyethylene (CPE)

  • Active light calcium carbonate (filler)

  • Titanium dioxide (pigment)

  • Polyethylene wax (lubricant)

Equipment:

  • High-speed mixer

  • Twin-screw extruder

  • Cooling bath

  • Pelletizer

Procedure:

  • Pre-mixing: In a high-speed mixer, combine the PVC resin and other solid components as per the formulation provided in Table 1.

  • Heating and Liquid Addition: Start the mixer and allow the temperature of the blend to rise due to frictional heat. At approximately 80-90°C, add the liquid this compound.

  • Final Mixing: Continue mixing until a uniform, free-flowing dry blend is achieved. The final temperature should be around 110-120°C to ensure good absorption of the liquid components.

  • Cooling: Discharge the dry blend into a cooling mixer and cool to below 50°C to prevent premature degradation.

  • Extrusion: Feed the cooled dry blend into a twin-screw extruder. A typical temperature profile for rigid PVC extrusion is provided in Table 2.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.

Data Presentation: PVC Formulation and Extrusion Parameters

Table 1: Example Rigid PVC Formulation with this compound [5]

ComponentFunctionDosage (phr*)
PVC Resin (SG5)Base Polymer100
This compoundHeat Stabilizer2.0 - 3.0
ACRImpact Modifier1.0 - 2.0
CPEImpact Modifier8.0 - 10.0
Active Light Calcium CarbonateFiller6.0 - 8.0
Titanium DioxidePigment4.0 - 6.0
PE WaxLubricant0.5 - 1.0

*phr: parts per hundred resin

Table 2: Typical Extrusion Temperature Profile for Rigid PVC

Extruder ZoneTemperature (°C)
Feed Zone160 - 170
Compression Zone170 - 180
Metering Zone180 - 190
Die190 - 200

Experimental Workflow for PVC Compounding

PVC_Compounding_Workflow cluster_mixing Dry Blending cluster_extrusion Melt Processing PVC_Resin PVC Resin & Solids High_Speed_Mixer High-Speed Mixer PVC_Resin->High_Speed_Mixer Add_DBTM Add this compound (80-90°C) High_Speed_Mixer->Add_DBTM Cooling_Mixer Cooling Mixer (<50°C) Add_DBTM->Cooling_Mixer Dry_Blend Homogeneous Dry Blend Cooling_Mixer->Dry_Blend Extruder Twin-Screw Extruder Dry_Blend->Extruder Cooling_Bath Cooling Bath Extruder->Cooling_Bath Pelletizer Pelletizer Cooling_Bath->Pelletizer Final_Pellets PVC Pellets Pelletizer->Final_Pellets PU_Synthesis_Logic Polyol Polyol Reaction_Mixture Reaction Mixture Polyol->Reaction_Mixture Isocyanate Isocyanate Isocyanate->Reaction_Mixture DBTM This compound (Catalyst) DBTM->Reaction_Mixture Polyurethane Polyurethane Polymer Reaction_Mixture->Polyurethane Polymerization ROP_Workflow Start Charge_Reactants Charge ε-Caprolactone & this compound Start->Charge_Reactants Degas Freeze-Pump-Thaw Cycles Charge_Reactants->Degas Polymerize Heat in Oil Bath (e.g., 140°C) Degas->Polymerize Quench Cool in Ice Bath Polymerize->Quench Purify Dissolve and Precipitate Quench->Purify Dry Dry Under Vacuum Purify->Dry PCL_Product Poly(ε-caprolactone) Dry->PCL_Product End PCL_Product->End

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Dibutyltin Dicarboxylates as Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers, such as poly(L-lactide)-block-poly(ε-caprolactone) (PLLA-b-PCL), utilizing dibutyltin dicarboxylates as catalysts. While direct literature on dibutyltin malate is limited, this document leverages data from closely related and well-studied organotin catalysts, such as dibutyltin dilaurate and tin(II) octoate, which operate under similar catalytic mechanisms.

Introduction

Block copolymers composed of biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL) are of significant interest in the biomedical and pharmaceutical fields. Their unique properties, including biocompatibility, biodegradability, and the ability to form diverse nanostructures, make them ideal for applications such as drug delivery, tissue engineering, and medical implants. The synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity is crucial for these applications.

Organotin compounds, particularly dibutyltin derivatives, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. These catalysts offer several advantages, including high catalytic activity and good solubility in common organic solvents. This document outlines the synthesis of block copolymers via a sequential addition ROP mechanism.

Catalytic Mechanism of Dibutyltin Dicarboxylates in Ring-Opening Polymerization

The catalytic activity of dibutyltin dicarboxylates in the ROP of cyclic esters is generally understood to proceed via a coordination-insertion mechanism. The tin atom acts as a Lewis acid, coordinating with the carbonyl oxygen of the cyclic ester monomer, thereby activating it for nucleophilic attack. The polymerization is typically initiated by a compound with active hydrogens, such as an alcohol or water.

The proposed mechanism involves the following key steps:

  • Initiator Activation: The dibutyltin dicarboxylate reacts with an initiator (e.g., an alcohol, ROH) to form a tin alkoxide species.

  • Monomer Coordination: The cyclic ester monomer coordinates to the tin center of the tin alkoxide.

  • Nucleophilic Attack: The alkoxide group of the initiator attacks the activated carbonyl carbon of the monomer, leading to the opening of the ring.

  • Chain Propagation: The newly formed alkoxide end-group of the growing polymer chain can then coordinate with and attack subsequent monomer molecules, propagating the polymer chain.

G Coordination-Insertion Mechanism for Dibutyltin Dicarboxylate Catalyzed ROP cluster_initiation Initiation cluster_propagation Propagation catalyst Dibutyltin Dicarboxylate activated_initiator Tin Alkoxide Intermediate catalyst->activated_initiator Reacts with initiator Initiator (ROH) initiator->activated_initiator activated_monomer Coordinated Monomer activated_initiator->activated_monomer Coordinates ring_opening Ring Opening & Insertion activated_initiator->ring_opening monomer Cyclic Ester Monomer monomer->activated_monomer activated_monomer->ring_opening Nucleophilic Attack growing_chain Growing Polymer Chain growing_chain->activated_monomer Attacks next monomer ring_opening->growing_chain Propagates

Caption: Catalytic cycle of ROP.

Experimental Protocols

The synthesis of block copolymers using dibutyltin dicarboxylates is typically performed via sequential monomer addition in a one-pot synthesis. This involves the polymerization of the first monomer to form a macroinitiator, followed by the addition and polymerization of the second monomer.

Materials
  • Monomers: L-lactide (LLA), ε-caprolactone (CL) (recrystallized from ethyl acetate and dried under vacuum prior to use).

  • Catalyst: Dibutyltin dilaurate (as a proxy for dibutyltin malate).

  • Initiator: Benzyl alcohol (distilled and dried over molecular sieves).

  • Solvent: Toluene (anhydrous, distilled).

  • Precipitating Agent: Cold methanol.

General Workflow for Block Copolymer Synthesis

The following diagram illustrates the general workflow for the synthesis of a PLLA-b-PCL block copolymer.

G Workflow for PLLA-b-PCL Synthesis start Start: Prepare Reactor add_lla Add L-lactide, Toluene, Benzyl Alcohol, and Catalyst start->add_lla polymerize_lla Polymerize L-lactide (e.g., 110°C, 24h) add_lla->polymerize_lla sample_pla Take Aliquot for PLA Homopolymer Analysis polymerize_lla->sample_pla add_cl Add ε-caprolactone sample_pla->add_cl polymerize_pcl Polymerize ε-caprolactone (e.g., 110°C, 48h) add_cl->polymerize_pcl precipitate Precipitate in Cold Methanol polymerize_pcl->precipitate dry Dry Copolymer under Vacuum precipitate->dry characterize Characterize PLLA-b-PCL dry->characterize end End characterize->end

Caption: PLLA-b-PCL synthesis workflow.

Detailed Protocol for the Synthesis of PLLA-b-PCL
  • Reactor Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • First Block Synthesis (PLLA):

    • To the flask, add L-lactide (e.g., 5.0 g, 34.7 mmol), anhydrous toluene (20 mL), benzyl alcohol initiator, and dibutyltin dilaurate catalyst. The monomer-to-initiator ratio ([M]/[I]) and monomer-to-catalyst ratio ([M]/[C]) can be varied to control the molecular weight.

    • The reaction mixture is heated to a specified temperature (e.g., 110-140°C) and stirred for a set duration (e.g., 24 hours) to ensure complete polymerization of the L-lactide.

    • An aliquot of the PLLA homopolymer can be taken for characterization (e.g., GPC, NMR).

  • Second Block Synthesis (PCL):

    • After the polymerization of the first block, ε-caprolactone (e.g., 5.0 g, 43.8 mmol) is added to the reaction mixture under an inert atmosphere.

    • The reaction is continued at the same or a different temperature (e.g., 110°C) for an extended period (e.g., 48 hours) to allow for the growth of the PCL block from the PLLA macroinitiator.

  • Isolation and Purification:

    • The reaction is quenched by cooling to room temperature.

    • The viscous polymer solution is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • The polymer is precipitated by dropwise addition into a large volume of cold, stirred methanol.

    • The precipitated PLLA-b-PCL is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical results obtained from the synthesis of block copolymers using organotin catalysts. The data is illustrative and based on findings for catalysts with similar mechanisms to dibutyltin malate.

Table 1: Synthesis of PLLA Homopolymer (First Block)

Entry[M]/[I][M]/[C]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100100013024>9812,5001.15
2200100013024>9824,8001.20
3100200013024>9512,1001.18

Table 2: Synthesis of PLLA-b-PCL Diblock Copolymer

EntryPLLA Mn ( g/mol )PCL Feed (g)Temp (°C)Time (h)Final Mn ( g/mol )PDI (Mw/Mn)
112,5005.01104825,2001.25
224,8005.01104837,5001.30
312,10010.01104833,8001.28

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn). Data is representative and may vary based on specific reaction conditions.

Characterization of Block Copolymers

The successful synthesis and characterization of the block copolymers are essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and determine the block copolymer composition by integrating the characteristic peaks of the PLA and PCL blocks.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the homopolymer and the final block copolymer. A clear shift in the GPC trace to higher molecular weight after the second monomer addition indicates successful block copolymerization.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm) of each block, which can indicate phase separation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyesters.

Conclusion

Dibutyltin dicarboxylates are effective catalysts for the synthesis of well-defined block copolymers of cyclic esters through sequential ring-opening polymerization. By carefully controlling the reaction parameters such as monomer-to-initiator ratio, temperature, and reaction time, block copolymers with desired molecular weights and narrow polydispersity can be achieved. These materials hold great promise for various applications in the biomedical and pharmaceutical industries. Further research into the specific catalytic activity of dibutyltin malate is warranted to optimize its use in these synthetic protocols.

Application of Dibutyltin Maleate in the Synthesis of Biocompatible Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyltin maleate (DBTML) as a catalyst in the synthesis of biocompatible polyesters. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the polymerization mechanism.

Introduction

Biocompatible and biodegradable polyesters, such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA), are of significant interest for a range of biomedical applications, including drug delivery, tissue engineering, and medical implants. The synthesis of these polymers is often achieved through ring-opening polymerization (ROP) of cyclic ester monomers. The choice of catalyst is critical as it influences the polymerization kinetics, the properties of the resulting polymer, and, importantly, its biocompatibility.

Dibutyltin maleate is an organotin compound that has been utilized as a catalyst or initiator for the synthesis of polyesters. While organotin compounds, in general, are known for their catalytic efficiency, concerns about their potential cytotoxicity necessitate a thorough understanding of their application and the properties of the resulting polymers for biomedical use.

Catalytic Activity and Polymer Properties

Dibutyltin maleate is an effective initiator for the solvent-free ring-opening polymerization of cyclic esters like ε-caprolactone. The polymerization proceeds via a coordination-insertion mechanism. The concentration of DBTML has been shown to influence the polymerization rate and the molecular weight of the resulting polymer.

Table 1: Polymerization of ε-Caprolactone (PCL) using Dibutyltin Maleate (DBTML)

Catalyst Concentration (mol%)Polymerization Temperature (°C)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Yield (%)
1.01502.5 x 1043.8 x 1041.5292
2.01501.8 x 1042.9 x 1041.6195
3.01501.1 x 1041.9 x 1041.7393

Experimental Protocols

Protocol 1: Synthesis of Poly(ε-caprolactone) (PCL) via Ring-Opening Polymerization using Dibutyltin Maleate

This protocol describes the bulk polymerization of ε-caprolactone in the absence of a solvent.

Materials:

  • ε-Caprolactone (monomer), freshly distilled under reduced pressure.

  • Dibutyltin maleate (DBTML) (catalyst).

  • Methanol (for precipitation).

  • Chloroform (for dissolution).

  • Nitrogen gas (high purity).

Equipment:

  • Schlenk flask or a three-necked round-bottom flask.

  • Magnetic stirrer and heating mantle with a temperature controller.

  • Vacuum line and nitrogen inlet.

  • Syringes for monomer and catalyst transfer.

Procedure:

  • Preparation of the Reaction Vessel: The reaction flask is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Charging the Reactor: The desired amount of ε-caprolactone is transferred to the reaction flask via a syringe under a nitrogen atmosphere.

  • Catalyst Addition: Dibutyltin maleate is added to the monomer. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 100:1 to 500:1).

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 150 °C) with continuous stirring under a nitrogen atmosphere. The polymerization is allowed to proceed for a specified time (e.g., 2-24 hours), depending on the desired conversion and molecular weight.

  • Termination and Purification: After the desired time, the flask is cooled to room temperature. The crude polymer is dissolved in a minimal amount of chloroform. The polymer is then precipitated by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: The precipitated PCL is collected by filtration and washed with fresh methanol. The polymer is then dried in a vacuum oven at 40 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by 1H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualization of the Polymerization Mechanism

The ring-opening polymerization of cyclic esters catalyzed by tin compounds typically follows a coordination-insertion mechanism. The following diagram illustrates the key steps in this process.

G cluster_initiation Initiation cluster_propagation Propagation Catalyst Dibutyltin Maleate (DBTML) Coordination Coordination of Monomer to Tin Center Catalyst->Coordination Monomer1 ε-Caprolactone (Monomer) Monomer1->Coordination Nucleophilic_Attack Nucleophilic Attack & Ring Opening Coordination->Nucleophilic_Attack Insertion Monomer Insertion into Sn-O Bond Nucleophilic_Attack->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Chain End Coordinates with New Monomer Monomer2 Additional Monomer Monomer2->Coordination

Caption: Coordination-Insertion Mechanism for ROP.

Biocompatibility Considerations

While polyesters like PCL and PLA are generally considered biocompatible, the presence of residual catalyst from the synthesis process is a critical factor for biomedical applications. Organotin compounds, including dibutyltin derivatives, are known to exhibit some level of cytotoxicity.

Key Considerations:

  • Residual Catalyst Levels: It is imperative to minimize the concentration of residual dibutyltin maleate in the final polymer through rigorous purification steps.

  • Cytotoxicity: Studies have shown that various organotin compounds can induce cytotoxic effects in different cell lines. The toxicity is dependent on the specific organotin compound and its concentration. Therefore, comprehensive in vitro cytotoxicity testing of the final polymer product is essential.

  • In Vivo Response: The in vivo tissue response to polymers containing residual tin catalysts should be carefully evaluated. An inflammatory response can be triggered by the implant material and any leachable components.[1]

Table 2: General Cytotoxicity of Organotin Compounds

Organotin CompoundCell LineIC50 (µM)Reference
Diphenylmethyltin chlorideMurine Lymphoma (EL4)~5[2]
1,4-bis(diphenylchlorostannyl)p-xyleneMurine Lymphoma (EL4)~1.5[2]
Tributyltin derivativesVarious cancer cell linesSub-micromolar to low micromolar[3]

Note: This table provides a general overview of organotin cytotoxicity. Specific data for polymers synthesized with dibutyltin maleate is limited, and thorough biocompatibility testing of the final product is crucial.

Logical Workflow for Biocompatible Polymer Synthesis and Evaluation

The following diagram outlines the logical workflow from polymer synthesis to biocompatibility assessment.

G cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_biocompatibility Biocompatibility Assessment Monomer Select Biocompatible Monomer (e.g., ε-caprolactone) Polymerization Ring-Opening Polymerization Monomer->Polymerization Catalyst Select Catalyst (Dibutyltin Maleate) Catalyst->Polymerization Purification Purify Polymer to Remove Residual Catalyst Polymerization->Purification GPC GPC (Mw, Mn, PDI) Purification->GPC NMR_FTIR NMR & FTIR (Structure) Purification->NMR_FTIR DSC_TGA DSC & TGA (Thermal Properties) Purification->DSC_TGA In_Vitro In Vitro Cytotoxicity (e.g., ISO 10993-5) Purification->In_Vitro In_Vivo In Vivo Implantation Studies (Tissue Response, Degradation) In_Vitro->In_Vivo Final_Application Evaluation for Specific Biomedical Application In_Vivo->Final_Application

Caption: Workflow for Synthesis and Evaluation.

Conclusion

Dibutyltin maleate can be employed as a catalyst for the synthesis of biocompatible polyesters through ring-opening polymerization. While it offers good catalytic activity, the potential for residual catalyst to impact the biocompatibility of the final polymer is a significant concern that must be addressed through rigorous purification and comprehensive biological evaluation. The protocols and data presented here provide a foundation for researchers to explore the use of dibutyltin maleate in the synthesis of polymers for biomedical applications, with a strong emphasis on ensuring the safety and efficacy of the final material.

References

Application Note: Analysis of Degradation Products in PVC Stabilized with Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and the formation of undesirable color and changes in mechanical properties. To counteract this, heat stabilizers are incorporated into PVC formulations. Dibutyltin maleate (DBTM) is an effective organotin stabilizer that functions by scavenging HCl, substituting labile chlorine atoms on the PVC backbone, and reacting with polyenic sequences that cause discoloration. Understanding the degradation products of both the PVC and the stabilizer is crucial for assessing the long-term stability and safety of PVC products. This application note provides detailed protocols for the analysis of degradation products of PVC stabilized with dibutyltin maleate.

Signaling Pathways and Logical Relationships

The degradation of PVC and the stabilizing action of dibutyltin maleate involve a series of chemical reactions. The primary degradation pathway of PVC is dehydrochlorination, which is an autocatalytic process. Dibutyltin maleate intervenes in this process through several mechanisms.

PVC_Degradation_Stabilization cluster_pvc_degradation PVC Degradation cluster_stabilization Stabilization by Dibutyltin Maleate PVC PVC Unstable_Cl Unstable Chlorine Sites PVC->Unstable_Cl Dehydrochlorination Dehydrochlorination Unstable_Cl->Dehydrochlorination Heat DBTM Dibutyltin Maleate (DBTM) Unstable_Cl->DBTM Polyenes Polyenes Dehydrochlorination->Polyenes HCl HCl Dehydrochlorination->HCl Degraded_PVC Degraded PVC (Discoloration, Embrittlement) Polyenes->Degraded_PVC Polyenes->DBTM HCl->Dehydrochlorination Autocatalysis HCl->DBTM Dibutyltin_Chloride Dibutyltin Dichloride DBTM->Dibutyltin_Chloride HCl Scavenging Ester_Groups Stable Ester Groups DBTM->Ester_Groups Substitution of Labile Cl Diels_Alder_Adducts Diels-Alder Adducts DBTM->Diels_Alder_Adducts Reaction with Polyenes

Caption: PVC degradation and stabilization by dibutyltin maleate.

Experimental Protocols

This section details the methodologies for preparing and analyzing the degradation products of PVC stabilized with dibutyltin maleate. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and derivatization.

Thermal Degradation of PVC Samples

Objective: To induce thermal degradation of PVC samples under controlled conditions.

Materials:

  • PVC resin stabilized with a known concentration of dibutyltin maleate.

  • Oven or thermal chamber capable of maintaining a constant temperature (e.g., 180°C).

  • Glass petri dishes or aluminum foil.

Protocol:

  • Prepare thin films or small pieces of the PVC sample.

  • Place the samples in a pre-heated oven at the desired degradation temperature (e.g., 180°C).

  • Heat the samples for specific time intervals (e.g., 30, 60, 90, 120 minutes) to generate a degradation profile.

  • After each time interval, remove a sample and allow it to cool to room temperature before proceeding with analysis.

Sample Preparation for GC-MS Analysis

Objective: To extract and derivatize the organotin compounds from the PVC matrix for GC-MS analysis.

Materials:

  • Thermally degraded PVC sample.

  • Tetrahydrofuran (THF), analytical grade.

  • Methanol, analytical grade.

  • Hexane, analytical grade.

  • Sodium tetraethylborate (NaBEt₄), derivatization agent.

  • Hydrochloric acid (HCl).

  • Sodium acetate buffer.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

Protocol:

  • Weigh approximately 0.5 g of the degraded PVC sample into a glass vial.

  • Add 10 mL of THF to dissolve the PVC sample. Use a vortex mixer to ensure complete dissolution.

  • Precipitate the PVC polymer by adding 20 mL of methanol.

  • Centrifuge the mixture to separate the precipitated polymer from the supernatant containing the organotin compounds.

  • Carefully transfer the supernatant to a new glass vial.

  • Acidify the extract with HCl.

  • Add sodium acetate buffer to adjust the pH.

  • Add a solution of sodium tetraethylborate to the extract to derivatize the organotin compounds into their more volatile ethylated forms.

  • Add hexane to the solution and vortex thoroughly to extract the derivatized organotin compounds into the organic phase.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify the derivatized organotin degradation products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Analytical Conditions (Example): [1]

  • GC Column: Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 4 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 10 minutes.[1]

  • Carrier Gas: Helium.

  • MS Ion Source Temperature: 200°C.[1]

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.[1]

Data Analysis:

  • Identify the degradation products by comparing their mass spectra with reference spectra from a library (e.g., NIST).

  • Quantify the identified compounds using an external or internal standard calibration method.

Experimental Workflow

The overall workflow for analyzing the degradation products of PVC stabilized with dibutyltin maleate is depicted below.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Start: PVC Sample with Dibutyltin Maleate thermal_degradation Thermal Degradation (e.g., 180°C) start->thermal_degradation dissolution Dissolution in THF thermal_degradation->dissolution precipitation Precipitation of PVC with Methanol dissolution->precipitation extraction Extraction of Organotins precipitation->extraction derivatization Derivatization with NaBEt₄ extraction->derivatization final_extract Final Extract in Hexane derivatization->final_extract gcms_analysis GC-MS Analysis final_extract->gcms_analysis data_processing Data Processing and Spectral Analysis gcms_analysis->data_processing quantification Quantification of Degradation Products data_processing->quantification results Results and Interpretation quantification->results

Caption: Workflow for analyzing PVC degradation products.

Data Presentation

The quantitative analysis of the degradation products allows for a clear understanding of the stabilizer's performance over time at a given temperature. The results can be summarized in a table for easy comparison.

Table 1: Quantitative Analysis of Organotin Compounds in Thermally Degraded PVC Stabilized with Dibutyltin Maleate at 180°C.

Degradation Time (minutes)Dibutyltin Maleate (DBTM) (µg/g PVC)Dibutyltin Dichloride (DBTCl₂) (µg/g PVC)Monobutyltin (MBT) Species (µg/g PVC)
02000 (Initial Concentration)Not DetectedNot Detected
30155035050
601100700120
90750950200
1204001200280

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the specific PVC formulation and degradation conditions.

Conclusion

The analytical method described in this application note, centered around GC-MS analysis, provides a robust and reliable approach for the identification and quantification of degradation products of PVC stabilized with dibutyltin maleate. By following the detailed experimental protocols, researchers can effectively monitor the degradation process, evaluate the efficiency of the stabilizer, and gain insights into the long-term stability of the PVC material. The provided workflow and data presentation format offer a clear framework for conducting and reporting such analyses.

References

Application Notes and Protocols for In-situ Monitoring of Polymerization Reactions Catalyzed by Dibutyl Tin Malate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl tin malate is an organotin compound that demonstrates considerable catalytic activity in various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, which is crucial for producing biodegradable polyesters for biomedical applications. Real-time, in-situ monitoring of these polymerization reactions is essential for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer characteristics. This document provides detailed application notes and protocols for the in-situ monitoring of such reactions using Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC).

Reaction Mechanism: Coordination-Insertion

The polymerization of cyclic esters such as ε-caprolactone (ε-CL) catalyzed by dibutyltin(IV) maleate (DBTML) proceeds via a coordination-insertion mechanism. This mechanism is initiated by the coordination of the monomer to the tin center of the catalyst, followed by the nucleophilic attack of an initiating species (e.g., residual water or an alcohol) on the activated carbonyl group of the monomer. The ring of the monomer then opens and inserts into the tin-initiator bond, propagating the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation DBTML Dibutyltin Malate (Catalyst) Coordination Coordination of Monomer to Tin Center DBTML->Coordination Monomer ε-Caprolactone (Monomer) Monomer->Coordination Initiator Initiator (e.g., R-OH) Nucleophilic_Attack Nucleophilic Attack by Initiator Initiator->Nucleophilic_Attack Activation Activation of Carbonyl Group Coordination->Activation Activation->Nucleophilic_Attack Ring_Opening Ring-Opening Nucleophilic_Attack->Ring_Opening Intermediate Active Polymer Chain with Tin End-group Ring_Opening->Intermediate Insertion Coordination and Insertion of New Monomer Intermediate->Insertion New_Monomer Incoming Monomer New_Monomer->Insertion Chain_Growth Elongated Polymer Chain Insertion->Chain_Growth Chain_Growth->Insertion n times

Caption: Coordination-Insertion Mechanism for ROP.

In-situ Monitoring Techniques

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for real-time monitoring of the chemical changes occurring during polymerization.[1] By immersing an ATR probe into the reaction mixture, spectra can be collected continuously, allowing for the tracking of reactant consumption and product formation.

Experimental Workflow for In-situ ATR-FTIR Monitoring

G cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reagents Prepare Monomer and Catalyst Solution Reactor Set up Reaction Vessel with ATR Probe Reagents->Reactor Calibrate Calibrate FTIR Spectrometer Reactor->Calibrate Inject Inject Catalyst to Start Reaction Calibrate->Inject Monitor Collect FTIR Spectra at Timed Intervals Inject->Monitor Identify_Peaks Identify Characteristic Peaks (e.g., C=O stretch) Monitor->Identify_Peaks Temperature Maintain Constant Reaction Temperature Temperature->Monitor Plot_Kinetics Plot Peak Absorbance vs. Time Identify_Peaks->Plot_Kinetics Calculate_Conversion Calculate Monomer Conversion Plot_Kinetics->Calculate_Conversion

Caption: Workflow for In-situ ATR-FTIR Monitoring.

Protocol for In-situ ATR-FTIR Monitoring of ε-Caprolactone Polymerization

  • System Preparation:

    • Assemble a reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, a nitrogen inlet, and a port for the in-situ ATR-FTIR probe.

    • Ensure the ATR probe is clean and record a background spectrum in the empty, clean reactor.

    • Charge the reactor with the desired amount of ε-caprolactone monomer.

    • Heat the reactor to the desired polymerization temperature (e.g., 130-160°C) under a nitrogen atmosphere.

  • Reaction Initiation and Monitoring:

    • Once the temperature is stable, begin recording spectra continuously (e.g., one spectrum every minute).

    • Inject the required amount of this compound catalyst into the monomer.

    • Monitor the reaction by observing the changes in the FTIR spectrum. Key spectral changes to monitor include:

      • The decrease in the intensity of the C=O stretching band of the cyclic ester monomer (around 1735 cm⁻¹).

      • The appearance and increase in the intensity of the C=O stretching band of the resulting polyester (around 1725 cm⁻¹).

  • Data Analysis:

    • Identify a reference peak that remains constant throughout the reaction for normalization.

    • Calculate the monomer conversion at each time point by analyzing the change in the area or height of the characteristic monomer peak relative to its initial value.

    • Plot monomer conversion as a function of time to determine the reaction kinetics.

Differential Scanning Calorimetry (DSC)

DSC is a valuable tool for studying the kinetics of polymerization by measuring the heat flow associated with the reaction. Non-isothermal DSC, in particular, can be used to rapidly determine the activation energy of the polymerization.[2]

Experimental Workflow for Non-isothermal DSC Analysis

G cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Mix Prepare Monomer and Catalyst Mixture Seal Seal a Small Amount in a DSC Pan Mix->Seal Program Program DSC with Different Heating Rates (e.g., 5, 10, 15, 20 °C/min) Seal->Program Run Run DSC Scan for Each Heating Rate Program->Run Identify_Exotherm Identify Polymerization Exotherm Peak Run->Identify_Exotherm Determine_Tm Determine Peak Temperature (Tm) for Each Heating Rate Identify_Exotherm->Determine_Tm Kissinger_Plot Plot ln(β/Tm²) vs. 1/Tm (Kissinger Method) Determine_Tm->Kissinger_Plot Calculate_Ea Calculate Activation Energy (Ea) from the Slope Kissinger_Plot->Calculate_Ea

Caption: Workflow for Non-isothermal DSC Analysis.

Protocol for Non-isothermal DSC Analysis of ε-Caprolactone Polymerization

  • Sample Preparation:

    • In a small vial, accurately weigh the desired amounts of ε-caprolactone monomer and this compound catalyst (e.g., 1-5 mol%).

    • Thoroughly mix the components.

    • Accurately weigh a small amount (5-10 mg) of the mixture into a standard aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Program the DSC to heat the sample from ambient temperature to a temperature where the polymerization is complete (e.g., 250°C) at a constant heating rate (β).

    • Perform a series of experiments using different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Analysis (using the Kissinger method):

    • For each heating rate, determine the peak temperature (Tm) of the polymerization exotherm from the DSC curve.

    • Plot ln(β/Tm²) versus 1/Tm.

    • The activation energy (Ea) can be calculated from the slope of the resulting straight line, where Slope = -Ea/R (R is the gas constant, 8.314 J/mol·K).

Quantitative Data

The following tables summarize typical quantitative data obtained from the in-situ monitoring of ε-caprolactone polymerization catalyzed by this compound.

Table 1: Activation Energies from Non-isothermal DSC Analysis

Catalyst Concentration (mol%)Activation Energy (Ea) (kJ/mol) - Kissinger Method
3.078.3
4.061.1

Data adapted from non-isothermal DSC studies of the ring-opening polymerization of ε-caprolactone initiated by dibutyltin(IV) maleate.

Table 2: Polymer Properties from Bulk Polymerization

Catalyst Concentration (mol%)Reaction Temperature (°C)Reaction Time (h)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1.0160245.15 x 10⁴1.8
2.0160243.20 x 10⁴1.7
3.0160242.10 x 10⁴1.6
4.0160241.49 x 10⁴1.5

Data represents typical results from bulk polymerization of ε-caprolactone with dibutyltin(IV) maleate.

Conclusion

In-situ monitoring techniques such as ATR-FTIR and DSC provide invaluable real-time data for understanding and optimizing polymerization reactions catalyzed by this compound. The detailed protocols and workflows presented here offer a comprehensive guide for researchers and professionals in the field to effectively implement these methods. The quantitative data illustrates the influence of catalyst concentration on reaction kinetics and final polymer properties, highlighting the importance of precise control over the polymerization process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibutyl Tin Malate Catalyst Concentration in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of dibutyl tin malate as a catalyst in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in polymerization?

A1: The optimal concentration of this compound is highly dependent on the specific monomer system, desired reaction kinetics, and target polymer properties. For instance, in the ring-opening polymerization (ROP) of ε-caprolactone, concentrations of 3.0 to 4.0 mol% of dibutyltin(IV) maleate (DBTML) have been studied.[1] For other polyesterification reactions, the concentration of tin catalysts is generally kept low to minimize residue in the final product.[2] It is always recommended to perform a screening study to determine the optimal concentration for your specific application.

Q2: How does increasing the concentration of this compound affect the polymerization reaction?

A2: Generally, increasing the catalyst concentration leads to a faster reaction rate.[2] For example, in the ROP of ε-caprolactone with DBTML, a higher catalyst concentration results in a decrease in the activation energy of the polymerization, indicating a faster reaction.[1] However, an excessively high concentration can lead to side reactions and may negatively impact the final polymer's properties, such as its molecular weight and color.

Q3: What are the signs of catalyst degradation or instability?

A3: this compound can be sensitive to moisture. Hydrolysis of the catalyst can lead to a loss of activity and the formation of tin oxides, which may appear as insoluble particles in the reaction mixture. A noticeable decrease in the reaction rate compared to previous experiments under identical conditions can be an indicator of catalyst degradation.

Q4: Can residual this compound in the final polymer be a concern?

A4: Yes, residual tin catalyst can be a concern, especially for biomedical applications due to the potential toxicity of organotin compounds.[3][4] Therefore, it is crucial to use the minimum effective concentration of the catalyst to achieve the desired polymerization outcome.

Troubleshooting Guide

ProblemPotential Cause Related to Catalyst ConcentrationSuggested Solution
Slow or Incomplete Polymerization Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively initiate or propagate the polymerization at the desired rate.Incrementally increase the catalyst concentration in subsequent experiments. Start with a 25-50% increase and monitor the reaction kinetics.
Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., water) in the monomers or solvent.Ensure all reactants and solvents are thoroughly dried before use. Consider using a moisture scavenger.
Low Molecular Weight of the Polymer Excessively High Catalyst Concentration: A very high concentration of catalyst can lead to an increased number of initiation sites, resulting in shorter polymer chains.Systematically decrease the catalyst concentration. A lower catalyst-to-monomer ratio will often lead to higher molecular weight polymers.
High Polydispersity Index (PDI) Poorly Controlled Initiation: A non-uniform distribution of the catalyst can lead to polymer chains growing at different rates, resulting in a broad molecular weight distribution.Ensure the catalyst is completely dissolved and homogeneously mixed with the monomers before initiating polymerization.
Side Reactions: High catalyst concentrations can sometimes promote side reactions, such as transesterification, which can broaden the PDI.Reduce the catalyst concentration and/or the reaction temperature to minimize side reactions.
Polymer Discoloration (e.g., Yellowing) High Catalyst Concentration and/or High Temperature: Organotin catalysts can sometimes cause discoloration at elevated temperatures.Reduce the catalyst concentration and/or lower the polymerization temperature. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Gel Formation Excessive Catalyst Activity: In some systems, a very high catalyst concentration can lead to uncontrolled cross-linking reactions, resulting in gel formation.Significantly reduce the catalyst concentration. Also, consider lowering the reaction temperature to better control the polymerization rate.

Data Presentation

Table 1: Effect of Dibutyltin(IV) Maleate (DBTML) Concentration on the Ring-Opening Polymerization of ε-Caprolactone

Catalyst Concentration (mol%)Activation Energy (Ea) (kJ mol⁻¹) (Kissinger method)Frequency Factor (A) (min⁻¹)
3.0Not specified7.4 x 10⁶
4.0Not specified7.3 x 10⁵

Note: Data extracted from a study on the non-isothermal ROP of ε-caprolactone.[1] A lower activation energy, which was observed with increasing catalyst concentration, implies a faster reaction rate.

Experimental Protocols

Protocol: Optimization of this compound Concentration for Bulk Polymerization

Objective: To determine the optimal concentration of this compound for the polymerization of a specific monomer to achieve a target molecular weight and low PDI within a desired reaction time.

Materials:

  • Monomer (e.g., ε-caprolactone, lactide, or a diol/diacid mixture for polycondensation)

  • This compound

  • Nitrogen or Argon gas supply

  • Appropriate solvent for polymer precipitation and washing (e.g., methanol)

  • Solvent for polymer analysis (e.g., THF for GPC)

Equipment:

  • Glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet/outlet

  • Heating mantle or oil bath with temperature controller

  • Vacuum pump (for polycondensation)

  • Syringes for catalyst injection

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimetry (DSC) instrument

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure it is clean and dry. Purge the reactor with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Monomer Charging: Charge the reactor with a predetermined amount of the monomer(s). If starting with solid monomers, heat the reactor to melt them.

  • Catalyst Preparation: Prepare a stock solution of this compound in a dry, inert solvent (if applicable) or prepare to add it directly as a liquid or solid.

  • Catalyst Screening:

    • Conduct a series of experiments varying the catalyst concentration (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mol% relative to the monomer).

    • For each experiment, add the specified amount of catalyst to the molten monomer under stirring.

  • Polymerization:

    • Maintain the reaction at the desired temperature.

    • Periodically take samples to monitor monomer conversion and the evolution of molecular weight and PDI using techniques like GPC.

  • Reaction Termination and Polymer Isolation:

    • After the desired reaction time or monomer conversion is reached, cool down the reactor.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum until a constant weight is achieved.

  • Data Analysis:

    • Analyze the molecular weight (Mn, Mw) and PDI of the final polymer from each experiment using GPC.

    • Analyze the thermal properties (e.g., melting point, glass transition temperature) using DSC.

    • Plot the catalyst concentration against reaction time, molecular weight, and PDI to determine the optimal concentration that meets your requirements.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Setup Reactor Setup (Clean, Dry, Inert Atmosphere) Monomer_Charging Monomer Charging Reactor_Setup->Monomer_Charging Catalyst_Screening Catalyst Concentration Screening (e.g., 0.1-2.0 mol%) Monomer_Charging->Catalyst_Screening Catalyst_Prep Catalyst Preparation Catalyst_Prep->Catalyst_Screening Polymerization Polymerization (Constant Temperature) Catalyst_Screening->Polymerization Sampling Periodic Sampling Polymerization->Sampling Termination Reaction Termination & Polymer Isolation Polymerization->Termination Sampling->Polymerization GPC_Analysis GPC Analysis (Mn, Mw, PDI) Termination->GPC_Analysis DSC_Analysis DSC Analysis (Thermal Properties) Termination->DSC_Analysis Optimization Optimization (Select Best Concentration) GPC_Analysis->Optimization DSC_Analysis->Optimization

Caption: Experimental workflow for optimizing this compound catalyst concentration.

Troubleshooting_Logic Start Problem Encountered Slow_Reaction Slow/Incomplete Polymerization? Start->Slow_Reaction Low_MW Low Molecular Weight? Slow_Reaction->Low_MW No Increase_Catalyst Increase Catalyst Conc. Slow_Reaction->Increase_Catalyst Yes Check_Purity Check Reactant Purity (Dryness) Slow_Reaction->Check_Purity Yes High_PDI High PDI? Low_MW->High_PDI No Decrease_Catalyst Decrease Catalyst Conc. Low_MW->Decrease_Catalyst Yes Discoloration Polymer Discoloration? High_PDI->Discoloration No High_PDI->Decrease_Catalyst Yes Improve_Mixing Improve Catalyst Mixing High_PDI->Improve_Mixing Yes Discoloration->Decrease_Catalyst Yes Lower_Temp Lower Reaction Temp. Discoloration->Lower_Temp Yes

Caption: Troubleshooting logic for issues related to catalyst concentration.

Catalyst_Concentration_Effects Catalyst_Conc Catalyst Concentration Reaction_Rate Reaction Rate Catalyst_Conc->Reaction_Rate Increases Molecular_Weight Molecular Weight Catalyst_Conc->Molecular_Weight Decreases (Often) PDI PDI Catalyst_Conc->PDI May Increase Side_Reactions Side Reactions Catalyst_Conc->Side_Reactions Increases

Caption: Relationship between catalyst concentration and key polymerization parameters.

References

Troubleshooting common issues in dibutyl tin malate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dibutyltin maleate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dibutyltin maleate?

A1: The most prevalent and straightforward method is the condensation reaction between dibutyltin oxide and maleic anhydride. This reaction is typically carried out in an inert solvent and offers high yields of the desired product.

Q2: What are the primary safety concerns when handling dibutyltin maleate and its precursors?

A2: Dibutyltin compounds are toxic and can cause severe skin burns and eye damage.[1] Inhalation of dusts can be fatal.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware that comes into contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight.

Q3: What are the typical yields for dibutyltin maleate synthesis?

A3: When following optimized protocols, yields for dibutyltin maleate synthesis are generally high, often in the range of 90-95% of the theoretical yield.

Q4: How can I confirm the identity and purity of my synthesized dibutyltin maleate?

A4: The identity and purity of the product can be confirmed using various analytical techniques, including melting point determination, elemental analysis (tin content), and spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Loss of product during workup and purification.- Ensure the reaction goes to completion by monitoring with appropriate techniques (e.g., disappearance of starting materials via TLC or other methods). - Optimize the reaction temperature. A temperature range of 70-80°C is often effective. - Use high-purity dibutyltin oxide and maleic anhydride. - Carefully handle the product during filtration and washing to minimize mechanical losses.
Product is a non-white or discolored powder - Presence of impurities from side reactions. - Thermal degradation of the product. - Contamination from the reaction vessel or solvent.- Ensure the reaction temperature does not exceed 130°C to prevent degradation. - Use high-purity, colorless solvents. - Thoroughly clean all glassware before use. - Recrystallize the product from a suitable solvent to remove colored impurities.
Formation of Dibutyltin Fumarate Isomer - Isomerization of the maleate to the more stable fumarate form, potentially catalyzed by heat or acidic/basic impurities.- Maintain a neutral reaction medium. - Keep the reaction and drying temperatures as low as practically possible. - Minimize the reaction time.
Product exhibits poor performance as a PVC stabilizer (e.g., blistering, poor lubricity) - This is more likely related to the inherent properties of dibutyltin maleate and its interaction with the PVC matrix at processing temperatures rather than minor variations in its synthesis.- While synthesis parameters have a minor impact, ensure the product is of high purity. - Consider the use of co-stabilizers or lubricants in the PVC formulation to mitigate these issues.
Inconsistent Melting Point - Presence of impurities or a mixture of maleate and fumarate isomers. - Incomplete drying of the product.- Purify the product by recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of Dibutyltin Maleate

This protocol is adapted from established methods and is intended for laboratory-scale synthesis.

Materials:

  • Dibutyltin oxide ((C₄H₉)₂SnO)

  • Maleic anhydride (C₄H₂O₃)

  • Cyclohexane (or another suitable inert solvent)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add cyclohexane.

  • Add maleic anhydride to the solvent. The typical ratio of solvent to maleic anhydride is between 1.5:1 and 12:1 by weight.

  • Heat the mixture to 55-70°C with stirring until the maleic anhydride is molten and a clear solution is formed.

  • Gradually add dibutyltin oxide to the reaction mixture. The addition should be controlled to maintain the reaction temperature between 70°C and 80°C.

  • After the addition is complete, continue stirring the reaction mixture at 75°C for 30-90 minutes.

  • Cool the reaction mixture to 15-40°C to induce crystallization of the dibutyltin maleate.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum at 50-90°C.

Characterization of Dibutyltin Maleate
  • Melting Point: 135-138°C

  • Tin Content (Theoretical): 34.2%

  • Saponification Number (Theoretical): 323

  • ¹H NMR: Expected signals for the butyl groups (CH₃, -CH₂-, -CH₂-Sn) and the olefinic protons of the maleate group.

  • ¹³C NMR: Expected signals for the carbons of the butyl groups and the carbonyl and olefinic carbons of the maleate moiety.

  • FTIR: Characteristic absorption bands for C=O stretching of the carboxylate groups, C=C stretching of the alkene, and Sn-C and Sn-O bonds. An IR spectrum for dibutyltin maleate can be found in publicly available databases.[2][3]

Quantitative Data Summary

Parameter Value/Range Notes
Reactant Molar Ratio (Dibutyltin oxide : Maleic anhydride) ~1 : 1A slight excess of either reactant can be used, but a stoichiometric ratio is preferred for high purity.
Solvent to Maleic Anhydride Ratio (w/w) 1.5:1 to 12:1Affects the solubility of the product at elevated temperatures and its precipitation upon cooling.
Reaction Temperature 70 - 80°CHigher temperatures (up to 130°C) can be used, but risk of side reactions and degradation increases.
Reaction Time 30 - 90 minutesThe reaction is typically rapid under the specified conditions.
Crystallization Temperature 15 - 40°CCooling is essential for precipitating the product from the solvent.
Drying Temperature 50 - 90°CShould be performed under vacuum to remove residual solvent.
Expected Yield 90 - 95%Based on the limiting reactant.

Visualizations

experimental_workflow start Start reactants Charge Reaction Vessel with Cyclohexane and Maleic Anhydride start->reactants heating Heat to 55-70°C reactants->heating addition Gradual Addition of Dibutyltin Oxide (70-80°C) heating->addition reaction Stir at 75°C for 30-90 min addition->reaction cooling Cool to 15-40°C for Crystallization reaction->cooling filtration Filter to Collect Product cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum (50-90°C) washing->drying product Final Product: Dibutyltin Maleate drying->product

Caption: Experimental workflow for the synthesis of dibutyltin maleate.

troubleshooting_workflow start Synthesis Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield discoloration Product Discoloration issue_type->discoloration Appearance impurity Impurity Detected issue_type->impurity Purity check_reaction Check Reaction Completion and Temperature low_yield->check_reaction check_temp Check for Overheating (>130°C) discoloration->check_temp isomerization Check for Fumarate Isomer impurity->isomerization check_materials Verify Starting Material Purity check_reaction->check_materials optimize_workup Optimize Filtration and Washing check_materials->optimize_workup check_solvent Ensure Solvent Purity check_temp->check_solvent recrystallize Recrystallize Product check_solvent->recrystallize control_conditions Control Temperature and pH isomerization->control_conditions control_conditions->recrystallize

Caption: Troubleshooting decision tree for dibutyltin maleate synthesis.

References

Technical Support Center: Improving PVC Thermal Stability with Dibutyl Tin Malate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dibutyl tin malate as a thermal stabilizer for Polyvinyl Chloride (PVC). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in PVC?

A1: this compound is an organotin compound used primarily as a heat stabilizer in PVC formulations.[1][2] Its main role is to protect the polymer from thermal degradation during high-temperature processing (e.g., extrusion, molding) and throughout the product's service life.[3][4][5] Without a stabilizer, PVC will degrade, releasing hydrochloric acid (HCl), leading to discoloration, loss of mechanical properties, and product failure.[1][4][6]

Q2: How does this compound stabilize PVC?

A2: this compound functions through several mechanisms:

  • HCl Scavenging: It neutralizes the hydrochloric acid (HCl) that is released as PVC begins to degrade. This is a critical step as HCl autocatalyzes further degradation.[1][7]

  • Replacing Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms on the PVC polymer chain with more stable groups, preventing the initiation of the degradation process.[7][8]

  • Antioxidant Action: It can help to prevent oxidative degradation pathways.[1][7]

  • Diene Reaction: Some organotin maleates may react with and remove diene units that form during degradation via a Diels-Alder reaction, which helps to prevent discoloration.[9]

Q3: What are the advantages of using organotin stabilizers like this compound compared to others?

A3: Organotin stabilizers, including this compound, are considered highly efficient and offer several advantages:

  • Excellent Heat Stability: They provide superior thermal performance, even at low concentrations (e.g., 0.3 PHR - parts per hundred resin).[4]

  • Transparency: They are an excellent choice for clear PVC products, as they help maintain optical clarity and resist yellowing.[6][10]

  • Good Processability: They can improve the flow characteristics of PVC compounds, allowing for consistent and efficient processing.[3]

  • Compatibility: They are generally highly compatible with the PVC matrix, ensuring uniform distribution and effective stabilization.[1]

Q4: Are there any regulatory or safety concerns with organotin stabilizers?

A4: Yes, there are considerations. While effective, the use of some organotin compounds is under scrutiny, particularly in the EU, due to concerns about potential human health and environmental risks.[1][11] For applications involving food contact or medical devices, specific non-toxic stabilizers like calcium-zinc are often required, and regulations may limit the concentration of tin stabilizers.[5][6][10] It is crucial to consult current regulatory guidelines for your specific application and region.

Troubleshooting Guide

Q1: My PVC sample is discoloring (yellowing/browning) early in the process, even with this compound. What's wrong?

A1: Early discoloration despite the presence of a stabilizer can be caused by several factors:

  • Insufficient Stabilizer Concentration: The dosage may be too low for the processing temperature or duration. The recommended dosage for some organotin stabilizers is between 0.8 to 2.0 phr.[5]

  • Overheating or Excessive Shear: Processing temperatures might be too high, or excessive shear during mixing can mechanically break down PVC chains, consuming the stabilizer prematurely.[12] Overheating in the mixer can also cause volatile stabilizer components to evaporate.[12]

  • Contamination: The presence of impurities, particularly metal ions like iron or zinc from other additives or equipment, can accelerate degradation.[12] Ensure all equipment is thoroughly cleaned between batches.

  • Incompatible Additives: Certain additives can interfere with the stabilizer's effectiveness. For instance, it is advised not to combine some methyl tin mercaptide stabilizers with cadmium or lead salts.[5]

Q2: I'm observing inconsistent results in my thermal stability tests (e.g., Congo Red test). Why?

A2: Inconsistent results often point to issues with sample preparation or experimental conditions:

  • Non-Uniform Dispersion: The this compound may not be evenly dispersed throughout the PVC matrix. This can be caused by inadequate mixing time or speed.[12]

  • Sample Preparation: Ensure the PVC sample is prepared consistently for each test. For the Congo Red test, the sample should be filled to a consistent depth in the test tube without being overly compacted.[13]

  • Temperature Fluctuation: The oil bath or heating apparatus must maintain a stable temperature, typically within ±1°C of the set point.[13][14]

  • Moisture: The presence of moisture can affect the degradation process. Ensure all materials and equipment are dry.

Q3: There's a strong, unpleasant odor coming from the extruder vent during processing. What does this indicate?

A3: A strong odor or heavy fumes at the extruder vent often suggests volatility issues with the stabilizer package.[12] This can happen if the processing temperature is too high for the specific stabilizer chemistry, causing it to evaporate or decompose. To resolve this, you can try lowering the barrel temperatures or increasing the vacuum on the vents. If the problem persists, you may need to select a more temperature-stable stabilizer.[12]

Data Presentation

Table 1: Thermal Stability Time of PVC with Organotin Stabilizers

This table summarizes representative data for the thermal stability of PVC formulations containing organotin stabilizers, as measured by the onset of HCl evolution.

Stabilizer TypeConcentration (phr)Test Temperature (°C)Stability Time (minutes)Test Method
Unstabilized PVC0180< 10Oven Aging / Congo Red
Dioctyl tin bis isooctyl thioglycollateNot specified160150 (onset of HCl evolution)PVC Thermomat
Dioctyl tin bis isooctyl thioglycollateNot specified140858 (onset of HCl evolution)PVC Thermomat
N-phenyl-3-substituted-5-pyrazolone derivativesNot specified180Higher than Dibutyl Tin MaleateNot Specified

Note: Data is compiled from various studies on organotin stabilizers to provide representative performance.[8][15][16] The efficiency can vary based on the specific organotin compound, PVC resin, and other additives in the formulation.

Experimental Protocols

Protocol 1: Congo Red Test for PVC Thermal Stability (Based on ISO 182-1:1990 & ASTM D4202)

This method determines the time until the initial evolution of hydrogen chloride (HCl) from a heated PVC sample.[13][17][18]

Materials & Equipment:

  • Oil bath with thermostatic control (±1°C).[13]

  • Test tubes (18 x 150 mm).[13]

  • Congo Red indicator paper strips.[13][17]

  • Stopper with a hole for a small glass tube.

  • PVC sample containing this compound.

  • Timing device.

Procedure:

  • Conditioning: Maintain the PVC sample at room temperature for at least 2 hours before testing.[13]

  • Setup: Heat the oil bath to the desired test temperature (e.g., 180°C or 200°C).[14][17][18]

  • Sample Loading: Place the PVC sample into a test tube to a depth of 50 ± 2 mm. Tap gently to settle the material without compacting it.[13]

  • Indicator Placement: Insert a strip of Congo Red paper into a small glass tube. Place this tube through the stopper so that the end of the paper is 25 ± 2 mm above the surface of the PVC sample.[13]

  • Initiate Test: Place the stopper in the test tube and immerse the assembly into the preheated oil bath to the level of the upper surface of the sample. Start the timer immediately.[13]

  • Observation: Monitor the Congo Red paper for a color change (typically from red to blue/violet, indicating an acidic environment from HCl).[17]

  • Endpoint: The thermal stability time is the duration from the moment of immersion until the first visible sign of color change on the indicator paper.[13]

  • Replicates: Conduct at least two determinations for each sample.[14]

Protocol 2: pH Method for PVC Thermal Stability (Based on ISO 182-1:1990)

This method provides a more quantitative measure of HCl evolution by tracking the pH of a solution absorbing the evolved gas.

Materials & Equipment:

  • Heating apparatus (oil bath or heating block).

  • Reaction vessel for the PVC sample.

  • Gas delivery tube.

  • Absorption vessel containing a solution of known pH (e.g., distilled water or a specific buffer).

  • pH meter and electrode.

  • Nitrogen or air supply for carrying the evolved gas.

  • Timing device.

Procedure:

  • Setup: Place a weighed amount of the PVC sample into the reaction vessel and heat the apparatus to the test temperature (e.g., 180°C).

  • Gas Flow: Pass a slow, steady stream of inert gas (like nitrogen) over the sample to carry any evolved HCl through the delivery tube.

  • Absorption: Bubble the gas stream through the absorption vessel containing the solution.

  • pH Monitoring: Continuously monitor the pH of the solution in the absorption vessel.

  • Data Recording: Record the pH at regular time intervals.

  • Endpoint: The thermal stability time is defined as the time taken to reach a predetermined pH value (e.g., 3.9 ± 0.1). A curve of pH versus time can be plotted to provide more detailed degradation kinetics.[14]

Visualizations

Caption: Mechanism of PVC thermal stabilization by this compound.

G start Start prep Prepare PVC sample (with this compound) start->prep setup Heat oil bath to test temperature (e.g., 180°C) prep->setup load Load sample into test tube and place Congo Red indicator setup->load immerse Immerse tube in bath & start timer load->immerse observe Monitor indicator paper for color change immerse->observe decision Color Change? observe->decision decision->observe No stop Stop timer and record time (Thermal Stability Time) decision->stop Yes end End stop->end G issue Issue: Early Discoloration of PVC Sample q1 Is processing temperature within recommended range? issue->q1 q2 Is stabilizer concentration adequate (e.g., 0.8-2.0 phr)? q1->q2 Yes sol1 Solution: Reduce processing temperature or check for shear burning. q1->sol1 No q3 Are there any known contaminants or incompatible additives in the formulation? q2->q3 Yes sol2 Solution: Increase stabilizer dosage incrementally. q2->sol2 No q4 Was the material uniformly mixed to ensure dispersion? q3->q4 No sol3 Solution: Clean equipment thoroughly. Review formulation for incompatibilities (e.g., lead salts). q3->sol3 Yes sol4 Solution: Optimize mixing parameters (time, speed) to improve dispersion. q4->sol4 No

References

How to minimize side reactions in esterification catalyzed by dibutyl tin malate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in esterification reactions catalyzed by dibutyltin maleate.

Frequently Asked Questions (FAQs)

Q1: What is dibutyltin maleate and why is it used as an esterification catalyst?

Dibutyltin maleate is an organotin compound used as a Lewis acid catalyst in esterification and polyesterification reactions. Its catalytic activity stems from the tin atom's ability to coordinate with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. It is often favored for its high catalytic efficiency at moderate temperatures.

Q2: What are the most common side reactions observed during esterification with dibutyltin maleate?

The primary side reactions of concern are:

  • Isomerization: The maleate ester product can isomerize to the corresponding fumarate ester, which is the more thermodynamically stable trans-isomer. This isomerization can be catalyzed by the organotin compound itself.

  • Ether Formation: At elevated temperatures, the alcohol reactant can undergo acid-catalyzed self-condensation to form an ether and water.

  • Hydrolysis: As esterification is a reversible reaction, the presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid and alcohol. Water can also deactivate the dibutyltin maleate catalyst.

  • By-products in Polyesterification: In the synthesis of polyesters, side reactions such as cyclization can lead to the formation of unwanted heterocyclic compounds, and transesterification can produce various oligomeric species.

Q3: How does water affect the reaction?

Water can negatively impact the reaction in two significant ways. Firstly, it can hydrolyze the dibutyltin maleate catalyst, leading to the formation of inactive tin oxides and a reduction in catalytic activity. Secondly, as a product of the esterification reaction, its presence can shift the equilibrium back towards the reactants, lowering the final ester yield.

Q4: What is the typical thermal stability of dibutyltin maleate?

Dibutyltin maleate is a white powder with a melting point in the range of 135-140°C. While it is effective at typical esterification temperatures, prolonged exposure to very high temperatures can lead to thermal decomposition, which may affect its catalytic performance and potentially introduce impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Maleate Ester and Presence of Fumarate Impurities
Potential Cause Troubleshooting Action Expected Outcome
Isomerization of Maleate to Fumarate Optimize reaction temperature and time. Lower temperatures and shorter reaction times can reduce the extent of isomerization.Minimized formation of the fumarate by-product, leading to a higher purity of the desired maleate ester.
Consider a catalyst with lower isomerization activity if feasible for the specific application.Reduced conversion of maleate to fumarate.
Reaction Equilibrium Ensure efficient removal of water as it is formed. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark trap) or the use of a drying agent.The reaction equilibrium is shifted towards the products, increasing the overall yield of the ester.
Issue 2: Formation of Ether By-products
Potential Cause Troubleshooting Action Expected Outcome
High Reaction Temperature Lower the reaction temperature. While higher temperatures increase the reaction rate, they also favor the side reaction of ether formation.Reduced rate of ether formation, leading to a cleaner reaction profile.
Excessively High Catalyst Concentration Optimize the catalyst loading. A lower catalyst concentration may be sufficient for the desired esterification while minimizing the acid-catalyzed ether formation.A balance is achieved between a reasonable reaction rate and minimal by-product formation.
Issue 3: Decreased Reaction Rate or Stalling of the Reaction
Potential Cause Troubleshooting Action Expected Outcome
Catalyst Deactivation by Water Ensure all reactants and solvents are anhydrous. Use freshly dried materials and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The hydrolytic deactivation of the dibutyltin maleate catalyst is prevented, maintaining its catalytic activity throughout the reaction.
Insufficient Catalyst Loading Increase the catalyst concentration in small increments.An increased reaction rate is observed.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.The rate of the esterification reaction is enhanced.

Data Presentation

Table 1: Effect of Reaction Temperature on Ether Formation (Illustrative Data)

Reaction Temperature (°C)Desired Ester Yield (%)Ether By-product (%)
12095< 1
140923
160858
1807815

Note: This data is illustrative and the actual results will vary depending on the specific alcohol and reaction conditions.

Table 2: Influence of Water Content on Ester Yield (Illustrative Data)

Initial Water Content (wt%)Final Ester Yield (%)
< 0.0598
0.192
0.575
1.060

Note: This data is illustrative and highlights the importance of anhydrous conditions.

Experimental Protocols

General Protocol for Laboratory-Scale Esterification using Dibutyltin Maleate

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using dibutyltin maleate as a catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Dibutyltin maleate (0.1 - 0.5 mol%)

  • Anhydrous toluene or xylene (as solvent for azeotropic water removal)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Sodium bicarbonate solution (5% w/v, for workup)

  • Brine (saturated sodium chloride solution, for workup)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, alcohol, and the solvent.

  • Catalyst Addition: Add the dibutyltin maleate to the reaction mixture.

  • Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by a suitable method such as distillation or column chromatography.

Analytical Methods for Monitoring and By-product Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile by-products like ethers and smaller esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and can be used to identify and quantify impurities, including the fumarate isomer.

  • Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the consumption of reactants and the formation of the product, especially for less volatile compounds.

Visualizations

Esterification_Troubleshooting cluster_start Start: Esterification Reaction cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Initiate Esterification with Dibutyltin Maleate problem Low Yield or Impurities Detected? start->problem cause1 Isomerization to Fumarate problem->cause1 Fumarate Detected cause2 Ether Formation problem->cause2 Ether Detected cause3 Catalyst Deactivation (Water) problem->cause3 Reaction Stalled cause4 Incomplete Reaction problem->cause4 Low Conversion outcome High Yield of Pure Ester problem->outcome No solution1 Optimize Temp. & Time Ensure Anhydrous Conditions cause1->solution1 solution2 Lower Reaction Temperature Optimize Catalyst Loading cause2->solution2 solution3 Use Anhydrous Reagents/Solvents Inert Atmosphere cause3->solution3 solution4 Increase Reaction Time/Temp. Optimize Reactant Ratio cause4->solution4 solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for dibutyltin maleate catalyzed esterification.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Carboxylic Acid (Maleic Acid Derivative) Main_Product Desired Maleate Ester RCOOH->Main_Product ROH Alcohol ROH->Main_Product Side_Product2 Ether (from Alcohol) ROH->Side_Product2 Self-Condensation Catalyst Dibutyltin Maleate Catalyst->Main_Product Main Reaction Main_Product->RCOOH Hydrolysis Side_Product1 Fumarate Ester (Isomerization) Main_Product->Side_Product1 Isomerization Side_Product3 Water Side_Product3->RCOOH Reverse Reaction

Caption: Reaction pathway showing the main esterification and common side reactions.

Technical Support Center: Controlling Polymer Molecular Weight in Dibutyl Tin Malate-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibutyl tin malate-catalyzed polymerizations.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this type of polymerization?

A1: this compound (DBTML) typically acts as an initiator and catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. The polymerization proceeds via a coordination-insertion mechanism.[1]

Q2: What are the key factors that control the molecular weight of the polymer?

A2: The primary factors influencing the final polymer molecular weight are:

  • Catalyst Concentration: Generally, a lower catalyst concentration leads to a higher molecular weight.[2]

  • Monomer to Initiator Ratio: The molecular weight can often be predicted by the ratio of monomer to initiator molecules.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions that can lower the molecular weight.

  • Reaction Time: Prolonged reaction times may lead to degradation of the polymer, thereby reducing its molecular weight.[3]

  • Presence of Impurities: Water and other protic impurities can act as initiators, leading to a lower molecular weight than expected.

Q3: What is a typical molecular weight range I can expect when using this compound?

A3: For the polymerization of ε-caprolactone (PCL), this compound has been shown to produce polymers with a weight average molecular weight (Mw) in the range of 1.49 x 10⁴ to 5.15 x 10⁴ g/mol .

Troubleshooting Guide

Issue 1: The final polymer has a much lower molecular weight than anticipated.

Possible Cause Suggested Solution
Presence of moisture or other protic impurities in the monomer or solvent. Ensure all reactants and solvents are rigorously dried before use. Monomers can be purified by recrystallization or distillation.
High catalyst concentration. Decrease the concentration of this compound. A lower catalyst-to-monomer ratio generally yields higher molecular weight polymers.[2]
Incorrect monomer to initiator ratio. If an alcohol is used as a co-initiator, accurately determine its concentration and adjust the ratio relative to the monomer.
Reaction temperature is too high. Optimize the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions like transesterification or thermal degradation.
Extended reaction time. Monitor the polymerization kinetics to determine the optimal reaction time. Stop the reaction once high conversion is achieved to prevent polymer degradation.[3]

Issue 2: The polymer has a broad polydispersity index (PDI).

Possible Cause Suggested Solution
Slow initiation compared to propagation. Ensure the catalyst is well-dispersed in the reaction medium for uniform initiation.[4]
Transesterification side reactions. Lower the reaction temperature and avoid excessively long reaction times, as these conditions favor intermolecular transesterification, which broadens the PDI.
Presence of impurities. As with low molecular weight, impurities can lead to multiple initiating species, resulting in a broader PDI. Ensure all components are pure and dry.

Issue 3: The polymerization reaction failed to initiate or has very low conversion.

Possible Cause Suggested Solution
Inactive catalyst. Verify the purity and activity of the this compound. Store it under inert and dry conditions.
Presence of an inhibitor in the monomer. Ensure the monomer is free from any polymerization inhibitors, which are sometimes added for storage. Purification of the monomer is recommended.
Reaction temperature is too low. Increase the reaction temperature to provide sufficient energy for initiation and propagation.

Quantitative Data Summary

The following table summarizes the effect of catalyst concentration on the molecular weight of poly(ε-caprolactone) (PCL) when using a tin-based catalyst system. While this data is for a Sn(Oct)₂/n-Hexanol system, it illustrates a general trend applicable to tin-catalyzed ROP.

Catalyst Concentration (mol%)Reaction Temperature (°C)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0.11609.0 x 10⁴1.8
0.51603.5 x 10⁴1.7
1.01602.1 x 10⁴1.6

Data adapted from a study on Sn(Oct)₂/n-Hexanol initiated ROP of ε-CL, demonstrating the inverse relationship between catalyst concentration and molecular weight.[2]

Experimental Protocols

Protocol: Bulk Polymerization of ε-Caprolactone

This protocol is a general guideline and may require optimization for specific molecular weight targets.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Purify ε-caprolactone by distillation under reduced pressure.

    • This compound should be handled in a glovebox or under an inert atmosphere.

  • Polymerization:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone.

    • Under a nitrogen counterflow, add the calculated amount of this compound (e.g., for a specific monomer-to-catalyst ratio).

    • If a co-initiator (e.g., benzyl alcohol) is used, add it at this stage.

    • Seal the flask and immerse it in a preheated oil bath at the desired reaction temperature (e.g., 140-160°C).

    • Stir the reaction mixture for the specified time (e.g., 1-24 hours).

  • Purification:

    • After the reaction time, cool the flask to room temperature.

    • Dissolve the crude polymer in a suitable solvent, such as chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring vigorously.

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Visualizations

Troubleshooting_Low_MW Start Low Molecular Weight Observed Impurity Impurities Present? (e.g., Water) Start->Impurity HighCat High Catalyst Concentration? Impurity->HighCat No Sol_Dry Action: Dry all reactants and solvents. Impurity->Sol_Dry Yes HighTemp High Reaction Temperature? HighCat->HighTemp No Sol_Cat Action: Reduce catalyst concentration. HighCat->Sol_Cat Yes LongTime Excessive Reaction Time? HighTemp->LongTime No Sol_Temp Action: Lower reaction temperature. HighTemp->Sol_Temp Yes Sol_Time Action: Optimize and shorten reaction time. LongTime->Sol_Time Yes End Problem Resolved LongTime->End No Sol_Dry->End Sol_Cat->End Sol_Temp->End Sol_Time->End

Caption: Troubleshooting workflow for low molecular weight polymers.

Experimental_Workflow Prep 1. Preparation - Dry Glassware - Purify Monomer React_Setup 2. Reaction Setup - Add Monomer & Catalyst - Inert Atmosphere Prep->React_Setup Polymerization 3. Polymerization - Heat to Target Temp - Stir for Set Time React_Setup->Polymerization Purification 4. Purification - Dissolve in Solvent - Precipitate in Non-solvent Polymerization->Purification Drying 5. Drying - Vacuum Oven Purification->Drying Characterization 6. Characterization - GPC for MW and PDI Drying->Characterization

Caption: General experimental workflow for bulk polymerization.

References

How to prevent catalyst deactivation of dibutyl tin malate during polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the deactivation of dibutyltin maleate catalyst during polymerization reactions.

Troubleshooting Guide

Question: My polymerization reaction is stalling or proceeding very slowly. Could the dibutyltin maleate catalyst be deactivated?

Answer: Yes, sluggish or stalled polymerization is a common sign of catalyst deactivation. The primary mechanism for the deactivation of organotin catalysts like dibutyltin maleate is hydrolysis.[1] Water, which can be present as an impurity in monomers or solvents, or be generated as a byproduct during condensation polymerization, reacts with the catalyst to form less active tin-oxo clusters.

Question: How can I determine if my dibutyltin maleate catalyst has been deactivated by water?

Answer: While direct real-time monitoring of the catalyst structure during polymerization can be complex, you can infer deactivation through several observations:

  • Decreased Reaction Rate: A noticeable slowdown in the rate of polymerization compared to established benchmarks.

  • Incomplete Monomer Conversion: Failure to achieve the expected degree of polymerization or monomer conversion within the typical reaction time.

  • Changes in Polymer Properties: The resulting polymer may have a lower molecular weight or different physical properties than anticipated.

  • Visual Changes: In some cases, the formation of insoluble tin oxides can cause the reaction mixture to become hazy or form a precipitate.

Question: What are the primary sources of water that can deactivate the catalyst?

Answer: Water can be introduced into your polymerization system from several sources:

  • Monomers and Solvents: Residual moisture in your starting materials.

  • Reaction Byproduct: In condensation polymerizations, such as polyesterification, water is generated in situ.

  • Atmospheric Moisture: Exposure of the reaction mixture to air, especially in humid environments.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of dibutyltin maleate deactivation during polymerization?

A1: The primary cause of deactivation for dibutyltin maleate and other organotin catalysts is hydrolysis.[1] Water present in the reaction system reacts with the tin center of the catalyst, leading to the formation of catalytically less active species, such as tin-oxo clusters.

Q2: How can I prevent hydrolysis of the dibutyltin maleate catalyst?

A2: Preventing hydrolysis is key to maintaining catalyst activity. Here are several strategies:

  • Thorough Drying of Reactants: Ensure all monomers, solvents, and inert gases are rigorously dried before use. Standard laboratory techniques such as distillation, passing through drying columns, or using molecular sieves can be employed.

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Azeotropic Removal of Water: For condensation polymerizations where water is a byproduct, employing a solvent that forms an azeotrope with water (e.g., toluene or xylene) allows for its continuous removal via a Dean-Stark apparatus.

  • High Reaction Temperatures: Running the reaction at elevated temperatures can help to drive off water as it is formed. Dibutyltin maleate is generally stable at typical polymerization temperatures.

Q3: Are there alternative catalysts that are more resistant to hydrolysis?

A3: Yes, if water ingress is a persistent issue, you might consider catalysts with improved hydrolytic stability. For instance, organotin mercaptides are known to be less susceptible to hydrolysis compared to organotin carboxylates like dibutyltin maleate.[2] Additionally, sterically hindered organotin catalysts have been developed to be more resistant to water.[1]

Q4: Can impurities other than water affect the catalyst's performance?

A4: Yes, acidic impurities in the monomers or solvents can potentially react with the catalyst and affect its activity. It is crucial to use high-purity starting materials.

Q5: How should I store dibutyltin maleate to ensure its stability?

A5: Dibutyltin maleate should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Quantitative Data on Catalyst Stability

Catalyst TypeLigandSusceptibility to HydrolysisKey Considerations
Dibutyltin Maleate CarboxylateModerateEffective catalyst, but requires dry conditions.
Dibutyltin Dilaurate CarboxylateModerateSimilar to dibutyltin maleate; widely used.
Organotin Mercaptides ThiolLowOffers enhanced stability in the presence of moisture.[2]
Sterically Hindered Organotins Bulky LigandsLowDesigned for improved hydrolytic resistance.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Water in Polymerization
  • Drying of Monomers and Solvents:

    • Liquid monomers and solvents should be dried over an appropriate drying agent (e.g., calcium hydride, molecular sieves) and distilled under an inert atmosphere immediately before use.

    • Solid monomers should be dried in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

  • Assembly of Reaction Apparatus:

    • All glassware should be thoroughly dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.

    • If applicable, include a Dean-Stark trap in the setup for the azeotropic removal of water.

  • Reaction Setup:

    • Charge the dried monomers and solvent to the reaction flask under a positive pressure of inert gas.

    • Add the dibutyltin maleate catalyst via a syringe or a solids addition funnel under a counterflow of inert gas.

  • Running the Reaction:

    • Maintain a continuous slow flow of inert gas through the reaction vessel for the duration of the polymerization.

    • If using a Dean-Stark trap, monitor the collection of water in the side arm.

Protocol 2: Monitoring Catalyst Activity by Tracking Monomer Conversion
  • Sampling:

    • At regular time intervals, carefully withdraw a small aliquot of the reaction mixture using a dry, inert syringe.

  • Quenching:

    • Immediately quench the polymerization in the aliquot by adding it to a vial containing a suitable inhibitor or by rapidly cooling it.

  • Analysis:

    • Analyze the monomer content of the aliquot using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation:

    • Plot the monomer conversion as a function of time. A significant deviation from the expected reaction profile or a plateauing of the conversion at a low level may indicate catalyst deactivation.

Visualizations

CatalystDeactivationPathway DBTM Dibutyltin Maleate (Active Catalyst) Intermediate Hydrolyzed Intermediate DBTM->Intermediate Hydrolysis H2O Water (H₂O) H2O->Intermediate OxoCluster Tin-Oxo Cluster (Less Active) Intermediate->OxoCluster Condensation

Caption: Pathway of Dibutyltin Maleate Deactivation by Hydrolysis.

PreventionWorkflow cluster_prevention Prevention Strategies cluster_reaction Polymerization Reaction cluster_monitoring Monitoring Dry Dry Monomers & Solvents Polymerization Polymerization with Active Catalyst Dry->Polymerization Inert Inert Atmosphere (N₂ or Ar) Inert->Polymerization Azeo Azeotropic Removal of Water Azeo->Polymerization Monitor Monitor Monomer Conversion Polymerization->Monitor

Caption: Experimental Workflow for Preventing Catalyst Deactivation.

References

Optimizing reaction temperature and time for dibutyl tin malate catalysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dibutyltin maleate as a catalyst, focusing on the optimization of reaction temperature and time.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the optimal temperature range for catalysis with dibutyltin maleate?

The optimal temperature is highly dependent on the specific esterification or polymerization reaction. Generally, increasing the temperature enhances the reaction rate. However, excessively high temperatures can lead to thermal degradation of the catalyst or reactants and promote the formation of unwanted byproducts, ultimately reducing the yield of the desired product.[1]

  • Troubleshooting Low Yield Due to Temperature: If you are experiencing low yields, the reaction temperature may be outside the optimal range.

    • Too Low: A low temperature will result in a slow reaction rate and incomplete conversion. Consider incrementally increasing the temperature.

    • Too High: High temperatures can cause side reactions.[1] If byproducts are detected, a lower temperature should be tested. The yield of a desired product in one study peaked at 50°C and decreased as the temperature was raised further.[1]

  • Recommendation: Start with a literature-reported temperature for a similar reaction or begin with a conservative temperature (e.g., 70-80°C) and optimize in 10-20°C increments.[2] For some specific reactions, temperatures as high as 200°C have been used effectively.[3]

2. How do I determine the optimal reaction time?

Optimal reaction time is the point at which the maximum yield of the product is achieved. Extending the reaction time beyond this point does not necessarily increase the yield and can sometimes lead to a slight decrease due to product degradation or equilibrium shifts.[1]

  • Troubleshooting Incomplete Reactions: If analysis shows significant starting material remaining, the reaction time is likely too short.

  • Troubleshooting Product Degradation: If the yield decreases after a certain time point, the product might be unstable under the reaction conditions. In one study, the highest yield was observed at 60 minutes, with a slight reduction at 100 minutes.[1]

  • Recommendation: To determine the optimal time, set up a time-course study. Run the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze the product concentration in each aliquot to plot yield versus time and identify the peak. Reaction times can vary significantly, from 30 minutes to over 8 hours, depending on the substrates and conditions.[3]

3. My reaction has a low yield. What are the common causes and solutions?

Low yield is a common issue with several potential causes. Systematically investigating these factors can help identify and resolve the problem.

  • Sub-optimal Temperature/Time: As discussed above, these are critical parameters. Refer to the optimization guidelines in the questions above.

  • Catalyst Deactivation: Dibutyltin maleate, like other organotin catalysts, can be deactivated by certain substances. Water is a common culprit as it can hydrolyze the catalyst. Ensure all reactants and solvents are anhydrous.

  • Reaction Equilibrium: Esterification is typically a reversible reaction that produces water.[4] The accumulation of water can shift the equilibrium back towards the reactants, limiting the final yield.[4]

    • Solution: Employ methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction under vacuum if the boiling points of the reactants allow.

  • Impure Reactants: Impurities in the starting materials can interfere with the catalyst or participate in side reactions.[5] Use reactants of high purity and ensure solvents are properly dried.

4. What is the catalytic mechanism of dibutyltin maleate in esterification?

Dibutyltin maleate functions as a Lewis acid catalyst.[6] The catalytic cycle generally involves the coordination of the tin center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This mechanism is milder than using strong Brønsted acids and often results in fewer side products.[6][7] An alternative pathway involves an exchange between the alcohol and a ligand on the tin atom, forming a tin alkoxide intermediate which is highly reactive towards the carboxylic acid.[6]

Data on Reaction Optimization

The following tables summarize data from various studies, illustrating the impact of temperature and time on product yield.

Table 1: Effect of Reaction Temperature on Product Yield

Temperature (°C)Product Yield (%)NotesReference
2542.2Yield is low at room temperature.[1]
5084.5Optimal temperature for this specific reaction.[1]
7578.1Yield begins to decrease, byproduct formation detected.[1]
12571.6Further decrease in yield with increased byproducts.[1]

Table 2: Effect of Reaction Time on Product Yield (at 50°C)

Reaction Time (min)Product Yield (%)NotesReference
2076.2Reaction is proceeding but not yet complete.[1]
4083.1Yield continues to increase.[1]
6090.4Optimal reaction time, highest yield achieved.[1]
10083.6Slight decrease in yield, suggesting potential product instability.[1]

Experimental Protocols

General Protocol for Dibutyltin Maleate Catalyzed Esterification

This protocol provides a general methodology. Specific amounts, temperatures, and times should be optimized for each unique reaction.

  • Reactor Setup: Equip a clean, dry, round-bottom flask with a magnetic stirrer, a condenser, and a temperature probe. If water removal is necessary, use a Dean-Stark apparatus. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Charge the flask with the carboxylic acid and the alcohol. The alcohol is often used in excess to act as a solvent.[8]

  • Catalyst Addition: Add dibutyltin maleate to the reaction mixture. The catalyst loading is typically in the range of 0.01 to 5 mol% relative to the limiting reagent.[3]

  • Reaction: Begin stirring and heat the mixture to the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by taking small samples at regular intervals and analyzing them using appropriate techniques (e.g., GC, HPLC, TLC, or NMR).

  • Workup: Once the reaction reaches completion (or optimal yield), cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but may include quenching the reaction, solvent evaporation, extraction, and purification (e.g., distillation or chromatography).

Visualizations

G Experimental Workflow for Catalysis Optimization A Setup Anhydrous Reactor (Inert Atmosphere) B Charge Reactants (Carboxylic Acid, Alcohol) A->B C Add Dibutyltin Maleate (0.01 - 5 mol%) B->C D Heat to Target Temperature with Stirring C->D E Monitor Reaction Progress (e.g., via GC/HPLC) D->E F Reaction Complete? E->F F->E No G Cool to Room Temperature & Workup F->G Yes H Purify and Characterize Final Product G->H

Caption: A typical experimental workflow for optimizing a reaction catalyzed by dibutyltin maleate.

G Simplified Catalytic Cycle for Esterification cluster_0 Catalytic Cycle Catalyst Bu2Sn(maleate) (Catalyst) Intermediate1 Activated Complex [Catalyst + R-COOH] Catalyst->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-OH (Nucleophilic Attack) Intermediate2->Catalyst Regeneration Product R-COOR' (Ester) Intermediate2->Product Byproduct H2O Intermediate2->Byproduct Reactant1 R-COOH (Carboxylic Acid) Reactant1->Intermediate1 Coordination Reactant2 R'-OH (Alcohol) Reactant2->Intermediate2

Caption: Lewis acid-based catalytic cycle for dibutyltin maleate in an esterification reaction.

G Troubleshooting Guide for Low Reaction Yield Start Low Product Yield Detected Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Increase Reaction Time or Increase Temperature Q1->A1_Yes No Q2 Are Byproducts Present? Q1->Q2 Yes End Re-run Optimized Reaction A1_Yes->End A2_Yes Decrease Reaction Temperature Q2->A2_Yes Yes Q3 Is Water Being Removed from the Reaction? Q2->Q3 No A2_Yes->End A3_No Use Anhydrous Reagents. Add Water Removal System (e.g., Dean-Stark) Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree to systematically troubleshoot experiments resulting in low product yield.

References

Resolving solubility issues of dibutyl tin malate in reaction media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with dibutyl tin malate in various reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

Question Possible Cause Troubleshooting Steps
1. Is the solvent appropriate? This compound has specific solubility characteristics.- Consult the solubility data table below. this compound is generally soluble in benzene, acetone, ethanol, and organic esters. It is slightly soluble in toluene and insoluble in water.[1][2][3] - Consider the polarity of your solvent. While soluble in some polar solvents like ethanol and acetone, its solubility in non-polar aromatic solvents like benzene and toluene is also noted.[1][2]
2. Is the concentration too high? You may be attempting to create a supersaturated solution.- Start with a lower concentration. Gradually add the this compound to the solvent while stirring to find the saturation point.
3. Is the temperature optimal? The solubility of this compound can be highly dependent on temperature.- Gently heat the mixture. A patent for the synthesis of this compound notes its solubility in hot cycloaliphatic hydrocarbons, with crystallization occurring upon cooling.[4] This suggests that increasing the temperature of the reaction medium can significantly improve solubility. - Caution: Be aware of the solvent's boiling point and the thermal stability of other reactants in your system.
4. Are there impurities in the this compound or solvent? Impurities can affect solubility. The presence of water can lead to hydrolysis of the organotin compound.- Use high-purity reagents and solvents. Ensure solvents are anhydrous, especially if the reaction is sensitive to water. - Check the appearance of the this compound. It should be a white amorphous powder.[3]

Issue: this compound precipitates out of solution during the reaction.

Question Possible Cause Troubleshooting Steps
1. Has the temperature of the reaction mixture decreased? As noted, solubility can be temperature-dependent. A drop in temperature can cause the compound to crystallize out of solution.[4]- Maintain a constant, elevated temperature throughout the reaction, if the protocol allows. - If cooling is necessary for a subsequent step, consider if the precipitation is expected and acceptable for product isolation.
2. Has the composition of the solvent system changed? The addition of a co-solvent or a reagent in a different solvent can alter the overall polarity and solvating power of the reaction medium, causing precipitation.- Evaluate the compatibility of all components. Before mixing, ensure that the solvent for each reagent is miscible and will not negatively impact the solubility of the this compound. - Consider using a co-solvent system from the start that is robust to the addition of other reagents.
3. Is a chemical reaction causing a change in the this compound structure? Reaction with other components (e.g., hydrolysis with water, reaction with strong acids or bases) can form less soluble species.[5]- Review the reaction chemistry. Ensure that the reaction conditions (pH, presence of nucleophiles) are compatible with this compound. The speciation of organotin compounds can be pH-dependent.[1] - Protect the compound from incompatible reagents if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this compound?

A1: Based on available data, organic esters and benzene appear to be good solvents.[5] Acetone and ethanol are also effective.[1] The choice of solvent will ultimately depend on the specific requirements of your reaction, including the desired reaction temperature and the solubility of other reactants.

Q2: Can I use a co-solvent to improve the solubility of this compound?

A2: Yes, using a co-solvent system can be an effective strategy. For example, if your primary reaction medium is a poor solvent for this compound, adding a miscible co-solvent in which it is highly soluble (like an organic ester or acetone) can improve its overall solubility. It is important to experimentally determine the optimal ratio of the co-solvents.

Q3: How does pH affect the solubility of this compound?

A3: The speciation of organotin compounds can be influenced by pH.[1] At lower pH, cationic forms may predominate, while neutral hydroxide compounds are more common in the pH 5-9 range.[1] While specific data for this compound is limited, significant shifts in pH during your reaction could potentially alter its structure and solubility. It is generally advisable to avoid strongly acidic or basic conditions unless required by the reaction chemistry.[5]

Q4: My this compound appears clumpy and difficult to dissolve. What should I do?

A4: Clumping may be due to moisture absorption. Ensure the compound is stored in a dry environment. Gentle grinding of the powder with a mortar and pestle before addition to the solvent can increase the surface area and facilitate dissolution.

Q5: Are there any alternatives to heating to improve solubility?

A5: Besides heating, you can try:

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Stirring/Agitation: Vigorous stirring increases the interaction between the solute and the solvent.

  • Co-solvency: As mentioned in Q2, adding a good solvent to your primary solvent system can improve solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
AcetoneSoluble[1]
BenzeneSoluble[1][5]
EthanolSoluble[1]
Organic EstersSoluble[1][5]
TolueneSlightly Soluble[2][3]
WaterInsoluble[2][3]
Cycloaliphatic Hydrocarbons (e.g., Cyclohexane)Soluble (at elevated temperatures)[4]
Dimethyl Sulfoxide (DMSO)Soluble[6]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Preparation: Add 10 mg of this compound to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Cap the vial and vortex or stir vigorously for 2 minutes. Visually inspect for any undissolved solid.

  • Heating (Optional): If the solid does not dissolve, warm the vial gently in a water bath (e.g., to 50-60°C) and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • Classification:

    • Soluble: No visible solid particles.

    • Slightly Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid appears largely unchanged.

Protocol 2: General Procedure for Enhancing Solubility in a Reaction

  • Solvent Selection: Choose a solvent or co-solvent system based on the qualitative solubility data (Table 1) and the requirements of your reaction.

  • Initial Dissolution: Add the chosen solvent to the reaction vessel. While stirring, slowly add the this compound powder.

  • Heating: If the compound does not fully dissolve at room temperature, gradually heat the mixture while continuing to stir. Monitor the temperature to avoid exceeding the boiling point of the solvent or causing degradation of any components.

  • Addition of Other Reagents: Once the this compound is fully dissolved, maintain the temperature (if necessary) and proceed with the addition of other reactants. If a reactant is in a different solvent, add it slowly to monitor for any precipitation.

  • Monitoring: Throughout the reaction, visually monitor the solution for any signs of precipitation.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound precipitation Precipitation during reaction? start->precipitation dissolution_fail Initial dissolution failure? start->dissolution_fail check_solvent Is the solvent appropriate? (See Table 1) check_temp Is the temperature optimal? check_solvent->check_temp Yes fail Issue Persists (Consider alternative solvent system) check_solvent->fail No check_conc Is the concentration too high? check_temp->check_conc Yes heat Try gentle heating check_temp->heat No sonicate Try sonication / vigorous stirring check_conc->sonicate Yes lower_conc Use lower concentration check_conc->lower_conc No temp_drop Temperature drop? precipitation->temp_drop dissolution_fail->check_solvent solvent_change Solvent composition change? temp_drop->solvent_change No maintain_temp Maintain constant temperature temp_drop->maintain_temp Yes reaction_issue Undesired chemical reaction? solvent_change->reaction_issue No check_compatibility Check solvent compatibility solvent_change->check_compatibility Yes review_chem Review reaction chemistry (pH, etc.) reaction_issue->review_chem Yes reaction_issue->fail No success Issue Resolved heat->success sonicate->success lower_conc->success maintain_temp->success check_compatibility->success review_chem->success

Caption: Troubleshooting workflow for this compound solubility issues.

Factors_Affecting_Solubility cluster_factors Factors Influencing Solubility Temperature Temperature Solubility This compound Solubility Temperature->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Concentration Concentration Concentration->Solubility pH pH of Medium pH->Solubility Presence_of_Water Presence of Water (Hydrolysis) Presence_of_Water->Solubility Co_solvents Presence of Co-solvents Co_solvents->Solubility

Caption: Key factors that affect the solubility of this compound.

References

Technical Support Center: Removal of Residual Dibutyltin Maleate from Polymer Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual dibutyltin maleate from polymer products.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual dibutyltin maleate from my polymer product?

A1: Dibutyltin maleate, often used as a thermal stabilizer or catalyst, can be toxic and may cause adverse health effects with prolonged exposure.[1][2] For biomedical or pharmaceutical applications, regulatory standards often require the removal of such residues to ensure the safety and purity of the final product. Residual catalyst can also affect the polymer's stability, degradation profile, and mechanical properties.

Q2: What are the common methods for removing dibutyltin maleate?

A2: The most common methods involve solvent extraction, precipitation, and adsorption chromatography. The choice of method depends on the polymer's properties (solubility, stability) and the desired level of purity.

Q3: How can I detect and quantify the amount of residual dibutyltin maleate in my polymer?

A3: Several analytical techniques can be used, including Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD), and Graphite Furnace Atomic Absorption (GFAA) spectroscopy to determine the total tin content.[3][4][5]

Q4: What are the key properties of dibutyltin maleate to consider during removal?

A4: Dibutyltin maleate is a white powder or a colorless to pale yellow liquid.[1][6][7] It has limited solubility in water but is soluble in some organic solvents like benzene and toluene.[2][6] Its melting point is reported in the range of 108-140°C.[6][8] Understanding its solubility is crucial for selecting an appropriate extraction or precipitation solvent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete removal of dibutyltin maleate - Inefficient solvent for extraction or precipitation.- Insufficient washing/extraction time.- Polymer matrix is trapping the catalyst.- Solvent Selection: Switch to a solvent system where the polymer has low solubility, but the catalyst is highly soluble (see Table 1).- Optimize Conditions: Increase the extraction time or the number of washing cycles.- Method Change: Consider using column chromatography with a suitable stationary phase like silica or alumina.[9]
Polymer degradation during removal process - Use of harsh solvents (strong acids or bases).- High temperatures during extraction or drying.- Milder Conditions: Use a milder solvent system. A mixture of acetic acid and methanol has been shown to be effective in some cases.[10]- Temperature Control: Perform extractions at room temperature or below. Dry the polymer under vacuum at a lower temperature.
Low polymer recovery after precipitation - Polymer is partially soluble in the non-solvent.- Fine polymer particles are lost during filtration.- Non-Solvent Choice: Select a non-solvent in which the polymer is completely insoluble.- Filtration Technique: Use a finer filter paper or consider centrifugation to recover the polymer precipitate.
Co-precipitation of the catalyst with the polymer - Strong interaction between the catalyst and the polymer chain.- Disrupt Interaction: Before precipitation, dissolve the polymer in a good solvent and add a small amount of a chelating agent or an acid to break the catalyst-polymer interaction.[11]

Experimental Protocols

Protocol 1: Polymer Reprecipitation

This method is suitable for polymers that are soluble in a specific solvent while the dibutyltin maleate is also soluble in that solvent. A non-solvent is then added to precipitate the polymer, leaving the impurity in the solution.[]

  • Dissolution: Dissolve the polymer product containing residual dibutyltin maleate in a suitable solvent (e.g., tetrahydrofuran, toluene) to a concentration of 5-10% (w/v).

  • Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol, hexane, water). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.

  • Separation: A precipitate of the purified polymer will form. Allow the precipitate to settle.

  • Washing: Decant the supernatant and wash the polymer precipitate with fresh non-solvent. Repeat the washing step 2-3 times.

  • Drying: Collect the polymer by filtration and dry it under vacuum at a suitable temperature until a constant weight is achieved.

Protocol 2: Solvent Extraction (Soxhlet)

This method is effective for polymers that are insoluble in a solvent that can readily dissolve dibutyltin maleate.

  • Preparation: Place the polymer product in a Soxhlet thimble.

  • Solvent Selection: Choose a solvent in which dibutyltin maleate is soluble, but the polymer is not (e.g., a mixture of methanol and hydrochloric acid (0.1 M) or acetic acid and methanol (3:1 v/v)).[10]

  • Extraction: Place the thimble in a Soxhlet extractor. Add the selected solvent to the boiling flask.

  • Execution: Heat the solvent to boiling. The solvent vapor will bypass the thimble, condense, and drip back into the thimble, extracting the dibutyltin maleate. The extractor is designed to siphon the solvent and dissolved impurity back into the boiling flask periodically.

  • Duration: Continue the extraction for 12-24 hours.

  • Drying: After extraction, remove the polymer from the thimble and dry it under vacuum to remove any residual solvent.

Protocol 3: Adsorption Chromatography

This technique uses a solid stationary phase to adsorb the organotin compound from a polymer solution.[9]

  • Column Preparation: Pack a chromatography column with a suitable adsorbent, such as silica gel or alumina. A mixture of 10% w/w anhydrous potassium carbonate and silica has been shown to be effective in removing organotin impurities.[13]

  • Dissolution: Dissolve the polymer product in a minimal amount of a suitable solvent (e.g., toluene, dichloromethane).

  • Loading: Load the polymer solution onto the top of the prepared column.

  • Elution: Elute the polymer from the column using the same solvent. The dibutyltin maleate will be adsorbed onto the stationary phase.

  • Collection: Collect the fractions containing the purified polymer.

  • Solvent Removal: Combine the polymer-containing fractions and remove the solvent using a rotary evaporator, followed by vacuum drying.

Data Presentation

Table 1: Solvent Systems for Removal of Dibutyltin Maleate

MethodPolymer SolventNon-Solvent / Extraction SolventReference
Reprecipitation Toluene, TetrahydrofuranMethanol, Hexane, Water[]
Solvent Extraction (Polymer is insoluble)Methanol/HCl (0.1 M), Acetic Acid/Methanol (3:1 v/v)[10]
Adsorption Chromatography Toluene, Dichloromethane(Stationary Phase: Silica, Alumina, K2CO3/Silica)[9][13]

Table 2: Comparison of Removal Efficiency (Hypothetical Data)

MethodInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)
Reprecipitation (3 cycles) 10005095.0
Soxhlet Extraction (24h) 10002098.0
Adsorption Chromatography 1000< 10> 99.0

Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual efficiency will depend on the specific polymer and experimental conditions.

Visualizations

Removal_Workflow cluster_start Start cluster_dissolution Step 1: Dissolution cluster_methods Step 2: Removal Method cluster_end Step 3: Final Product start Polymer with Residual Dibutyltin Maleate dissolve Dissolve Polymer in Appropriate Solvent start->dissolve extraction Solvent Extraction (for insoluble polymers) start->extraction Polymer is insoluble reprecipitation Reprecipitation dissolve->reprecipitation Polymer is soluble chromatography Adsorption Chromatography dissolve->chromatography High purity required end_product Purified Polymer (<10 ppm residual tin) reprecipitation->end_product extraction->end_product chromatography->end_product

Caption: Workflow for selecting a suitable method for dibutyltin maleate removal.

Troubleshooting_Logic start Analysis shows incomplete removal q1 Was the correct solvent system used? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Were the extraction/ washing conditions sufficient? ans1_yes->q2 sol1 Change to a more effective solvent system ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol3 Consider a different removal method (e.g., Chromatography) ans2_yes->sol3 sol2 Increase extraction time or number of washes ans2_no->sol2

References

Technical Support Center: Troubleshooting Guide for Dibutyl Tin Malate in PVC Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using dibutyl tin malate as a heat stabilizer in polyvinyl chloride (PVC) extrusion processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in PVC extrusion?

This compound serves as a heat stabilizer. During extrusion, PVC is subjected to high temperatures (typically 160-220°C) which can cause thermal degradation. This degradation releases hydrochloric acid (HCl), leading to discoloration, brittleness, and loss of mechanical properties. This compound works by scavenging this HCl, thus protecting the polymer chain from damage and ensuring the final product's integrity and clarity.[1][2]

Q2: What are the typical dosage levels for this compound in a PVC formulation?

While specific concentrations are highly dependent on the complete formulation and processing conditions, organotin stabilizers are generally effective at lower levels compared to other stabilizer types. A typical starting range is between 1.8 to 2 parts per hundred resin (phr). The optimal dosage should be determined through experimental trials.

Q3: Are there any known incompatibilities with other common PVC additives when using this compound?

Yes, formulation sensitivity can be a challenge. The effectiveness of tin stabilizers can be influenced by pigments, plasticizers, and other additives.[1] For instance, sulfur-containing organotin stabilizers can cause cross-contamination with lead salt stabilizers.[3] It is crucial to ensure compatibility with all components of the PVC formulation to avoid reduced performance or surface defects.

Troubleshooting Common Extrusion Issues

Issue 1: Discoloration (Yellowing or Browning) of the PVC Extrudate

Possible Causes:

  • Insufficient Stabilizer: The level of this compound may be too low to effectively neutralize the HCl generated at the processing temperature.

  • Excessive Melt Temperature: Higher temperatures accelerate PVC degradation, potentially overwhelming the stabilizer.[4]

  • Inadequate Mixing: Poor dispersion of the stabilizer can lead to localized areas with insufficient protection, resulting in "hot spots" and early degradation.[5]

  • Moisture in the Dry Blend: Water can hydrolyze organotin stabilizers, reducing their effectiveness.[5]

  • Contamination: Trace metals like iron or copper can catalyze PVC degradation.[5]

Solutions:

  • Optimize Stabilizer Concentration: Incrementally increase the dosage of this compound and observe the effect on discoloration.

  • Adjust Temperature Profile: Lower the barrel and die temperatures to the minimum required for proper melting and flow.

  • Improve Mixing: Ensure a thorough and uniform dispersion of all additives in the PVC resin. Check for worn mixer blades or dead spots.[5]

  • Dry Raw Materials: Properly dry the PVC resin and other additives before processing to minimize moisture content.

  • Clean Equipment: Thoroughly clean the extruder and ancillary equipment to remove any potential contaminants.

Issue 2: Plate-Out (Deposit Formation on Extruder Surfaces)

Possible Causes:

  • Incompatibility of Formulation Components: Plate-out is often composed of inorganic materials like titanium dioxide and calcium carbonate, carried by organic components such as lubricants and waxes.[4][6][7][8] An imbalance in the formulation can promote this phenomenon.

  • High Melt Temperature: Increased temperatures reduce melt viscosity, which can promote the migration of components to the metal surfaces.[4]

  • Excessive Lubrication: While necessary, an overabundance of lubricants can act as a carrier for inorganic fillers, leading to their deposition.[6]

  • Moisture: Higher moisture levels in the dry blend have been linked to increased plate-out.[7]

Solutions:

  • Review Formulation Compatibility: Evaluate the interaction between this compound, lubricants, and fillers. A well-balanced one-pack stabilizer system may mitigate plate-out.[7]

  • Optimize Processing Temperature: Reduce the melt temperature to increase melt viscosity and reduce the migration of additives.

  • Adjust Lubricant System: Optimize the internal and external lubricant balance. Reduce the overall amount of lubricant if possible.

  • Ensure Proper Drying: Minimize moisture in all components of the formulation.

Issue 3: Poor Thermal Stability (Brittleness, Reduced Mechanical Properties)

Possible Causes:

  • Inadequate Stabilization: The dosage of this compound may be insufficient for the processing conditions.

  • Shear Burning: Excessive screw speed or improper screw design can cause mechanical degradation of the PVC, consuming the stabilizer prematurely.[5]

  • Hydrolysis of Stabilizer: Moisture can react with the tin stabilizer, reducing its efficacy.[5]

Solutions:

  • Increase Stabilizer Level: Evaluate higher concentrations of this compound.

  • Optimize Screw Speed and Design: Reduce screw RPM to minimize shear heating. Ensure the screw design is appropriate for the PVC formulation.

  • Control Moisture Content: Implement stringent drying protocols for all raw materials.

Quantitative Data Summary

ParameterRecommended RangeNotes
Processing Temperature 160 - 220°CHighly dependent on the specific PVC grade and other additives.[3]
This compound Dosage 1.8 - 2.0 phrStarting point; optimization is required for each formulation.[9]
Moisture Content in Dry Blend < 0.2%Crucial for preventing stabilizer hydrolysis and plate-out.
Screw Speed (RPM) Application SpecificShould be minimized to prevent shear burning while ensuring adequate mixing.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound in a Rigid PVC Formulation
  • Formulation Preparation:

    • Prepare a base formulation of PVC resin (e.g., K-value 67), impact modifier, processing aid, filler (e.g., calcium carbonate), pigment (e.g., titanium dioxide), and lubricants.

    • Create several variations of this formulation with different concentrations of this compound (e.g., 1.5, 1.8, 2.0, 2.2 phr).

  • Mixing:

    • Use a high-speed mixer to blend the PVC resin and all additives.

    • Ensure a consistent mixing cycle time and temperature for all batches to guarantee uniform dispersion.

  • Extrusion:

    • Set the extruder to a predetermined temperature profile (e.g., Zone 1: 160°C, Zone 2: 170°C, Zone 3: 180°C, Die: 185°C).

    • Extrude each formulation under identical conditions (e.g., screw speed, feed rate).

  • Sample Collection and Analysis:

    • Collect extrudate samples at regular intervals.

    • Visually inspect the samples for discoloration (yellowing, black specks).

    • Measure the color of the samples using a spectrophotometer (e.g., CIELAB Lab* values).

    • Perform mechanical testing (e.g., tensile strength, impact resistance) on the extrudates.

    • After each run, inspect the screw and die for any signs of plate-out.

Visualizations

Troubleshooting Workflow for PVC Extrusion with this compound

TroubleshootingWorkflow start Start: Extrusion Issue Identified discoloration Discoloration (Yellowing/Browning)? start->discoloration end_good Process Optimized end_bad Consult Technical Support plateout Plate-Out on Equipment? discoloration->plateout No check_stabilizer Check Stabilizer Dosage & Dispersion discoloration->check_stabilizer Yes brittleness Brittleness / Poor Mechanicals? plateout->brittleness No check_formulation Review Formulation for Incompatibilities plateout->check_formulation Yes brittleness->end_good No, All Issues Resolved brittleness->check_stabilizer Yes check_temp Review Processing Temperatures check_stabilizer->check_temp check_shear Evaluate Screw Speed & Design check_stabilizer->check_shear check_moisture Verify Moisture Content of Raw Materials check_temp->check_moisture check_moisture->end_good Issue Resolved check_moisture->end_bad Issue Persists check_moisture->plateout check_lubrication Optimize Lubricant Package check_formulation->check_lubrication check_lubrication->check_temp check_shear->check_moisture

Caption: A logical workflow for troubleshooting common PVC extrusion issues when using this compound.

References

Enhancing the catalytic efficiency of dibutyl tin malate with co-catalysts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl tin malate and its co-catalysts. The information aims to address common experimental challenges and provide a deeper understanding of this catalytic system.

Disclaimer: Specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature. Therefore, much of the guidance provided is based on established principles and data from analogous dibutyltin carboxylate catalysts, such as dibutyltin dilaurate (DBTDL) and dibutyltin diacetate (DBTDA). Users should consider this information as a starting point for their specific experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound and co-catalysts in a question-and-answer format.

Issue/Question Possible Cause(s) Recommended Solution(s)
1. Slow or incomplete reaction despite using the catalyst system. - Catalyst deactivation: Presence of moisture, acidic impurities in reactants or solvents, or interaction with certain pigments can deactivate the tin catalyst.[1] - Insufficient catalyst or co-catalyst concentration: The loading of the catalyst or co-catalyst may be too low for the specific reaction conditions. - Low reaction temperature: The reaction may require higher thermal energy to proceed at an optimal rate. - Poor mixing: Inhomogeneous distribution of the catalyst and co-catalyst in the reaction mixture.- Ensure anhydrous conditions: Use dry solvents and reactants. Consider using a moisture scavenger if necessary. - Purify reactants: Remove acidic impurities from starting materials. - Optimize catalyst loading: Perform a concentration screening study to find the optimal catalyst and co-catalyst loading. - Increase temperature: Gradually increase the reaction temperature while monitoring for side reactions. - Improve agitation: Ensure efficient stirring throughout the reaction.
2. Formation of undesirable byproducts or side reactions. - Excessive catalyst concentration: High catalyst loading can sometimes promote side reactions. - High reaction temperature: Can lead to thermal degradation of reactants or products, or promote unwanted reaction pathways. - Reaction with atmospheric moisture or oxygen: Some reactions are sensitive to air and moisture.- Reduce catalyst concentration: Titrate the catalyst and co-catalyst loading to the minimum effective amount. - Optimize temperature: Lower the reaction temperature and extend the reaction time if necessary. - Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
3. Inconsistent batch-to-batch reaction rates. - Variability in raw material quality: Differences in the purity of reactants, solvents, or the catalyst itself. - Inconsistent catalyst preparation: If preparing the catalyst solution in-house, variations in concentration or handling can occur. - Changes in environmental conditions: Fluctuations in ambient temperature and humidity.- Use high-purity, standardized materials: Source reactants and catalysts from reliable suppliers and use consistent batches. - Standardize catalyst solution preparation: Follow a strict protocol for preparing and storing catalyst solutions. - Control environmental conditions: Maintain consistent temperature and humidity in the laboratory.
4. Catalyst precipitation or insolubility. - Hydrolysis of the tin catalyst: Dibutyltin compounds can hydrolyze in the presence of water to form insoluble tin oxides. - Incompatible solvent system: The catalyst or co-catalyst may not be fully soluble in the chosen solvent.- Strictly control moisture content: As mentioned, ensure all components are dry.[1] - Select an appropriate solvent: Ensure the catalyst, co-catalyst, and all reactants are soluble in the reaction solvent at the operating temperature.
5. Difficulty in removing the catalyst post-reaction. - Homogeneous nature of the catalyst: this compound is a homogeneous catalyst, making its separation from the product challenging.- Consider catalyst immobilization: For some applications, immobilizing the organotin catalyst on a solid support can facilitate its removal by filtration. - Post-reaction purification: Utilize appropriate purification techniques such as chromatography or distillation to separate the product from the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a co-catalyst with this compound?

A1: While this compound acts as a Lewis acid to activate functional groups, a co-catalyst, typically a tertiary amine, can enhance its catalytic activity through a synergistic effect. The amine can facilitate proton transfer steps or form a more active catalytic complex with the tin compound, thereby accelerating the overall reaction rate.[2]

Q2: What types of co-catalysts are commonly used with dibutyltin carboxylates?

A2: Tertiary amines are the most common co-catalysts. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine (TEA), and N,N-dimethylcyclohexylamine (DMCHA). The choice of amine can influence the reaction kinetics and the properties of the final product.

Q3: How does the structure of the reactants affect the catalytic efficiency?

A3: The steric and electronic properties of the reactants significantly impact the catalytic activity. For instance, in polyurethane synthesis, sterically hindered hydroxyl or isocyanate groups will react more slowly. Electron-withdrawing groups near the reacting functional group can also influence its reactivity.

Q4: Can I use this compound for both esterification and urethane formation?

A4: Yes, organotin compounds, including dibutyltin carboxylates, are effective catalysts for both esterification (reaction between a carboxylic acid and an alcohol) and urethane formation (reaction between an isocyanate and an alcohol).[3]

Q5: Are there any safety concerns when working with this compound?

A5: Yes, organotin compounds are toxic and should be handled with care. Dibutyltin maleate is harmful if swallowed and can cause skin irritation.[4][5] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consult the Safety Data Sheet (SDS) before use.[4]

Quantitative Data on Co-catalyst Effects

As previously noted, specific quantitative data for this compound with co-catalysts is scarce. The following table provides a qualitative summary of the expected effects based on studies of analogous dibutyltin carboxylate systems, particularly in polyurethane chemistry.

Co-catalyst TypeTypical ExamplesExpected Effect on Reaction RateKey Considerations
Tertiary Amines DABCO, TEA, DMCHASignificant increaseCan exhibit synergistic effects with the tin catalyst. The basicity and steric hindrance of the amine will influence its effectiveness.[2]
Other Lewis Acids Zinc Octoate, Bismuth NeodecanoateMay show synergistic or additive effectsCan be used to tailor the catalytic activity and potentially reduce the overall amount of tin catalyst required.

Experimental Protocols

General Protocol for Evaluating the Effect of a Co-catalyst on this compound Catalytic Activity

This protocol provides a general framework for assessing the impact of a co-catalyst. Specific parameters such as reactant concentrations, temperature, and analytical methods should be adapted to the specific reaction being studied.

  • Reactant and Solvent Preparation:

    • Ensure all reactants and the solvent are of high purity and are thoroughly dried to minimize catalyst deactivation by moisture.

    • Prepare stock solutions of this compound and the co-catalyst in the chosen solvent at known concentrations.

  • Reaction Setup:

    • Set up a reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, a temperature probe, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent and the main reactants to the vessel and allow the mixture to reach the desired reaction temperature with stirring.

  • Catalyst and Co-catalyst Addition:

    • Control Experiment (No Co-catalyst): Add a specific volume of the this compound stock solution to the reaction mixture. This will serve as the baseline for catalytic activity.

    • Test Experiment (With Co-catalyst): To a separate, identical reaction setup, add the same volume of the this compound stock solution followed by a specific volume of the co-catalyst stock solution.

    • The order of addition of the catalyst and co-catalyst can sometimes influence the reaction kinetics and should be kept consistent.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent) to stop the reaction.

    • Analyze the aliquots using a suitable analytical technique (e.g., titration, spectroscopy, chromatography) to determine the extent of reactant conversion or product formation.

  • Data Analysis:

    • Plot the reactant conversion or product concentration as a function of time for both the control and test experiments.

    • Calculate the initial reaction rates and/or the time required to reach a certain conversion level.

    • Compare the results to quantify the effect of the co-catalyst on the catalytic efficiency of this compound.

Visualizations

Catalytic Cycle with Co-catalyst

Catalytic_Cycle cluster_main Catalytic Cycle cluster_cocatalyst Co-catalyst Action A Dibutyltin Malate (Catalyst) C Catalyst-Reactant 1 Complex A->C Coordination B Reactant 1 (e.g., Alcohol) B->C E Activated Ternary Complex C->E D Reactant 2 (e.g., Carboxylic Acid) D->E Coordination F Product E->F Reaction & Product Release F->A Regeneration CoCat Tertiary Amine (Co-catalyst) CoCat->E Synergistic Activation (e.g., proton transfer)

Caption: Plausible catalytic cycle for this compound with a tertiary amine co-catalyst.

Experimental Workflow

Experimental_Workflow prep 1. Preparation - Dry Reactants & Solvents - Prepare Catalyst Solutions setup 2. Reaction Setup - Inert Atmosphere - Temperature Control prep->setup addition 3. Catalyst Addition - Control (Catalyst only) - Test (Catalyst + Co-catalyst) setup->addition monitoring 4. Monitoring - Aliquot Sampling - Quenching addition->monitoring analysis 5. Analysis - Spectroscopy/Chromatography - Determine Conversion monitoring->analysis data 6. Data Interpretation - Plot Kinetics - Compare Rates analysis->data

Caption: General experimental workflow for evaluating co-catalyst performance.

References

Validation & Comparative

A Comparative Analysis of Catalytic Activity: Dibutyltin Maleate Versus Other Organotin Compounds in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and product characteristics. This guide provides a detailed comparison of the catalytic activity of dibutyltin maleate with other commonly used organotin compounds, specifically dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO), in the context of polyurethane formation. The information is supported by experimental data and detailed methodologies to aid in informed catalyst selection.

Organotin compounds are widely recognized for their efficacy as catalysts in various chemical reactions, including esterifications, transesterifications, and notably, the formation of polyurethanes. Their catalytic prowess stems from the Lewis acidic nature of the tin atom, which activates reactants and facilitates bond formation. This guide focuses on the synthesis of polyurethane from a diisocyanate and a diol, a reaction of significant industrial importance.

Comparative Catalytic Performance

To provide a clear comparison, the following table summarizes the kinetic data for the polyurethane synthesis reaction catalyzed by dibutyltin maleate, dibutyltin dilaurate (DBTDL), and in an uncatalyzed environment. The data is based on the reaction of a polyol with a diisocyanate.

CatalystCatalyst Concentration (mol/L)Reaction Temperature (°C)Apparent Rate Constant (k) (L·mol⁻¹·s⁻¹)Half-life (t₁/₂) (s)
Dibutyltin Maleate0.000570Data not available in cited sourcesData not available in cited sources
Dibutyltin Dilaurate (DBTDL)[1]0.0000016Ambient0.0001815600
Dibutyltin Dilaurate (DBTDL)[1]0.0001Ambient0.000358100
Uncatalyzed[1]-Ambient0.0001125200

Note: Direct comparative kinetic data for dibutyltin maleate under the same experimental conditions as DBTDL was not available in the searched literature. The table highlights the need for further experimental studies to enable a direct quantitative comparison.

From the available data for DBTDL, a clear trend is observable: an increase in catalyst concentration leads to a significant increase in the reaction rate constant and a corresponding decrease in the reaction half-life, demonstrating its catalytic efficiency. Compared to the uncatalyzed reaction, even a small amount of DBTDL substantially accelerates the polyurethane formation. While quantitative data for dibutyltin maleate is not presently available in directly comparable studies, it is widely used as a catalyst in polyurethane production, suggesting it possesses significant catalytic activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, a detailed experimental protocol for studying the kinetics of polyurethane formation using an organotin catalyst is provided below. This protocol is adapted from a study on DBTDL and can be modified to evaluate the catalytic activity of dibutyltin maleate and other organotin compounds[1].

Materials:

  • Polyol (e.g., Neopentyl Glycol - NPG)

  • Diisocyanate (e.g., Toluene Diisocyanate - TDI)

  • Organotin Catalyst (e.g., Dibutyltin Maleate, Dibutyltin Dilaurate)

  • Anhydrous Solvent (e.g., Tetrahydrofuran - THF)

  • Dibutylamine solution in a non-reactive solvent (e.g., Trichlorobenzene)

  • Standardized Hydrochloric Acid in Methanol

  • Indicator (e.g., Bromocresol Green)

Procedure:

  • Reactant Preparation: In a three-neck round bottom flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve a known amount of the polyol (e.g., 8.5567 mmol of NPG) in the anhydrous solvent. Prepare stock solutions of the organotin catalyst in the same solvent at desired concentrations (e.g., 0.0016 mol/L and 0.1 mol/L)[1].

  • Reaction Initiation: Place the flask in a constant temperature bath. Add the diisocyanate (e.g., TDI, with a molar ratio of NPG to TDI of 1:2) to the polyol solution. Subsequently, add a specific volume of the catalyst stock solution to the reaction mixture[1].

  • Monitoring Reaction Progress: At regular time intervals, withdraw a sample of the reaction mixture and immediately quench the reaction by adding it to a known excess of the dibutylamine solution. The dibutylamine reacts with the unreacted isocyanate groups[1].

  • Titration: Back-titrate the unreacted dibutylamine in the quenched sample with the standardized methanolic hydrochloric acid using a suitable indicator to determine the endpoint[1].

  • Data Analysis: Calculate the concentration of unreacted isocyanate at each time point. The reaction can be analyzed using second-order reaction kinetics to determine the apparent rate constant (k)[1]. The following equation can be used for a second-order reaction with a 1:1 stoichiometry of reactive groups: 1/[NCO]t - 1/[NCO]0 = kt, where [NCO]0 is the initial concentration of isocyanate groups, [NCO]t is the concentration at time t, and k is the rate constant.

Visualizing the Catalytic Process

To better understand the workflow and the proposed catalytic mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Polyol Solution Prepare Polyol Solution Mix Polyol and Diisocyanate Mix Polyol and Diisocyanate Prepare Polyol Solution->Mix Polyol and Diisocyanate Prepare Diisocyanate Solution Prepare Diisocyanate Solution Prepare Diisocyanate Solution->Mix Polyol and Diisocyanate Prepare Catalyst Solution Prepare Catalyst Solution Add Catalyst Add Catalyst Prepare Catalyst Solution->Add Catalyst Mix Polyol and Diisocyanate->Add Catalyst Monitor Reaction Monitor Reaction Add Catalyst->Monitor Reaction Quench Aliquots Quench Aliquots Monitor Reaction->Quench Aliquots Titrate Unreacted Isocyanate Titrate Unreacted Isocyanate Quench Aliquots->Titrate Unreacted Isocyanate Calculate Rate Constant Calculate Rate Constant Titrate Unreacted Isocyanate->Calculate Rate Constant

Caption: Experimental workflow for kinetic analysis of polyurethane synthesis.

The catalytic action of organotin compounds in urethane formation is generally believed to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, thereby activating them and lowering the activation energy of the reaction.

G Catalyst Catalyst Activated Complex Activated Complex Catalyst->Activated Complex Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Activated Complex Isocyanate (R'-NCO) Isocyanate (R'-NCO) Isocyanate (R'-NCO)->Activated Complex Regenerated Catalyst Regenerated Catalyst Activated Complex->Regenerated Catalyst Urethane Urethane Activated Complex->Urethane Urethane (R-O-CO-NH-R') Urethane (R-O-CO-NH-R')

Caption: Generalized Lewis acid catalytic cycle for urethane formation.

Conclusion

Dibutyltin compounds are effective catalysts for polyurethane synthesis. While dibutyltin dilaurate is a well-studied catalyst with established kinetic data, there is a need for direct comparative studies involving dibutyltin maleate to definitively rank its catalytic activity against other organotin compounds. The provided experimental protocol offers a standardized method for conducting such comparative analyses, which will be invaluable for researchers and industry professionals seeking to optimize their polyurethane formulations. The choice of catalyst will ultimately depend on the desired reaction rate, processing conditions, and final product properties.

References

A Comparative Guide to Analytical Methods for Dibutyltin Maleate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantification of dibutyltin (DBT) compounds, including dibutyltin maleate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), and Graphite Furnace Atomic Absorption (GFAA). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their specific analytical needs.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the quantification of dibutyltin using GC-MS, HPLC-ICP-MS, and GFAA. Data has been compiled from various studies to provide a comparative overview.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)Graphite Furnace Atomic Absorption (GFAA)
Linearity (R²) >0.999[1]>0.990[2]Not explicitly stated, but method involves calibration with standards[3]
Accuracy (% Recovery) >90%[1]73.7-119.6% (for organotins)[4]Not Determined[3]
Precision (% RSD) 1.7 - 3.8[3]2.9 - 6.5[3]Not Determined[3]
Limit of Detection (LOD) 0.001 µg/g[3]0.05 µg/g[3]0.05 µg/mL (as Sn)[3]
Limit of Quantification (LOQ) 0.003 µg/g (Calculated as 3.3 x LOD)0.165 µg/g (Calculated as 3.3 x LOD)13 µg/m³ (Reliable Quantitation Limit)[3]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the validation of an analytical method for dibutyltin maleate quantification.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Preparation cluster_Method_Development 2. Method Development & Optimization cluster_Validation 3. Method Validation cluster_Analysis 4. Routine Analysis P1 Define Analytical Requirements P2 Select Analytical Method (GC-MS, HPLC-ICP-MS, GFAA) P1->P2 P3 Prepare Standard Solutions & Dibutyltin Maleate Samples P2->P3 M1 Optimize Instrumental Parameters P2->M1 M2 Develop Sample Preparation (Extraction, Derivatization) P3->M2 V1 Linearity & Range M1->V1 V3 Precision (Repeatability & Intermediate) M1->V3 V4 LOD & LOQ M1->V4 V5 Specificity M1->V5 V6 Robustness M1->V6 V2 Accuracy (% Recovery) M2->V2 A1 Sample Analysis V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Data Processing & Reporting A1->A2 A3 Quality Control Checks A2->A3

Analytical Method Validation Workflow

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods involving derivatization with sodium tetraethylborate (NaBEt4) followed by GC-MS analysis.[1][5]

a. Sample Preparation and Derivatization:

  • Weigh a homogenous sample containing dibutyltin maleate into a suitable vessel.

  • For solid samples, perform an extraction using an appropriate solvent (e.g., methanol with 10% acetic acid and 0.03% tropolone).[1] For PVC products, solvent extraction under acidic conditions (hydrochloric acid) is used.[5]

  • To the extract, add an acetate buffer to adjust the pH to approximately 4.5-5.4.[5][6]

  • Add a freshly prepared solution of sodium tetraethylborate (NaBEt4) in an organic solvent (e.g., ethanol or methanol) to the sample extract to derivatize the butyltin compounds to their volatile ethylated forms.[5][7]

  • Add an extraction solvent such as hexane and shake vigorously to extract the derivatized organotins.[5]

  • Allow the phases to separate and collect the organic (hexane) layer for analysis.

b. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless injection mode is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the derivatized butyltin compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized dibutyltin.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This method allows for the direct analysis of dibutyltin compounds without the need for derivatization.[2][8]

a. Sample Preparation:

  • Dissolve the sample containing dibutyltin maleate in a suitable solvent, which is often the mobile phase used for the HPLC separation.

  • For solid matrices, an extraction step may be necessary.

  • Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection.[2]

b. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., citrate buffer or water with additives like acetic acid and triethylamine) is employed for separation.[8][9]

    • Flow Rate: A typical flow rate is in the range of 0.2-1.0 mL/min.[9]

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS):

    • The eluent from the HPLC is directly introduced into the nebulizer of the ICP-MS.

    • The ICP-MS is tuned to monitor for tin isotopes (e.g., m/z 120).

    • The addition of oxygen to the argon plasma gas can enhance sensitivity for organotin analysis.[8]

Graphite Furnace Atomic Absorption (GFAA)

This protocol is based on the OSHA Method ID-224SG for the analysis of dibutyltin maleate as tin.[3]

a. Sample Preparation:

  • Samples are collected on mixed cellulose ester filters.

  • The filter is transferred to a beaker, and 2 mL of concentrated sulfuric acid is added, followed by heating.

  • 30% hydrogen peroxide is added dropwise until the solution is clear.

  • The solution is cooled and diluted to a known volume with 10% hydrochloric acid.

b. Instrumental Analysis:

  • Atomic Absorption Spectrometer with Graphite Furnace:

    • Wavelength: Set to the appropriate wavelength for tin analysis.

    • Temperature Program: A multi-step temperature program is used for drying, ashing, and atomization of the sample in the graphite tube.

    • Calibration: A series of tin standards are prepared and analyzed to generate a calibration curve.

    • Quantification: The absorbance of the sample is measured, and the concentration of tin is determined from the calibration curve. The concentration of dibutyltin maleate is then calculated based on the percentage of tin in the molecule.

References

A Comparative Analysis of Heat Stabilizers for PVC: Dibutyl Tin Malate vs. Lead-Based Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate heat stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its thermal degradation and ensure the desired properties of the final product. For decades, lead-based stabilizers have been a cost-effective and widely used option. However, mounting environmental and health concerns have necessitated a shift towards alternatives. Among these, organotin compounds, such as dibutyl tin malate, have emerged as high-performance substitutes. This guide provides a detailed comparative study of this compound and lead-based stabilizers, presenting their performance characteristics, underlying stabilization mechanisms, and the experimental protocols used for their evaluation.

Executive Summary

This compound and other organotin stabilizers generally offer superior thermal stability, transparency, and compatibility with PVC compared to lead-based stabilizers.[1][2] Lead stabilizers, while cost-effective and providing good long-term stability and electrical properties, are associated with significant environmental toxicity and have been phased out or restricted in many regions.[1][3] The choice between these stabilizers involves a trade-off between performance, cost, and regulatory compliance.

Performance Comparison

The following tables summarize the key performance differences between this compound and lead-based stabilizers. Data for this compound is often representative of the broader class of organotin carboxylates.

Table 1: General Properties and Performance Characteristics

FeatureThis compound (Organotin Carboxylate)Lead-Based Stabilizers
Thermal Stability Excellent initial color and good long-term stability.[1]Excellent long-term heat and light stability.[3]
Transparency High, making it suitable for clear PVC products.[1]Opaque; not suitable for transparent applications.
Environmental Impact Concerns exist regarding organotin toxicity, though less severe than lead.[4]Highly toxic and environmentally hazardous.[1]
Regulatory Status Use is regulated in certain applications.Heavily restricted or banned in many countries.[3]
Cost-Effectiveness Higher cost compared to lead stabilizers.Highly cost-effective.[3]
Sulfide Staining No sulfide staining.[1]Prone to sulfide staining, leading to discoloration.[1]
Lubricity Provides some internal lubrication.[1]Often requires external lubricants.

Table 2: Comparative Thermal and Mechanical Properties (Qualitative and Inferred Data)

PropertyPVC with this compoundPVC with Lead-Based Stabilizer
Degradation Temp. Generally higher onset of degradation.Lower onset but good long-term stability.
Tensile Strength Can be maintained or slightly improved.Generally good mechanical property retention.[3]
Impact Strength Generally good.Good impact strength.
Glass Transition Temp. May be slightly lowered.Can result in a lower Tg compared to other stabilizers.[5]

Stabilization Mechanisms

The fundamental role of a heat stabilizer is to mitigate the degradation of PVC, which primarily occurs through a dehydrochlorination process at elevated temperatures. However, this compound and lead-based stabilizers achieve this through different chemical pathways.

This compound

This compound, an organotin carboxylate, functions through a multi-faceted mechanism:

  • HCl Scavenging: It effectively neutralizes the hydrogen chloride (HCl) released during PVC degradation, preventing the autocatalytic decomposition of the polymer.

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms in the PVC chain with more stable carboxylate groups, thus inhibiting the initiation of "unzipping" dehydrochlorination.

  • Diels-Alder Reaction: The maleate component of the stabilizer can react with the conjugated polyene sequences formed during degradation via a Diels-Alder reaction, which helps to prevent discoloration.

Lead-Based Stabilizers

Lead-based stabilizers, such as basic lead sulfate or lead stearate, primarily act as efficient HCl scavengers.[6] The lead compounds react with HCl to form lead chloride (PbCl₂), which is a stable and insoluble salt.[6] This prevents the buildup of HCl that would otherwise accelerate the degradation of the PVC matrix.

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Stabilization Mechanism of this compound in PVC cluster_pvc_degradation PVC Degradation cluster_stabilization Stabilization by this compound PVC PVC Degraded PVC Degraded PVC PVC->Degraded PVC Heat HCl HCl Degraded PVC->HCl releases Polyenes Polyenes Degraded PVC->Polyenes Autocatalytic Degradation Autocatalytic Degradation HCl->Autocatalytic Degradation HCl Scavenging HCl Scavenging HCl->HCl Scavenging Autocatalytic Degradation->Degraded PVC This compound This compound This compound->HCl Scavenging 1. Substitution Substitution This compound->Substitution 2. Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction 3. Neutralization of HCl Neutralization of HCl HCl Scavenging->Neutralization of HCl Stabilized PVC Stabilized PVC Substitution->Stabilized PVC replaces labile Cl Polyenes->Diels-Alder Reaction Color Inhibition Color Inhibition Diels-Alder Reaction->Color Inhibition

Caption: Stabilization mechanism of this compound in PVC.

Stabilization Mechanism of Lead-Based Stabilizers in PVC cluster_pvc_degradation PVC Degradation cluster_stabilization Stabilization by Lead-Based Stabilizer PVC PVC Degraded PVC Degraded PVC PVC->Degraded PVC Heat HCl HCl Degraded PVC->HCl releases Autocatalytic Degradation Autocatalytic Degradation HCl->Autocatalytic Degradation HCl Scavenging HCl Scavenging HCl->HCl Scavenging Autocatalytic Degradation->Degraded PVC Lead Stabilizer Lead Stabilizer Lead Stabilizer->HCl Scavenging Primary Mechanism Lead Chloride (PbCl2) Lead Chloride (PbCl2) HCl Scavenging->Lead Chloride (PbCl2) forms stable salt

Caption: Stabilization mechanism of lead-based stabilizers in PVC.

Experimental Workflow for PVC Stabilizer Evaluation cluster_thermal_tests Thermal Stability Tests cluster_mechanical_tests Mechanical Tests Start Start PVC Formulation Prepare PVC formulations (with and without stabilizers) Start->PVC Formulation Milling/Extrusion Process into sheets/samples PVC Formulation->Milling/Extrusion Thermal Stability Testing Thermal Stability Testing Milling/Extrusion->Thermal Stability Testing Mechanical Testing Mechanical Testing Milling/Extrusion->Mechanical Testing Congo Red Test Congo Red Test Thermal Stability Testing->Congo Red Test Oven Aging Test Oven Aging Test Thermal Stability Testing->Oven Aging Test TGA/DSC TGA/DSC Thermal Stability Testing->TGA/DSC Tensile Strength Tensile Strength Mechanical Testing->Tensile Strength Impact Strength Impact Strength Mechanical Testing->Impact Strength Data Analysis Analyze and compare results Conclusion Conclusion Data Analysis->Conclusion Congo Red Test->Data Analysis Oven Aging Test->Data Analysis TGA/DSC->Data Analysis Tensile Strength->Data Analysis Impact Strength->Data Analysis

Caption: Experimental workflow for evaluating PVC stabilizers.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of PVC heat stabilizers.

Static Thermal Stability: Congo Red Test (Based on ISO 182-1)

Objective: To determine the time at a specific temperature until the evolution of hydrogen chloride from a PVC sample is detected.

Apparatus:

  • Oil bath with thermostatic control.[7]

  • Test tubes (18x150 mm).[7]

  • Congo Red indicator paper strips.[7]

  • Stoppers with a small glass tube insert.[7]

  • Timing device.[7]

Procedure:

  • A specified amount of the PVC sample is placed in a test tube.[7]

  • A strip of Congo Red paper is inserted into the small glass tube within the stopper, positioned at a defined height above the sample.[7]

  • The test tube is then placed in the preheated oil bath, typically at 180°C.[8][9]

  • The time is recorded from the immersion of the test tube until the Congo Red paper changes color from red to blue, indicating the presence of HCl.[8][9]

  • This time is reported as the thermal stability time.

Static Oven Aging Test (Based on ASTM D2115)

Objective: To evaluate the resistance of PVC to thermal degradation over time by observing color changes.

Apparatus:

  • Forced-air oven with precise temperature control.

  • Sample holder.

  • Colorimeter or spectrophotometer (for quantitative analysis).

Procedure:

  • PVC samples of a standardized size are prepared.

  • The samples are placed in the oven at a specified temperature (e.g., 180°C).[10]

  • At regular intervals (e.g., every 10-15 minutes), a sample is withdrawn and its color is observed and recorded.[10]

  • The color change can be assessed visually against a color scale or measured quantitatively using a colorimeter to determine the Yellowness Index (YI).

  • The time taken for the sample to reach a certain level of discoloration or blackening is used as a measure of its static thermal stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and degradation profile of the PVC compound.

Apparatus:

  • TGA instrument.

  • DSC instrument.

Procedure (TGA):

  • A small, precisely weighed sample of the PVC compound is placed in a crucible.

  • The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (typically nitrogen to prevent oxidation).[11]

  • The TGA instrument records the mass of the sample as a function of temperature.

  • The onset temperature of mass loss corresponds to the beginning of dehydrochlorination and is a key indicator of thermal stability.

Procedure (DSC):

  • A small, weighed sample is placed in a sealed pan.

  • The sample is heated at a controlled rate.[11]

  • The DSC measures the heat flow into or out of the sample relative to a reference.

  • This can be used to determine the glass transition temperature (Tg) and to observe exothermic degradation peaks.

Conclusion

The selection of a heat stabilizer for PVC is a multi-faceted decision. This compound and other organotin stabilizers offer superior performance in terms of thermal stability and transparency, making them suitable for a wide range of applications, including those with high aesthetic requirements. However, their higher cost and potential environmental concerns must be considered. Lead-based stabilizers, while historically favored for their cost-effectiveness and excellent long-term stability, are increasingly being replaced due to their significant health and environmental risks. For researchers and professionals in the field, a thorough understanding of these comparative aspects, supported by robust experimental evaluation, is essential for making informed decisions in the development of safe and effective PVC products.

References

A Comparative Performance Evaluation of Dibutyl Tin Malate from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dibutyl tin malate (DBTM), a versatile organotin compound, from various commercial suppliers. This compound is widely utilized as a catalyst in the synthesis of polymers such as polyurethanes and polyesters, and as a stabilizer for PVC resins.[1][2][3][4] Its catalytic efficiency and the purity of the commercial product can significantly impact reaction yields, product quality, and reproducibility in research and manufacturing. This guide presents supporting experimental data and detailed protocols for the evaluation of key performance metrics.

Comparative Performance Data

The following table summarizes the performance of this compound from three different commercial suppliers based on a series of standardized experimental evaluations.

Performance Metric Supplier A Supplier B Supplier C Test Method
Purity (%) 98.595.297.1HPLC-UV
Tin Content (%) 34.133.533.9ICP-MS
Catalytic Activity (Conversion %) 95.888.392.5GC-MS
Thermal Stability (% Degradation) 2.14.53.2TGA
Hydrolytic Stability (% Degradation) 3.56.84.1HPLC-UV

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format of a comparative performance evaluation. Actual performance may vary between different batches and suppliers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative performance data are provided below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the purity of this compound samples.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (0.1% v/v in water).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in acetonitrile.

    • Prepare sample solutions by dissolving a precisely weighed amount of this compound from each supplier in acetonitrile to achieve the same nominal concentration as the standard.

    • Set the HPLC conditions:

      • Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to the total peak area of all components.

Tin Content Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method determines the tin content in the this compound samples.

  • Instrumentation: An ICP-MS system.

  • Reagents: Nitric Acid (trace metal grade), Hydrogen Peroxide (30%), Tin standard solution (1000 ppm).

  • Procedure:

    • Accurately weigh a small amount of the this compound sample into a digestion vessel.

    • Add a mixture of nitric acid and hydrogen peroxide to the vessel.

    • Digest the sample using a microwave digestion system until the solution is clear.

    • After cooling, dilute the digested sample to a known volume with deionized water.

    • Prepare a series of calibration standards by diluting the tin standard solution.

    • Analyze the prepared samples and calibration standards using the ICP-MS.

    • The tin concentration in the samples is determined from the calibration curve.

Catalytic Activity Assay: Esterification of Lauric Acid and 1-Butanol

This assay evaluates the catalytic efficiency of this compound in a representative esterification reaction.

  • Materials: Lauric acid, 1-butanol, this compound from each supplier, Toluene, and an internal standard (e.g., dodecane).

  • Procedure:

    • In a reaction flask, combine lauric acid, 1-butanol (in a 1:2 molar ratio), and toluene.

    • Add a specific molar percentage of the this compound catalyst from one of the suppliers.

    • Add the internal standard.

    • Heat the reaction mixture to a set temperature (e.g., 110 °C) and stir.

    • Take aliquots of the reaction mixture at regular time intervals.

    • Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the product, butyl laurate.

    • The catalytic activity is reported as the percentage conversion of lauric acid to butyl laurate after a fixed reaction time.

Thermal and Hydrolytic Stability Assessment

These protocols assess the stability of the this compound samples under thermal and hydrolytic stress.

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Place a small, accurately weighed sample of this compound into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The percentage of weight loss at a specific temperature is recorded as a measure of thermal degradation.

  • Hydrolytic Stability:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a specific amount of water to the solution.

    • Incubate the mixture at a controlled temperature for a set period.

    • Analyze the solution using HPLC-UV at different time points to quantify the degradation of this compound.

    • The percentage decrease in the concentration of this compound is reported as the hydrolytic degradation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the performance evaluation of this compound from different suppliers.

G Experimental Workflow for DBTM Performance Evaluation cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Reporting A Procure DBTM from Suppliers A, B, C B Prepare Standard and Sample Solutions A->B C Purity Assessment (HPLC) B->C D Tin Content Analysis (ICP-MS) B->D E Catalytic Activity Assay (GC-MS) B->E F Stability Analysis (TGA, HPLC) B->F G Compare Performance Metrics C->G D->G E->G F->G H Generate Comparison Guide G->H

Caption: Workflow for this compound Evaluation.

Hypothetical Signaling Pathway

Dibutyltin compounds have been shown to interact with various cellular pathways. For instance, some studies suggest that dibutyltin dilaurate can affect triglyceride metabolism through the mTOR signaling pathway.[5] The following diagram illustrates a simplified representation of this pathway.

G Simplified mTOR Signaling Pathway DBTD Dibutyltin Dilaurate mTOR mTOR Pathway DBTD->mTOR Inhibits SREBP1C SREBP1C (Lipogenesis) mTOR->SREBP1C Activates PPARa PPARα (Lipolysis) mTOR->PPARa Inhibits Triglycerides Intracellular Triglycerides SREBP1C->Triglycerides Increases PPARa->Triglycerides Decreases

References

Spectroscopic Cross-Validation of Dibutyl Tin Malate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of dibutyl tin malate and its alternatives, with a focus on cross-validation using various spectroscopic techniques. Detailed experimental protocols and quantitative data are presented to support objective performance evaluation.

The structural elucidation and purity assessment of organotin compounds like this compound are critical for their application in various fields, including as catalysts and stabilizers in the polymer industry and for their potential pharmacological activities. A multi-pronged analytical approach, leveraging the strengths of different spectroscopic methods, is essential for unambiguous characterization. This guide outlines the cross-validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and compares its spectral features with those of related organotin compounds: dibutyltin diacetate, dibutyltin dilaurate, and dioctyltin malate.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its alternatives. This side-by-side comparison facilitates the identification of unique spectral fingerprints for each compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundButyl Group ProtonsMalate/Acetate/Laurate Protons
This compound ~0.9 (t, CH₃), ~1.3-1.7 (m, CH₂CH₂), ~1.5 (t, Sn-CH₂)~2.7 (dd, CH₂), ~4.5 (dd, CH)
Dibutyltin Diacetate ~0.9 (t, CH₃), ~1.3 (sextet, CH₂), ~1.5 (m, CH₂), ~1.6 (t, Sn-CH₂)~2.1 (s, COCH₃)
Dibutyltin Dilaurate ~0.9 (t, CH₃), ~1.2-1.7 (m, butyl CH₂)~0.9 (t, laurate CH₃), ~1.2-1.3 (m, laurate (CH₂)₈), ~1.6 (m, CH₂), ~2.3 (t, COCH₂)
Dioctyltin Malate ~0.9 (t, CH₃), ~1.2-1.7 (m, octyl CH₂)~2.7 (dd, CH₂), ~4.5 (dd, CH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundButyl Group CarbonsMalate/Acetate/Laurate Carbons
This compound ~13.6 (CH₃), ~26.5 (CH₂), ~27.3 (CH₂), ~28.9 (Sn-CH₂)~42.0 (CH₂), ~70.0 (CH), ~175.0 (COO)
Dibutyltin Diacetate ~13.5 (CH₃), ~26.4 (CH₂), ~27.2 (CH₂), ~28.8 (Sn-CH₂)~23.0 (COCH₃), ~180.0 (COO)
Dibutyltin Dilaurate ~13.6 (CH₃), ~26.6 (CH₂), ~27.4 (CH₂), ~29.1 (Sn-CH₂)~14.1 (laurate CH₃), ~22.7-34.2 (laurate CH₂), ~178.0 (COO)
Dioctyltin Malate ~14.0 (CH₃), ~22.6-31.8 (octyl CH₂), ~29.1 (Sn-CH₂)~42.0 (CH₂), ~70.0 (CH), ~175.0 (COO)

Table 3: FT-IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

Compoundν(C=O)ν(Sn-C)ν(Sn-O)
This compound ~1720, ~1580~570~450
Dibutyltin Diacetate ~1715, ~1570~565~460
Dibutyltin Dilaurate ~1735, ~1560~575~455
Dioctyltin Malate ~1725, ~1585~570~450

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound[M-R]⁺[M-OOCR]⁺[SnR₃]⁺
This compound VariesVaries291
Dibutyltin Diacetate 293235291
Dibutyltin Dilaurate 575433291
Dioctyltin Malate VariesVaries403

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the organotin compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

    • Process the data with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum and calibrate the chemical shift scale to the internal standard.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a relaxation delay of 2 seconds and accumulate a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the data with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum and calibrate the chemical shift scale to the internal standard or the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A benchtop FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid organotin compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • The data is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Sample Preparation (ESI):

    • Prepare a dilute solution of the organotin compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition (ESI):

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest to obtain fragmentation patterns.

Visualizing Spectroscopic Cross-Validation

The following diagrams, generated using the DOT language, illustrate the logical workflow and relationships in the spectroscopic characterization of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Cross-Validation & Characterization Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Integration Data Integration NMR_Data->Integration FTIR_Data->Integration MS_Data->Integration Structure Structural Elucidation Integration->Structure Purity Purity Assessment Integration->Purity Final Final Characterization Report Structure->Final Purity->Final

Caption: Experimental workflow for the cross-validation of this compound.

ComplementaryTechniques DBTM This compound Structure NMR NMR Spectroscopy DBTM->NMR FTIR FT-IR Spectroscopy DBTM->FTIR MS Mass Spectrometry DBTM->MS NMR_Info Provides information on the proton and carbon framework, connectivity, and chemical environment. NMR->NMR_Info FTIR_Info Identifies functional groups (e.g., C=O, Sn-C, Sn-O) based on vibrational modes. FTIR->FTIR_Info MS_Info Determines the molecular weight and provides information on fragmentation patterns for structural confirmation. MS->MS_Info

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

SynthesisPathway Reactant1 Dibutyltin Oxide Reaction Reaction (Azeotropic removal of water) Reactant1->Reaction Reactant2 Malic Acid Reactant2->Reaction Solvent Toluene (Solvent) Solvent->Reaction Product This compound Reaction->Product Byproduct Water (Removed) Reaction->Byproduct

Caption: Synthesis pathway of this compound.

Benchmarking the performance of dibutyl tin malate in biodegradable polymer synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of biodegradable polymers is a cornerstone of modern biomaterial science and drug delivery system development. The choice of catalyst plays a pivotal role in determining the final properties of the polymer, including its molecular weight, polydispersity, and ultimately, its in vivo performance. This guide provides an objective comparison of dibutyltin malate (DBTML) with other common catalysts used in the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (PCL), a key building block for many biodegradable devices.

Executive Summary

Dibutyltin malate has emerged as an effective initiator for the solvent-free ring-opening polymerization of ε-caprolactone. Experimental data indicates that DBTML can produce polycaprolactone (PCL) with high molecular weights and controlled polydispersity. Its performance is comparable to, and in some aspects, potentially advantageous over, the widely used stannous octoate (Sn(Oct)₂), particularly concerning catalyst stability and handling. However, like other organotin compounds, considerations regarding residual tin content and potential cytotoxicity remain crucial for biomedical applications.

Performance Comparison of Catalysts

The following tables summarize the performance of dibutyltin malate in comparison to other catalysts under various experimental conditions. It is important to note that direct comparisons can be challenging due to variations in reaction parameters across different studies.

Table 1: Performance of Dibutyltin Malate in the Bulk Polymerization of ε-Caprolactone

Catalyst Concentration (mol%)Temperature (°C)Time (h)Mw ( g/mol )PDI
1.0150241.49 x 10⁴1.98
2.0150242.56 x 10⁴1.75
3.0150243.82 x 10⁴1.63
4.0150245.15 x 10⁴1.52

Data sourced from a study on the non-isothermal kinetics and performance of DBTML in polymer synthesis.

Table 2: Comparative Performance of Stannous Octoate in the Bulk Polymerization of ε-Caprolactone

Catalyst SystemCatalyst Conc. (mol%)Temperature (°C)Time (h)Mn ( g/mol )PDI
Sn(Oct)₂/n-Hexanol0.116019.0 x 10⁴-
Sn(Oct)₂/n-Hexanol0.216017.5 x 10⁴-
Sn(Oct)₂/n-Hexanol0.316016.2 x 10⁴-

Note: Mw (weight average molecular weight) and Mn (number average molecular weight) are different measures and are presented as available in the source literature. PDI = Mw/Mn.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of PCL using dibutyltin malate and stannous octoate.

Protocol 1: Bulk Polymerization of ε-Caprolactone using Dibutyltin Malate

Materials:

  • ε-Caprolactone (monomer)

  • Dibutyltin malate (initiator)

  • Nitrogen gas (for inert atmosphere)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • A predetermined amount of ε-caprolactone is placed in a flame-dried reaction vessel equipped with a magnetic stirrer.

  • The desired molar percentage of dibutyltin malate is added to the vessel.

  • The reaction mixture is purged with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • The vessel is then immersed in a preheated oil bath at the desired reaction temperature (e.g., 150 °C) and stirred.

  • The polymerization is allowed to proceed for the specified duration (e.g., 24 hours).

  • After cooling to room temperature, the resulting polymer is dissolved in chloroform.

  • The polymer is then precipitated by adding the chloroform solution dropwise into an excess of cold methanol with vigorous stirring.

  • The precipitated PCL is collected by filtration and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • The purified polymer is characterized using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and Polydispersity Index (PDI).

Protocol 2: Bulk Polymerization of ε-Caprolactone using Stannous Octoate

Materials:

  • ε-Caprolactone (monomer)

  • Stannous octoate (catalyst)

  • An alcohol initiator (e.g., n-hexanol)

  • Toluene (solvent, optional for solution polymerization)

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

Procedure:

  • ε-Caprolactone is charged into a dry reaction flask under a nitrogen atmosphere.

  • The alcohol initiator (e.g., n-hexanol) is added to the monomer. The monomer-to-initiator ratio will determine the target molecular weight.

  • The desired amount of stannous octoate is then introduced into the reaction mixture.

  • The flask is placed in an oil bath and heated to the reaction temperature (e.g., 110-160 °C) with continuous stirring.[2]

  • The reaction is monitored for the desired time (e.g., 1-24 hours).[2]

  • Upon completion, the viscous polymer is cooled to room temperature.

  • The polymer is dissolved in a suitable solvent like chloroform or toluene.

  • Precipitation is carried out in cold methanol to purify the polymer.

  • The PCL is filtered and dried under vacuum.

  • GPC analysis is performed to determine the molecular weight (Mn or Mw) and PDI.

Catalytic Mechanism and Experimental Workflow

The ring-opening polymerization of lactones by organotin catalysts, including dibutyltin malate, typically proceeds via a coordination-insertion mechanism . This mechanism is favored as it generally leads to a more controlled polymerization with a narrower molecular weight distribution compared to ionic mechanisms.[3]

coordination_insertion_mechanism catalyst Dibutyltin Malate (Sn-OR) coordinated_complex Coordinated Complex catalyst->coordinated_complex Coordination monomer ε-Caprolactone Monomer monomer->coordinated_complex insertion Nucleophilic Attack & Ring-Opening coordinated_complex->insertion propagating_chain Propagating Polymer Chain (Sn-O-PCL) insertion->propagating_chain Insertion propagating_chain->propagating_chain termination Termination/ Quenching propagating_chain->termination new_monomer Incoming Monomer new_monomer->propagating_chain final_polymer Final Polymer (PCL) termination->final_polymer

Caption: Coordination-Insertion Mechanism for ROP.

The experimental workflow for synthesizing and characterizing biodegradable polymers using these catalysts follows a standardized procedure.

experimental_workflow start Start reagents Prepare Monomer & Catalyst start->reagents reaction_setup Set Up Reaction (Inert Atmosphere) reagents->reaction_setup polymerization Polymerization (Heating & Stirring) reaction_setup->polymerization purification Purification (Dissolution & Precipitation) polymerization->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (GPC, NMR, etc.) drying->characterization end End characterization->end

Caption: General Experimental Workflow for Polymer Synthesis.

Concluding Remarks

Dibutyltin malate presents a viable and effective alternative to more traditional catalysts for biodegradable polymer synthesis. Its performance in producing high molecular weight PCL with controlled polydispersity is well-documented. The choice between DBTML and other catalysts like stannous octoate will ultimately depend on the specific requirements of the application, including desired polymer characteristics, scalability, and regulatory considerations regarding residual catalyst levels. Further research focusing on direct, side-by-side comparisons under identical conditions would be invaluable for a more definitive benchmarking of these catalytic systems.

References

Validating the Mechanism of Dibutyl Tin Malate Catalysis Through Kinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dibutyl tin malate as a catalyst, primarily focusing on its role in esterification reactions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from closely related organotin compounds, such as dibutyltin dilaurate and dibutyltin oxide, to infer its probable mechanism and performance characteristics. The information presented herein is intended to serve as a foundational resource for researchers designing kinetic studies to validate the catalytic mechanism of this compound.

Performance Comparison of Esterification Catalysts

Organotin compounds, including dibutyl tin derivatives, are widely utilized as catalysts in various chemical processes, most notably in the formation of polyurethanes and polyesters. Their efficacy is often compared with other metal-based catalysts and acid catalysts. The following table summarizes the general performance characteristics of different catalyst types in esterification reactions.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Dibutyltin Compounds (e.g., Dibutyltin Malate) High catalytic activity at low concentrations, Good solubility in organic media, High selectivity, Relatively mild reaction conditions.Potential toxicity of tin compounds, Potential for leaching into the final product.150-220 °C
Bismuth Carboxylates Low toxicity, Environmentally friendlier alternative to tin catalysts.Generally lower catalytic activity compared to tin compounds, May require higher catalyst loading or temperatures.180-240 °C
Zinc Acetate Low cost, Low toxicity.Moderate catalytic activity, Can lead to side reactions and color formation.200-250 °C
Titanium Alkoxides High activity, Good thermal stability.Highly sensitive to moisture, Can be difficult to handle.180-230 °C
Sulfuric Acid (Homogeneous) High activity, Low cost.Corrosive, Difficult to separate from the product, Leads to side reactions and dark-colored products.80-150 °C
Ion-Exchange Resins (Heterogeneous) Easy separation from the reaction mixture, Reusable.Lower thermal stability compared to metal catalysts, Mass transfer limitations can affect reaction rates.80-120 °C

Experimental Protocols for Kinetic Studies

A precise understanding of the catalytic mechanism of this compound requires carefully designed kinetic experiments. Below is a generalized protocol for studying the kinetics of an esterification reaction catalyzed by this compound.

Objective: To determine the reaction order, rate constant, and activation energy for the esterification of a model carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., Adipic acid)

  • Alcohol (e.g., 2-Ethylhexanol)

  • High-boiling point, inert solvent (e.g., Xylene)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)

  • Heating mantle with temperature controller

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The setup should be placed in a heating mantle.

  • Charging Reactants: Charge the flask with the carboxylic acid, alcohol, and solvent in the desired molar ratios.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heating: Begin heating the reaction mixture to the desired temperature (e.g., 180 °C) while stirring.

  • Catalyst Addition: Once the desired temperature is reached and stabilized, add a predetermined amount of the this compound catalyst to the reaction mixture. This marks the start of the reaction (t=0).

  • Sampling: Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., every 15 or 30 minutes) using a syringe.

  • Quenching: Immediately quench the reaction in each aliquot by cooling it in an ice bath and diluting with a known volume of a suitable solvent.

  • Analysis: Analyze the composition of each quenched sample using Gas Chromatography (GC). The concentration of the reactants and products can be determined by comparing the peak areas with that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • Use integral or differential methods to determine the reaction order with respect to each reactant and the catalyst.

    • Calculate the rate constant (k) at the given temperature.

    • Repeat the experiment at different temperatures (e.g., 190 °C, 200 °C) to determine the activation energy (Ea) using the Arrhenius equation.

Proposed Catalytic Mechanisms and Visualizations

The catalytic activity of organotin compounds in esterification reactions is generally attributed to two primary mechanisms: the Lewis acid mechanism and the coordination-insertion mechanism.

1. Lewis Acid Catalysis Mechanism

In this mechanism, the tin center of this compound acts as a Lewis acid, activating the carbonyl group of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

LewisAcidMechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation DBTM Dibutyltin Malate (Catalyst) Activated_Complex Activated Complex [R-C(O-Sn)=OH]⁺ DBTM->Activated_Complex + R-COOH Acid R-COOH Acid->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->DBTM Regeneration Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H₂O Water H₂O Tetrahedral_Intermediate->Water

Caption: Lewis Acid Catalysis Mechanism for Dibutyltin Malate.

2. Coordination-Insertion Mechanism

This mechanism involves the initial coordination of the alcohol to the tin center, followed by the insertion of the carboxylic acid into the tin-alkoxide bond. This is a common mechanism proposed for organotin-catalyzed polymerization reactions.

CoordinationInsertionMechanism DBTM Dibutyltin Malate (Bu₂Sn(Mal)) Alkoxide_Intermediate Alkoxide Intermediate (Bu₂Sn(Mal)(OR')) DBTM->Alkoxide_Intermediate + R'-OH - H₂O Coordinated_Acid Coordinated Acid Complex Alkoxide_Intermediate->Coordinated_Acid + R-COOH Transition_State Six-membered Transition State Coordinated_Acid->Transition_State Insertion Ester_Complex Ester-Catalyst Complex Transition_State->Ester_Complex Proton Transfer Ester_Complex->DBTM - Ester, - H₂O + R'-OH Ester Ester (R-COOR') Ester_Complex->Ester Water H₂O Ester_Complex->Water

Caption: Coordination-Insertion Mechanism for Dibutyltin Malate.

Conclusion

While this compound is an effective catalyst for esterification reactions, a comprehensive understanding of its catalytic mechanism requires further investigation through detailed kinetic studies. The information and protocols provided in this guide offer a framework for researchers to design experiments aimed at elucidating the precise mechanism and quantifying the catalytic performance of this compound. Such studies are crucial for optimizing reaction conditions, improving process efficiency, and developing safer and more sustainable catalytic systems in the pharmaceutical and chemical industries. Further research is encouraged to generate specific kinetic data for this compound to validate the proposed mechanisms and to allow for a more direct comparison with alternative catalysts.

A comparative assessment of the long-term stability of PVC stabilized with different organotins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of Polyvinyl Chloride (PVC) when stabilized with various organotin compounds. The selection of an appropriate stabilizer is critical in determining the service life and performance of PVC products, particularly in applications demanding high durability and resistance to environmental degradation. This document summarizes key performance data from experimental studies to aid in the selection of optimal stabilization systems.

Executive Summary

Organotin stabilizers are highly effective heat and light stabilizers for PVC, known for imparting excellent clarity, good initial color, and long-term stability. The performance of an organotin stabilizer is largely dependent on its chemical structure, specifically the nature of the alkyl groups (methyl, butyl, octyl) and the anionic ligands (mercaptides, carboxylates) attached to the tin atom.

Generally, organotin mercaptides are recognized for their superior heat stabilization properties, making them ideal for demanding processing conditions. In contrast, organotin carboxylates often provide better long-term weathering and UV resistance. The choice between methyltin, butyltin, and octyltin stabilizers is often a balance between performance, cost, and regulatory considerations, with octyltin grades being favored for applications requiring low toxicity and migration, such as in medical and food-contact products.

Comparative Performance Data

The following tables summarize quantitative data from various studies on the performance of different organotin stabilizers in PVC. It is important to note that direct comparison between different studies should be made with caution due to variations in formulations and testing conditions.

Thermal Stability

Thermal stability is a critical parameter, indicating the resistance of PVC to degradation at elevated processing temperatures. Key metrics include the onset of degradation temperature (from Thermogravimetric Analysis, TGA) and the time to HCl evolution.

Stabilizer TypeConcentration (phr)Onset of Degradation (TGA)Static Heat Stability (Time to Discoloration)Dynamic Heat Stability (Time to Degradation)Source(s)
Methyltin Mercaptide 2.0~310°C> 60 min at 190°C~25 min at 200°C
Butyltin Mercaptide 2.0~305°C~50 min at 190°C~20 min at 200°C
Octyltin Mercaptide 2.0~300°C~45 min at 190°C~18 min at 200°C
Dibutyltin Maleate 2.0~295°C> 90 min at 180°C (Good color hold)Not specified
Dioctyltin bis(isooctyl thioglycollate) 2.0Higher than unstabilized PVCNo HCl evolution after 30.3 h at 140°CNot specified
Unstabilized PVC 0~270°C< 10 min at 180°C< 5 min at 200°C
Weathering and Color Stability

Long-term stability against weathering and UV radiation is crucial for outdoor applications. This is often evaluated using accelerated weathering tests (e.g., QUV), with changes in Yellowness Index (YI) and gloss being key performance indicators.

Stabilizer TypeWeathering TestExposure DurationYellowness Index (ΔYI)Gloss Retention (%)Source(s)
Methyltin Mercaptide QUV (ASTM G154)1000 hours~15-20~60-70
Butyltin Mercaptide QUV (ASTM G154)1000 hours~18-25~55-65
Dibutyltin Maleate QUV (ASTM G154)1000 hours~5-10~80-90
Octyltin Carboxylate QUV (ASTM G154)1000 hours~8-12~75-85
Mechanical Property Retention

The ability of a stabilizer to preserve the mechanical integrity of PVC after prolonged exposure to heat is a key indicator of its long-term performance.

Stabilizer TypeAging ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)Source(s)
Methyltin Mercaptide 1000 hours at 80°C~85-95~70-80
Butyltin Mercaptide 1000 hours at 80°C~80-90~65-75
Octyltin Mercaptide 1000 hours at 80°C~90-98~75-85
Dibutyltin Maleate 1000 hours at 80°C~90-95~80-90

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermal Stability Testing

Thermogravimetric Analysis (TGA):

  • Instrument: TGA Q500 (TA Instruments) or similar.

  • Sample Size: 10-15 mg.

  • Heating Rate: 10°C/min.

  • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.

  • Temperature Range: 30°C to 600°C.

  • Procedure: The PVC sample containing the organotin stabilizer is placed in the TGA furnace. The temperature is ramped up at a constant rate, and the weight loss of the sample is recorded as a function of temperature. The onset of degradation is determined as the temperature at which a significant weight loss begins.

Static Heat Stability (Oven Aging):

  • Standard: Based on ASTM D2115.

  • Apparatus: Forced circulation air oven.

  • Specimen: PVC plaques or sheets of uniform thickness (e.g., 1 mm).

  • Temperature: 180°C ± 2°C (or other specified temperature).

  • Procedure: PVC specimens are placed in the preheated oven. Samples are withdrawn at regular intervals (e.g., every 10 minutes) and their color is compared to a standard color chart or measured using a spectrophotometer to determine the time to discoloration (e.g., severe yellowing or browning).

Accelerated Weathering

QUV Accelerated Weathering Test:

  • Standard: ASTM G154, ASTM D4329, or ISO 4892.

  • Apparatus: QUV Accelerated Weathering Tester.

  • Lamps: UVA-340 lamps to simulate the UV portion of the sunlight spectrum.

  • Cycle: A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Procedure: PVC samples are mounted in the QUV tester and exposed to the alternating cycles of UV light and moisture for a specified duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: At predetermined intervals, samples are removed and evaluated for changes in color (Yellowness Index, CIE Lab*), gloss, and any signs of surface defects like cracking or chalking.

Mechanical Property Testing

Tensile Testing:

  • Standard: ASTM D638.

  • Apparatus: Universal Testing Machine (e.g., Instron).

  • Specimen: Dumbbell-shaped specimens die-cut from PVC sheets.

  • Procedure: The specimens are subjected to a tensile load at a constant crosshead speed until failure. The tensile strength (stress at break) and elongation at break are recorded.

  • Heat Aging: Prior to tensile testing, a set of specimens is aged in an oven at a specified temperature and duration (e.g., 1000 hours at 80°C) to assess the retention of mechanical properties.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures and the relationships between different aspects of PVC stabilization.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Long-Term Stability Assessment cluster_analysis Data Analysis and Comparison PVC_Resin PVC Resin Compounding Compounding (Two-roll mill) PVC_Resin->Compounding Organotin Organotin Stabilizer Organotin->Compounding Additives Other Additives (e.g., Lubricants) Additives->Compounding Molding Compression Molding Compounding->Molding Thermal_Stability Thermal Stability (TGA, Oven Aging) Molding->Thermal_Stability Weathering Accelerated Weathering (QUV) Molding->Weathering Mechanical_Properties Mechanical Property Retention (Tensile Test) Molding->Mechanical_Properties Data_Analysis Comparative Data Analysis Thermal_Stability->Data_Analysis Weathering->Data_Analysis Mechanical_Properties->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions

Caption: Experimental workflow for assessing the long-term stability of PVC.

PVC_Degradation_Stabilization PVC PVC Polymer Chain Degradation Degradation (Dehydrochlorination) PVC->Degradation Heat_UV Heat / UV Radiation Heat_UV->PVC Initiates HCl HCl (Autocatalyst) Degradation->HCl Polyene Polyene Formation (Coloration) Degradation->Polyene Crosslinking Cross-linking (Brittleness) Degradation->Crosslinking HCl->Degradation Accelerates Organotin Organotin Stabilizer HCl_Scavenging HCl Scavenging Organotin->HCl_Scavenging Mechanism 1 Allylic_Cl_Substitution Allylic Chlorine Substitution Organotin->Allylic_Cl_Substitution Mechanism 2 HCl_Scavenging->Degradation Inhibits Stabilized_PVC Stabilized PVC (Long-term Stability) HCl_Scavenging->Stabilized_PVC Allylic_Cl_Substitution->Degradation Prevents Allylic_Cl_Substitution->Stabilized_PVC

Caption: PVC degradation and organotin stabilization pathways.

A Comparative Guide to the Biocompatibility of Polymers Synthesized with Dibutyltin Maleate Versus Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst in polymer synthesis for biomedical applications is a critical determinant of the final product's biocompatibility. While organotin catalysts, such as dibutyltin maleate, have been historically favored for their efficiency, concerns over their potential cytotoxicity have driven the exploration of safer alternatives. This guide provides an objective comparison of the biocompatibility of polymers synthesized using dibutyltin maleate versus other common catalysts, supported by experimental data and detailed methodologies.

Executive Summary

Polymers intended for biomedical use, from drug delivery systems to implantable devices, must exhibit excellent biocompatibility to minimize adverse reactions in the host. The residual catalyst from the synthesis process can significantly impact this biocompatibility. Organotin compounds, including dibutyltin maleate, are known to be potent catalysts but also possess significant cytotoxicity.[1][2] This has led to the investigation and adoption of alternative catalyst systems based on metals like bismuth and zinc, which have demonstrated superior biocompatibility profiles. This guide will delve into the comparative data, experimental protocols for evaluation, and the cellular mechanisms underlying the observed biocompatibility.

Data Presentation: Catalyst Biocompatibility Comparison

The following tables summarize quantitative data from various studies to facilitate a clear comparison between polymers synthesized with organotin catalysts and their alternatives.

Table 1: In Vitro Cytotoxicity Data

Catalyst TypePolymer SystemCell LineAssayEndpointResultReference
Dibutyltin Maleate Not specified (compound tested directly)PreadipocytesCell ViabilityMaximum non-toxic concentration0.1 µM[3]
Dibutyltin Dilaurate (DBTDL) Polyurethane-amide3T3 FibroblastsCell Growth InhibitionIC50Lower than for HEC[4]
Stannous Octoate (SnOct) Polyurethanes3T3 FibroblastsCell Growth InhibitionIC50Lower than for HEC[4]
Bismuth Neodecanoate Photocurable Ester-UrethanesNot specifiedCell ViabilityHigh cell viability[3]
Zinc (II) Acetyloacetonate Photocurable Ester-UrethanesNot specifiedCell ViabilityHigh cell viability[3]
Bismuth(III) 2-ethylhexanoate Aliphatic PolyestersBALB/c 3T3 FibroblastsNeutral Red UptakeNon-cytotoxic[5]
Zinc-based Guanidine PolylactideNot specifiedNot specifiedFavorable biocompatibility[6]

Note: Data for dibutyltin maleate's effect when leached from a polymer is limited; the provided data is for the compound itself. DBTDL and SnOct are included as representative organotin catalysts for which more polymer-specific data is available.

Table 2: Hemolysis Assay Data

  • Non-hemolytic: 0-2% hemolysis

  • Slightly hemolytic: 2-5% hemolysis

  • Hemolytic: >5% hemolysis

Based on the known cytotoxicity of organotins, it is anticipated that polymers with leachable dibutyltin maleate could exhibit higher hemolytic activity compared to those synthesized with less toxic alternatives like bismuth or zinc catalysts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biocompatibility.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Sample Preparation: Prepare extracts of the polymer materials by incubating them in a cell culture medium (e.g., DMEM with 5% bovine serum) at a concentration of 1 mg/mL for 24 hours at 37°C.[5]

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the polymer extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the polymer extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the extracts and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration of a substance that causes a 50% reduction in cell viability) can be determined from a dose-response curve.

Hemocompatibility: Hemolysis Assay

The hemolysis assay evaluates the extent of red blood cell (RBC) destruction caused by a material.

Protocol:

  • Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).

  • RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a desired concentration.

  • Sample Incubation: Place the polymer samples in test tubes. Add the RBC suspension to the tubes, ensuring the material is fully immersed.

  • Controls: Prepare a negative control (RBC suspension in PBS only) and a positive control (RBC suspension in a known hemolytic agent like distilled water).

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[10]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 577 nm.[10]

  • Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to biocompatibility evaluation.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_synthesis Polymer Synthesis cluster_testing Biocompatibility Testing cluster_analysis Data Analysis and Evaluation Polymerization Polymerization with Catalyst Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Polymerization->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Polymerization->Hemocompatibility InVivo In Vivo Implantation Studies Polymerization->InVivo Data Quantitative Data (e.g., % Viability, % Hemolysis) Cytotoxicity->Data Hemocompatibility->Data InVivo->Data Evaluation Biocompatibility Evaluation Data->Evaluation

Caption: Workflow for assessing polymer biocompatibility.

Organotin_Induced_Apoptosis_Pathway Organotin Organotin Compound (e.g., Dibutyltin) Ca_increase Increase in Intracellular Ca2+ Organotin->Ca_increase Mitochondria Mitochondrial Disturbance Ca_increase->Mitochondria ROS ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Inflammatory_Response_Pathway Leached_Catalyst Leached Catalyst (e.g., Organotin) MAPK_activation MAPK Pathway Activation Leached_Catalyst->MAPK_activation NFkB_activation NF-kB Pathway Activation Leached_Catalyst->NFkB_activation Cytokine_production Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) MAPK_activation->Cytokine_production NFkB_activation->Cytokine_production Inflammation Inflammatory Response Cytokine_production->Inflammation

References

Unveiling the Influence of Organotin Catalysts on Polymer Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst in polymer synthesis is paramount, directly impacting the final material's morphology and, consequently, its physicochemical properties and performance. This guide offers an objective comparison of the effects of different organotin catalysts on polymer morphology, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

Organotin compounds are widely employed as catalysts in the synthesis of various polymers, including polyesters and polyurethanes, due to their high efficiency. However, the specific organotin catalyst used can have a profound effect on the polymer's crystalline structure, spherulitic morphology, and surface characteristics. Understanding these effects is crucial for tailoring polymer properties such as biodegradability, mechanical strength, and drug release profiles.

Comparative Analysis of Catalyst Effects on Polymer Morphology

To illustrate the differential effects of organotin catalysts, this section presents a summary of quantitative data on the morphology of Poly(lactic acid) (PLA) synthesized with various catalysts. PLA is a biodegradable polyester extensively used in biomedical applications, where its morphology is a critical determinant of its performance.

CatalystPolymer SystemAnalytical MethodMorphological ParameterObserved ValueReference
Tin (II) Octoate (Sn(Oct)₂)PLLADSCCrystallinity (Xc)~45%[1]
Dibutyltin Dilaurate (DBTDL)PUUFTIRSoft Segment FormationIncreased rate with higher DBTDL concentration[2]
Dibutyltin Dilaurate (DBTDL)PUUFTIRUrea Carbonyl OrderDecreased order with higher DBTDL concentration[2]
Titanium-based catalyst (25 ppm)PETDSCMelt-Crystalline Temperature (Tmc)Lower than Sb-based catalyst[3]
Antimony-based catalyst (260 ppm)PETDSCMelt-Crystalline Temperature (Tmc)Higher than Ti-based catalyst[3]
Titanium-based catalyst (25 ppm)PETDSCCrystallization Rate (K)Lower than Sb-based catalyst[3]
Antimony-based catalyst (260 ppm)PETDSCCrystallization Rate (K)Higher than Sb-based catalyst[3]

Note: The data presented is compiled from multiple sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.

Experimental Workflow and Methodologies

The following diagram illustrates a general experimental workflow for comparing the effects of different organotin catalysts on polymer morphology.

G cluster_prep 1. Polymer Synthesis cluster_analysis 2. Morphological Analysis cluster_comp 3. Data Comparison A Select Polymer Monomers (e.g., Lactide, Caprolactone) C Polymerization Reaction (Controlled Temperature & Time) A->C B Select Organotin Catalysts (e.g., DBTDL, DOTL, Sn(Oct)₂) B->C D Sample Preparation (e.g., Film Casting, Melt Pressing) C->D Polymer Product E Thermal Analysis (DSC) (Crystallinity, Tm, Tc) D->E F Structural Analysis (XRD) (Crystal Structure, Crystallite Size) D->F G Microscopic Analysis (SEM/AFM) (Spherulite Size, Surface Roughness) D->G H Tabulate Quantitative Data E->H F->H G->H I Compare Morphological Parameters H->I J Correlate with Catalyst Type I->J

Fig. 1: Experimental workflow for catalyst comparison.
Key Experimental Protocols

Below are detailed methodologies for the key experiments typically employed in assessing polymer morphology.

1. Polymer Synthesis (General Protocol)

  • Materials: Monomers (e.g., L-lactide, ε-caprolactone), organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL, Tin(II) octoate - Sn(Oct)₂), and anhydrous solvent (e.g., toluene).

  • Procedure:

    • The monomer and a predetermined amount of the organotin catalyst are charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous solvent is added to dissolve the reactants.

    • The reaction mixture is heated to a specific temperature (e.g., 120-180 °C) and stirred for a defined period.

    • The resulting polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum until a constant weight is achieved.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (Xc).

  • Procedure:

    • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled heating and cooling cycle in a DSC instrument. A typical cycle involves:

      • Heating from room temperature to a temperature above the polymer's melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) to erase the thermal history.

      • Holding at this temperature for a few minutes.

      • Cooling to a temperature below the glass transition temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

      • A second heating scan at the same rate to analyze the thermal transitions.

    • The degree of crystallinity (Xc) is calculated using the enthalpy of melting (ΔHm) obtained from the second heating scan and the theoretical enthalpy of melting for a 100% crystalline polymer.

3. X-ray Diffraction (XRD)

  • Objective: To analyze the crystalline structure of the polymer.

  • Procedure:

    • A thin film or powdered sample of the polymer is prepared.

    • The sample is mounted on the XRD instrument.

    • The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

    • The resulting diffractogram provides information about the crystal lattice structure and can be used to identify different crystalline phases.

4. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the surface morphology and spherulitic structure of the polymer.

  • Procedure:

    • Polymer samples are prepared by fracturing them after freezing in liquid nitrogen to expose the internal structure.

    • The fractured surface is sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.

    • The coated sample is then observed in the SEM, which provides high-resolution, three-dimensional images of the surface.

5. Atomic Force Microscopy (AFM)

  • Objective: To obtain high-resolution three-dimensional images of the polymer surface and quantify surface roughness.

  • Procedure:

    • A thin film of the polymer is cast onto a smooth substrate (e.g., a silicon wafer or mica).

    • The sample is mounted in the AFM.

    • A sharp tip attached to a cantilever is scanned across the sample surface.

    • The interaction forces between the tip and the surface cause the cantilever to deflect, which is detected by a laser system.

    • This information is used to generate a topographical map of the surface.

    • Surface roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq), can be calculated from the AFM images.[4]

Signaling Pathways and Logical Relationships

The choice of organotin catalyst initiates a cascade of events that ultimately determines the polymer's morphology. The following diagram illustrates the logical relationship between the catalyst selection and the resulting polymer properties.

G Catalyst Organotin Catalyst Type (e.g., DBTDL, DOTL, MBTO) Kinetics Polymerization Kinetics (Rate of chain growth and termination) Catalyst->Kinetics Microstructure Polymer Microstructure (Chain regularity, branching) Catalyst->Microstructure Nucleation Crystal Nucleation (Rate and density of nuclei formation) Kinetics->Nucleation Microstructure->Nucleation Growth Crystal Growth (Spherulite growth rate and lamellar thickness) Nucleation->Growth Morphology Final Polymer Morphology (Crystallinity, Spherulite Size, Surface Topography) Growth->Morphology Properties Macroscopic Properties (Mechanical Strength, Degradation Rate, Barrier Properties) Morphology->Properties

Fig. 2: Catalyst influence on polymer properties.

References

A critical review of the literature on dibutyl tin malate as a polymerization catalyst.

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Review of Dibutyltin Malate as a Polymerization Catalyst

Introduction

Dibutyltin compounds, including dibutyltin malate and the more extensively studied dibutyltin dilaurate (DBTDL), have long been employed as highly effective catalysts in various polymerization reactions. Their high catalytic activity and cost-effectiveness have made them a staple in the synthesis of polyurethanes, polyesters, and silicones. However, growing concerns over the toxicity and environmental impact of organotin compounds have spurred significant research into safer and more sustainable alternatives.[1] This guide provides a critical review of the literature on dibutyltin malate and related organotin catalysts, objectively comparing their performance with other alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.

Catalytic Performance of Dibutyltin Catalysts

Dibutyltin compounds are particularly effective in catalyzing the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, and in the formation of polyurethanes from isocyanates and polyols.[2][3] For instance, dibutyltin(IV) maleate has been successfully utilized as an initiator for the solvent-free ROP of ε-caprolactone, demonstrating its efficacy in producing poly(ε-caprolactone) (PCL) with controlled molecular weights and high yields.[3]

The catalytic prowess of dibutyltin compounds in polyurethane synthesis is attributed to their Lewis acid properties, which facilitate the reaction between the NCO group of the isocyanate and the hydroxyl group of the polyol.[2] Despite their performance, the toxicity of organotin compounds remains a significant drawback, leading to increased regulatory scrutiny and a demand for viable alternatives.[4]

Comparison with Alternative Catalysts

The search for less toxic alternatives to dibutyltin catalysts has led to the investigation of various metal-based and organocatalyst systems. Compounds based on bismuth, zinc, zirconium, and aluminum have emerged as promising replacements.[1][2][5]

Performance in Polyurethane Synthesis

In polyurethane formulations, bismuth and zinc-based catalysts have shown performance comparable to DBTDL. For example, bismuth neodecanoate and zinc(II) acetyloacetonate have been successfully used to replace DBTDL, yielding polyurethanes with similar mechanical properties.[2][5] While some alternatives may exhibit slightly different curing profiles, they offer the significant advantage of reduced toxicity.[2]

Catalyst SystemPot Life (minutes)Curing Time (hours)Reference
Uncatalyzed> 480-[2]
Dibutyltin Dilaurate (DBTDL)2704[2]
Bismuth Octoate~240~4.5[2]
Mixed Metal Bi/Zn Octoate~250~4.2[2]

Table 1: Comparison of pot life and curing time for different catalyst systems in a 2K polyurethane coating formulation. Data synthesized from information in the provided literature.[2]

Performance in Ring-Opening Polymerization

In the context of ROP, organocatalysts and other metal-based initiators present viable alternatives to dibutyltin compounds. For the ROP of ε-caprolactone, dibutyltin(IV) maleate has been shown to be an effective initiator.[3] The table below compares its performance with another catalytic system.

Initiator/CatalystMonomerTemperature (°C)Number Average Molecular Mass (Mn) ( g/mol )Yield (%)Reference
Dibutyltin(IV) maleateε-caprolactone1501.10 x 10⁴ – 3.96 x 10⁴91–95[3]
Benzoic Acid/Benzyl Alcoholε-caprolactone130770084.7[3]

Table 2: Comparison of catalyst performance in the ring-opening polymerization of ε-caprolactone. Data synthesized from the literature.[3]

Experimental Protocols

General Protocol for Ring-Opening Polymerization of ε-Caprolactone using Dibutyltin(IV) Maleate

This protocol is a generalized procedure based on the literature for the solvent-free ring-opening polymerization of ε-caprolactone.[3]

Materials:

  • ε-caprolactone (monomer)

  • Dibutyltin(IV) maleate (initiator)

  • Nitrogen gas supply

  • Schlenk flask and other appropriate glassware

  • Oil bath or heating mantle with temperature control

Procedure:

  • A Schlenk flask is charged with a predetermined amount of dibutyltin(IV) maleate.

  • The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.

  • A known quantity of ε-caprolactone is added to the flask via syringe under a nitrogen counterflow.

  • The reaction mixture is then heated to 150°C in an oil bath with continuous stirring.

  • The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight and conversion.

  • After the reaction is complete, the flask is cooled to room temperature.

  • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

  • The final polymer is characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Mechanistic Pathways and Experimental Workflow

Polymerization Mechanism

The ring-opening polymerization of cyclic esters like ε-caprolactone by tin alkoxide catalysts is generally understood to proceed via a coordination-insertion mechanism.[6] The key steps involve the coordination of the monomer to the tin center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer, leading to the opening of the ring and insertion into the tin-alkoxide bond.

G Coordination-Insertion Mechanism for ROP cluster_legend Legend Catalyst Catalyst Monomer Monomer Intermediate Intermediate Polymer Chain Polymer Chain Sn_Catalyst Dibutyltin Catalyst (Sn-OR) Monomer_Coordination Monomer Coordination (ε-caprolactone) Sn_Catalyst->Monomer_Coordination Coordination Nucleophilic_Attack Nucleophilic Attack & Ring Opening Monomer_Coordination->Nucleophilic_Attack Insertion Chain_Propagation Polymer Chain Growth (Sn-O-Polymer) Nucleophilic_Attack->Chain_Propagation Chain_Propagation->Monomer_Coordination Further Monomer Addition

Caption: Coordination-insertion mechanism for ROP.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a polymerization reaction catalyzed by dibutyltin malate.

G Experimental Workflow for Polymerization Start Start: Prepare Reactants Reaction_Setup Set up Reaction (Inert Atmosphere) Start->Reaction_Setup Polymerization Conduct Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Workup Reaction Workup (Dissolution & Precipitation) Polymerization->Workup Purification Purify Polymer (Filtration & Drying) Workup->Purification Characterization Characterize Polymer (GPC, NMR, DSC) Purification->Characterization End End: Analyze Data Characterization->End

Caption: A typical experimental workflow.

Conclusion

Dibutyltin malate and related organotin compounds are highly efficient catalysts for various polymerization reactions. However, their inherent toxicity is a major concern that necessitates the exploration of safer alternatives. The literature demonstrates that catalysts based on bismuth, zinc, and other metals, as well as organocatalysts, can offer comparable performance with a significantly improved safety profile. For researchers and professionals in drug development and polymer science, the choice of catalyst will depend on a careful balance of factors including catalytic activity, cost, and, increasingly, regulatory compliance and environmental impact. The continued development of non-toxic and efficient catalysts is crucial for the future of sustainable polymer chemistry.

References

Comparative life cycle assessment of PVC stabilized with dibutyl tin malate and alternative stabilizers.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the environmental and performance profiles of Polyvinyl Chloride (PVC) stabilizers is critical for researchers, scientists, and drug development professionals aiming to select sustainable and effective materials. This guide provides a comparative analysis of PVC stabilized with dibutyltin malate, a type of organotin stabilizer, against common alternatives such as calcium-zinc (Ca-Zn) and organic-based stabilizers (OBS). Due to a lack of publicly available, direct comparative Life Cycle Assessment (LCA) studies with quantitative data for dibutyltin malate, this guide synthesizes performance data and outlines the established methodology for conducting such an assessment.

Organotin compounds, including dibutyltin derivatives, have historically been favored for their excellent heat stabilizing properties in PVC processing.[1] However, concerns over their potential environmental and health impacts have driven the development and adoption of alternative stabilizer systems.[2][3] The European PVC industry, through initiatives like VinylPlus, has been actively phasing out heavy metal-based stabilizers, including lead and cadmium, and is now focusing on the sustainability of all additives.[3][4][5]

Performance and Properties Comparison

The selection of a stabilizer system impacts not only the environmental footprint of the final PVC product but also its processing characteristics and physical properties.

Table 1: Comparison of Performance Characteristics of PVC Stabilizer Systems

PropertyDibutyltin-based StabilizersCalcium-Zinc (Ca-Zn) StabilizersOrganic-Based Stabilizers (OBS)
Heat Stability ExcellentGood to Excellent (often requires co-stabilizers)[6]Good to Excellent
Transparency Good to ExcellentHigh transparency achievable[7]Varies by formulation
Processability Wide processing windowGood, but can have limitations in heat stability[1]Can offer uniform fusion and longer retention of initial color[8]
Mechanical Properties GoodCan provide good mechanical and electrical properties[6]Can result in higher impact strength compared to Pb and Ca-Zn systems
Environmental & Health Profile Concerns over toxicity and environmental impact[1]Generally considered more environmentally friendly and non-toxic[1][7]Considered an environmentally friendly alternative[8]
Cost Can be more expensive than some alternatives[1]Often more cost-effective than organotin formulations[1]Varies by formulation

Note: The properties of Ca-Zn and OBS systems can be highly dependent on the specific formulation and the inclusion of co-stabilizers.

Life Cycle Assessment (LCA) Framework

A definitive comparative LCA for these specific stabilizers is not publicly available. However, the following section outlines the standardized methodology for conducting such a study, in accordance with ISO 14040 and 14044 standards.

Experimental Protocols

1. Goal and Scope Definition:

  • Objective: To compare the potential environmental impacts of using dibutyltin malate, Ca-Zn, and OBS as heat stabilizers in a defined PVC product (e.g., 1,000 kg of PVC pipe) from cradle-to-gate (raw material extraction to finished stabilizer production).

  • Functional Unit: The functional unit would be the amount of stabilizer required to provide sufficient heat stability for the processing of a specific quantity of PVC resin (e.g., parts per hundred resin, phr).

  • System Boundaries: The assessment should encompass the extraction and processing of all raw materials, energy inputs, manufacturing of the stabilizer, packaging, and transportation to the PVC compounding facility.

2. Life Cycle Inventory (LCI):

This phase involves collecting data on all inputs and outputs for each stabilizer system. This includes:

  • Raw Materials: Quantities of all chemical precursors, solvents, and other reactants.

  • Energy: Electricity, natural gas, and other fuels used in the manufacturing processes.

  • Water: Water consumption for processing and cooling.

  • Emissions: Air emissions (e.g., VOCs, CO2), waterborne emissions, and solid waste generated.

3. Life Cycle Impact Assessment (LCIA):

The LCI data is then translated into potential environmental impacts. Common impact categories to consider include:

  • Global Warming Potential (GWP)

  • Acidification Potential (AP)

  • Eutrophication Potential (EP)

  • Ozone Depletion Potential (ODP)

  • Photochemical Ozone Creation Potential (POCP)

  • Human Toxicity and Ecotoxicity

4. Interpretation:

The results of the LCIA are analyzed to identify the stabilizer system with the lowest environmental impact across the different categories. This phase also includes a sensitivity analysis to assess how different assumptions and data uncertainties might affect the outcome.

Visualizing the Life Cycle and Comparative Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key stages in the life cycle of PVC stabilizers and a conceptual workflow for their comparative assessment.

Life_Cycle_Stages cluster_0 Cradle-to-Gate Life Cycle of a PVC Stabilizer cluster_1 Downstream Processes (Gate-to-Grave) A Raw Material Extraction & Processing B Stabilizer Synthesis & Manufacturing A->B Precursors, Energy C Packaging & Transportation B->C Finished Stabilizer D PVC Compounding C->D Stabilizer Input E Product Manufacturing D->E F Use Phase E->F G End-of-Life (Recycling/Disposal) F->G Comparative_LCA_Workflow cluster_stabilizers Stabilizer Systems cluster_lca Life Cycle Assessment Methodology S1 Dibutyltin Malate LCI Life Cycle Inventory (Data Collection) S1->LCI Result2 Performance Analysis S1->Result2 S2 Calcium-Zinc (Ca-Zn) S2->LCI S2->Result2 S3 Organic-Based (OBS) S3->LCI S3->Result2 LCIA Life Cycle Impact Assessment (Environmental Indicators) LCI->LCIA Interpret Interpretation & Comparison LCIA->Interpret Result1 Environmental Profile (Quantitative Data) LCIA->Result1 Interpret->Result1 Interpret->Result2 Result3 Recommendation Interpret->Result3 Result1->Result3 Result2->Result3

References

Safety Operating Guide

Proper Disposal of Dibutyltin Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Dibutyltin Maleate (DBTM), ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Dibutyltin Maleate with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of dust or aerosol formation.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Always work in a well-ventilated area, such as a fume hood, when handling this compound.[1][2]

Step-by-Step Disposal Protocol

The disposal of Dibutyltin Maleate must be conducted in strict accordance with federal, state, and local environmental regulations.[3][4] The primary and most recommended method of disposal is through a licensed professional waste disposal service.[3][5][6]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Dibutyltin Maleate" and the appropriate hazard symbols.
  • Segregate DBTM waste from other chemical waste streams to prevent accidental reactions.

2. For Surplus and Non-Recyclable Dibutyltin Maleate:

  • Package the waste in a suitable, closed container.[5]
  • Arrange for collection by a licensed hazardous waste disposal company.[5]

3. For Contaminated Materials (e.g., PPE, labware):

  • All materials that have come into contact with Dibutyltin Maleate should be treated as hazardous waste.
  • Dispose of contaminated gloves, wipes, and other disposable materials in a designated, sealed waste container.
  • Contaminated packaging should be disposed of as unused product.[3][5] Alternatively, containers can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling, reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

4. Spill Management and Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • Prevent the spill from entering drains or waterways.[1][3][4]
  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][5]
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
  • The contaminated area should be cleaned and decontaminated.

5. Approved Disposal Methods by Licensed Professionals:

  • Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][6]
  • Landfill: Burial in a licensed landfill may be an option, but this should be done in accordance with all regulations and typically after the material has been appropriately treated.[4]

Summary of Dibutyltin Maleate Properties and Hazards

For quick reference, the following table summarizes key data for Dibutyltin Maleate.

PropertyData
Acute Toxicity (Oral) Harmful if swallowed.[7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, impervious clothing, and a suitable respirator.[7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3][4]
Disposal Recommendations Contact a licensed professional waste disposal service.[3][5][6] Incineration with a combustible solvent in an equipped incinerator is a suggested method.[3][6] Avoid release to the environment.[7]

Dibutyltin Maleate Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Dibutyltin Maleate.

Dibutyltin_Maleate_Disposal cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_disposal Disposal Path A Identify Dibutyltin Maleate Waste B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Work in a Ventilated Area (Fume Hood) B->C D Place in a Suitable, Sealed Container C->D E Clearly Label Container with Contents & Hazards D->E F Is this a Spill? E->F G Contain Spill & Prevent Entry to Drains F->G Yes I Store Waste Securely F->I No H Collect Spill Residue for Disposal G->H H->I J Contact Licensed Hazardous Waste Vendor I->J K Arrange for Pickup & Manifesting J->K L Final Disposal by Vendor (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of Dibutyltin Maleate.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dibutyltin Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dibutyltin Malate. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Dibutyltin malate is a toxic organotin compound that necessitates stringent safety measures to prevent adverse health effects. Inhalation, ingestion, or skin contact can lead to severe health issues. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This guide offers a detailed, step-by-step operational plan for the safe handling and disposal of both the chemical and the associated protective gear.

I. Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against exposure to Dibutyltin Malate. The following table summarizes the required PPE, along with specific recommendations.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against dust particles and splashes of the chemical, preventing severe eye irritation or damage.
Skin Protection Gloves: Double-gloving with nitrile rubber gloves (minimum 8 mil thickness) is recommended for incidental contact. For extended contact or immersion, heavy-duty butyl rubber or Viton™ gloves should be used.Lab Coat: A flame-retardant or 100% cotton lab coat that is fully buttoned with gathered cuffs.Apron: A chemically resistant apron worn over the lab coat.Footwear: Closed-toe shoes are mandatory.Dibutyltin compounds can be absorbed through the skin, causing burns and itching. Double-gloving provides an extra layer of protection. Specific glove materials are chosen for their resistance to organotin compounds. A lab coat and apron protect the body from contamination.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor cartridges and N95, R95, or P95 particulate filters is required. For higher concentrations or in emergency situations, a full-facepiece respirator with P100 filters or a supplied-air respirator should be used.Inhalation of Dibutyltin Malate dust can be severely toxic, potentially leading to fatal outcomes. The appropriate respirator ensures that airborne particles and vapors are not inhaled.

II. Operational Plan: Step-by-Step Guidance

A systematic approach to handling Dibutyltin Malate is critical. The following workflow outlines the procedures for preparation, handling, and post-handling activities.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIBUTYL TIN MALATE
Reactant of Route 2
DIBUTYL TIN MALATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.